Technical Documentation Center

3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one
  • CAS: 26726-75-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Synthesis, and Applications of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Executive Summary In contemporary medicinal chemistry, the strategic modification of core pharmacophores is essential for optimizing drug efficacy and metabolic stability. 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic modification of core pharmacophores is essential for optimizing drug efficacy and metabolic stability. 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS: ) is a highly versatile synthetic intermediate and functional bioisostere. By replacing metabolically vulnerable phenol groups with a benzoxazolone core, and functionalizing the nitrogen atom with a 2-hydroxyethyl linker, drug development professionals can enhance pharmacokinetic profiles while maintaining critical hydrogen-bonding interactions.

This technical guide provides an in-depth analysis of its chemical properties, the mechanistic rationale behind its structural design, and a field-validated protocol for its synthesis, tailored for researchers developing neurotherapeutics and advanced active pharmaceutical ingredients (APIs).

Chemical Identity and Structural Analysis

The molecule consists of a bicyclic benzoxazolone core —a benzene ring fused to an oxazolidin-2-one ring—where the nitrogen atom at position 3 is alkylated with a 2-hydroxyethyl group (-CH₂CH₂OH).

Structural Rationale
  • Benzoxazolone Core: Acts as a robust bioisostere for phenols. Unlike free phenols, which are rapidly cleared via Phase II metabolism (glucuronidation and sulfation), the benzoxazolone ring resists these conjugative pathways while still providing a hydrogen-bond acceptor (the carbonyl oxygen) .

  • N-Alkylation (2-Hydroxyethyl Linker): Alkylating the nitrogen prevents it from acting as a hydrogen-bond donor, which can favorably alter target receptor binding affinity. Furthermore, the terminal hydroxyl group serves as a critical synthetic handle. It can be readily converted into a leaving group (e.g., mesylate or tosylate) for subsequent amination, a common step in synthesizing bulky NMDA (GluN2B) receptor antagonists or antipsychotic agents .

Physicochemical Properties

Quantitative data essential for analytical validation and stoichiometric calculations are summarized below:

PropertyValue
Chemical Name 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one
Common Synonyms 3-(2-hydroxyethyl)benzo[d]oxazol-2(3H)-one
CAS Registry Number 26726-75-0
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Monoisotopic Mass 179.0582 Da
SMILES String C1=CC=C2C(=C1)N(CCO)C(=O)O2
Key Functional Groups Carbamate (cyclic), Primary Alcohol, Aromatic Ring

Mechanistic Pathway: N-Alkylation Workflow

The synthesis of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one relies on the nucleophilic substitution (Sₙ2) of an alkyl halide by the deprotonated nitrogen of the benzoxazolone core.

G A 2-Benzoxazolinone (Core Scaffold) B Base (K2CO3) Deprotonation A->B Step 1 C N-Anion Intermediate B->C -H+ E 3-(2-hydroxyethyl)- benzoxazol-2-one C->E Step 2 (SN2) D 2-Bromoethanol (Electrophile) D->E Alkylation

Workflow of N-alkylation to synthesize 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one.

Experimental Protocol: Synthesis and Validation

To ensure high scientific integrity, the following protocol is designed as a self-validating system , incorporating specific causality for reagent selection and In-Process Controls (IPCs) to verify reaction progress.

Reagents and Materials
  • Substrate: 2-Benzoxazolinone (1.0 equivalent)

  • Electrophile: 2-Bromoethanol (1.2 equivalents)

  • Base: Potassium carbonate (K₂CO₃, anhydrous, 2.0 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology
  • Preparation of the N-Anion:

    • Action: Dissolve 1.0 eq of 2-benzoxazolinone in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add 2.0 eq of finely powdered anhydrous K₂CO₃. Stir at room temperature for 30 minutes.

    • Causality: The pKa of the benzoxazolone N-H is approximately 8.5. K₂CO₃ is a sufficiently strong base to quantitatively deprotonate the nitrogen without causing hydrolytic cleavage of the cyclic carbamate. DMF, a polar aprotic solvent, solvates the potassium cation, leaving the nitrogen anion "naked" and highly nucleophilic.

  • Electrophilic Addition (Sₙ2 Reaction):

    • Action: Add 1.2 eq of 2-bromoethanol dropwise to the stirring suspension.

    • Action: Elevate the reaction temperature to 80°C and stir for 12 hours.

    • Causality: Thermal activation (80°C) is required to overcome the activation energy barrier of the Sₙ2 displacement. Exceeding 100°C is avoided to prevent competitive O-alkylation or thermal degradation of the electrophile.

  • In-Process Control (IPC) - Self-Validation:

    • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1 v/v) system.

    • Validation: The starting material is highly UV-active. The successful formation of the product is indicated by the appearance of a new, lower-Rf spot (due to the polar terminal hydroxyl group) that stains positively with KMnO₄.

  • Workup and Purification:

    • Action: Cool the mixture to room temperature and quench with distilled water (3x volume of DMF). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Action: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Action: Purify the crude residue via silica gel flash chromatography to yield the pure 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one.

Analytical Characterization Expectations

To confirm the structural integrity of the synthesized compound, perform the following analyses:

  • LC-MS (ESI+): Expect a prominent pseudomolecular ion peak [M+H]⁺ at m/z 180.06 .

  • ¹H-NMR (CDCl₃, 400 MHz): Look for the characteristic triplet-like signals of the ethylene linker around δ 3.9–4.1 ppm (N-CH₂ and O-CH₂), a broad singlet for the -OH proton (exchangeable with D₂O), and the multiplet corresponding to the four aromatic protons at δ 7.0–7.3 ppm.

References

  • Markus, A., et al. "Synthesis of oxazolo-annulated 3-benzazepines designed by merging two negative allosteric NMDA receptor modulators." Archiv der Pharmazie, 2022.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 33587, 3-(2-hydroxyethyl)-1,3-benzoxazol-2-one (CAS 26726-75-0)." PubChem, 2023.[Link]

Exploratory

in vitro biological activity of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

An In-Depth Technical Guide to the In Vitro Biological Activity of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one and Related Benzoxazolone Derivatives Executive Summary The 1,3-benzoxazol-2(3H)-one scaffold is a pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one and Related Benzoxazolone Derivatives

Executive Summary

The 1,3-benzoxazol-2(3H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide focuses on a specific derivative, 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one, a molecule of interest due to the introduction of a hydroxyethyl group at the N-3 position. This substitution is anticipated to modify physicochemical properties such as solubility and hydrogen bonding capacity, potentially influencing its biological profile.

While direct experimental data on this specific compound is limited, this document serves as a technical whitepaper for researchers by extrapolating from the well-documented activities of the broader benzoxazolone class. It provides a foundational understanding of the compound's chemical nature, details robust, field-proven protocols for assessing its potential biological activities in vitro, and explains the scientific rationale behind these experimental designs. The methodologies outlined herein are intended to provide a self-validating framework for the comprehensive evaluation of this and other novel benzoxazolone derivatives.

Compound Profile and Synthetic Strategy

Physicochemical Properties of the Core Molecule

3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is an N-substituted derivative of the benzoxazolone core. Its fundamental properties are key to understanding its potential biological interactions.

PropertyValueReference
CAS Number 26726-75-0[4]
Molecular Formula C₉H₉NO₃[4]
Molecular Weight 179.17 g/mol [4]
Topological Polar Surface Area (TPSA) 55.37 Ų[4]
SMILES C1=CC=C2C(=C1)N(CCO)C(=O)O2[4]

The presence of the terminal hydroxyl group (-OH) on the ethyl side chain is expected to increase hydrophilicity compared to a simple N-alkyl substituent, which could enhance bioavailability in aqueous assay systems.

Rationale for Synthesis and Investigation

The benzoxazolone nucleus is a versatile pharmacophore. Derivatives have been successfully developed as muscle relaxants, analgesics, and topical antiseptics.[1] The primary rationale for investigating N-substituted derivatives is to modulate potency, selectivity, and pharmacokinetic properties. The N-3 position is a common site for modification to explore structure-activity relationships (SAR).

The synthesis of the parent 1,3-benzoxazol-2(3H)-one ring is typically achieved through the reaction of o-aminophenol with a carbonylating agent like ethyl chloroformate.[5] The subsequent N-alkylation to produce 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one can be performed via a nucleophilic substitution reaction.

General Synthetic Workflow

The following diagram illustrates a common and reliable two-step process for synthesizing N-substituted benzoxazolone derivatives. The choice of a base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) is standard for facilitating SN2 reactions at the nitrogen atom of the benzoxazolone ring.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: N-Alkylation A o-Aminophenol C 1,3-Benzoxazol-2(3H)-one A->C Base (e.g., Pyridine) B Ethyl Chloroformate B->C C_ref 1,3-Benzoxazol-2(3H)-one D 2-Bromoethanol E 3-(2-hydroxyethyl)-2,3-dihydro- 1,3-benzoxazol-2-one D->E C_ref->E Base (K2CO3) Solvent (DMF)

Caption: General synthetic pathway for 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one.

Assessment of Antimicrobial Activity

Benzoxazolone derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][6] Therefore, a primary screen for any new derivative should involve a comprehensive antimicrobial assessment.

Mechanistic Considerations

While the exact mechanism is not universally defined for all derivatives, potential modes of action include the inhibition of essential bacterial enzymes or disruption of cell wall integrity. The lipophilicity and electronic properties of substituents on the benzoxazolone ring are known to significantly influence antimicrobial potency.[1]

Experimental Protocol: Broth Microdilution for MIC & MBC Determination

This protocol is a gold-standard method for quantifying the antimicrobial efficacy of a test compound. It is reliable, scalable, and provides quantitative endpoints: the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Objective: To determine the lowest concentration of the test compound that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • Test Compound (e.g., 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one) dissolved in DMSO to a stock concentration of 10 mg/mL.

  • Sterile 96-well microtiter plates (U-bottom).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

  • Positive control antibiotic (e.g., Ampicillin).

  • Negative control (DMSO).

  • Sterile Tryptic Soy Agar (TSA) plates.

Step-by-Step Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Compound Serial Dilution:

    • Add 100 µL of the test compound stock solution (appropriately diluted from the 10 mg/mL stock to achieve the desired starting concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no compound, no bacteria).

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension 1:100 in MHB.

    • Add 50 µL of this diluted inoculum to wells 1 through 11. This results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and brings the total volume in each well to 100 µL. The compound concentrations are now half of the initial serial dilution concentrations.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • MBC Determination:

    • Take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

    • Spot-plate the aliquot onto a TSA plate.

    • Incubate the TSA plate at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

G A Prepare 2-fold serial dilution of compound in 96-well plate C Inoculate wells with bacteria (Final conc. ~5x10^5 CFU/mL) A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate (37°C, 18-24h) C->D E Read MIC: Lowest concentration with no visible growth D->E F Subculture from clear wells onto agar plates E->F G Incubate agar plates (37°C, 18-24h) F->G H Read MBC: Lowest concentration with ≥99.9% killing G->H

Caption: Experimental workflow for determining MIC and MBC values.

Anticipated Data

Based on published data for related benzoxazolone derivatives, activity is often more pronounced against Gram-positive bacteria.[1]

Compound TypeTarget OrganismTypical MIC Range (µg/mL)Reference
N-acyl-6-chloro-2(3H)-benzoxazoloneS. aureus31.25 - 125[1]
6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-oneM. luteus31.25[1]
N-phenylacetamide derivativesE. coli, S. aureus62.5 - 250[1]

Cytotoxicity and Potential Anticancer Activity

The benzoxazole scaffold is also present in compounds evaluated for anticancer properties.[7][8] Therefore, assessing the cytotoxicity of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one against relevant cancer cell lines is a logical next step.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in DMSO. The amount of formazan produced is directly proportional to the number of viable cells.

Objective: To determine the concentration of the test compound that reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, K562 - chronic myelogenous leukemia, as used in related studies[9]).

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Test Compound dissolved in DMSO.

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO (cell culture grade).

  • Sterile 96-well flat-bottom plates.

  • Multi-channel pipette, microplate reader.

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for a specified period (e.g., 48 hours).[9]

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate for 10-15 minutes on a shaker to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

G A Seed cancer cells in 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with serial dilutions of compound B->C D Incubate for 48h C->D E Add MTT reagent (3-4h incubation) D->E F Viable cells convert MTT to purple formazan E->F G Solubilize formazan crystals with DMSO F->G H Read absorbance at 570 nm G->H I Calculate % Viability and determine IC50 value H->I

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Anticipated Data

Cytotoxicity can vary significantly based on the cell line and the specific chemical structure. Studies on related benzoxazolone derivatives have shown a wide range of activities.

Compound SeriesCell LineReported Activity (IC₅₀)Reference
N-substituted benzoxazol-2(3H)-onesK562, HeLa> 1 mM (low toxicity)[9]
1-propenyl-1,3-dihydro-benzimidazol-2-oneMCF-7, HEK 293~20 µM[8]
Hydrazone derivativesPC-39.38 µM[10]

Note: Benzimidazolones are structurally similar and often exhibit comparable biological activities, making them a relevant point of comparison.

Conclusion and Future Perspectives

3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one represents an intriguing target for in vitro biological evaluation. Based on extensive research into the parent benzoxazolone scaffold, this derivative has a strong potential to exhibit antimicrobial and possibly cytotoxic activities. The hydroxyl group may confer unique properties that could modulate this activity.

A logical path forward for any research program would be to first confirm the successful synthesis and purification of the compound. Subsequently, the robust protocols for antimicrobial (MIC/MBC) and cytotoxicity (MTT) testing detailed in this guide should be employed as a primary screen. Positive results from these initial assays would warrant further investigation into the specific mechanisms of action, such as enzyme inhibition assays, cell cycle analysis, or studies on cell membrane disruption. This structured, foundational approach ensures that the biological potential of novel benzoxazolone derivatives is evaluated with scientific rigor and efficiency.

References

  • 3-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one | ChemScene. ChemScene.
  • Evaluation of Antimicrobial Activities of Some 2 (3H)
  • Synthesis of 3H-benzoxazol-2-one. PrepChem.com.
  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (2026, March 16).
  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (2024, May 31). MDPI.
  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
  • Synthesis, characterization and investigation of antimicrobial activities of seven new 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones. (2009).
  • Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole deriv
  • Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. (2009, February 15). PubMed.
  • Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. (2010, May 9).
  • Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research.
  • Biological activity of benzoxazolinone and benzoxazolinthione deriv
  • Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one. (2016). PMC.
  • Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. (2022, October 27). MDPI.

Sources

Foundational

3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one mechanism of action in pharmacology

Title: Pharmacological Mechanisms of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one: A Comprehensive Technical Guide Executive Summary The compound 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS 26726-75-0...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacological Mechanisms of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one: A Comprehensive Technical Guide

Executive Summary

The compound 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS 26726-75-0) serves as a highly tunable, representative pharmacophore within the N-substituted benzoxazolone class. Historically utilized as an intermediate, this core scaffold has emerged as a potent modulator in modern pharmacology, demonstrating profound efficacy in oncology, immunomodulation, and hepatoprotection. This whitepaper deconstructs the structural causality, primary mechanisms of action (MoA), and self-validating experimental workflows required to evaluate this compound and its derivatives in preclinical drug development.

Part 1: Chemical Scaffold and Pharmacophore Properties

The pharmacological versatility of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is rooted in its specific structural geometry. The core consists of a hydrophobic benzene ring fused to an electron-deficient oxazolone ring.

Causality of N-Substitution: Unsubstituted benzoxazolones often suffer from poor metabolic stability (rapid N-glucuronidation) and low aqueous solubility. Alkylation at the N3 position with a 2-hydroxyethyl moiety fundamentally alters the molecule's pharmacokinetic profile[1].

  • Target Anchoring: The terminal hydroxyl group acts as a flexible hydrogen-bond donor/acceptor, anchoring the molecule within the hydrophilic pockets of target enzymes[2].

  • Electrophilic Priming: The N-substitution stabilizes the heterocyclic core while maintaining the electrophilic nature of the C2 carbonyl carbon, priming it for targeted nucleophilic attack by specific catalytic residues[2].

Part 2: Primary Mechanisms of Action

Lysosomal Acid Ceramidase (AC) Inhibition

Acid ceramidase (AC) is a critical lysosomal cysteine amidase that hydrolyzes pro-apoptotic ceramide into sphingosine, which is subsequently phosphorylated into pro-survival sphingosine-1-phosphate (S1P)[3]. Dysregulation of this pathway is a hallmark of various malignancies.

Mechanism: N-substituted benzoxazolones act as potent, systemically active, non-competitive inhibitors of AC[2]. Upon entering the acidic environment of the lysosome, the electrophilic carbonyl carbon of the benzoxazolone ring undergoes a nucleophilic attack by the thiolate group of AC’s catalytic Cys-143[2]. This forms a stable, covalent thioester adduct, permanently disabling the enzyme and forcing the accumulation of intracellular ceramide, thereby driving cancer cells toward apoptosis[3].

AC_Inhibition Ceramide Ceramide (Pro-apoptotic) AC Acid Ceramidase (AC) Active Cys-143 Ceramide->AC Hydrolysis Sphingosine Sphingosine & S1P (Pro-survival) AC->Sphingosine Produces Adduct Covalent Adduct (Inhibited AC) AC->Adduct Covalent Binding Benzoxazolone 3-(2-hydroxyethyl)-benzoxazol-2-one Derivative Benzoxazolone->AC Nucleophilic Attack by Cys-143 Adduct->Sphingosine Blocks Production

Fig 1. Covalent inhibition mechanism of Acid Ceramidase by benzoxazolone derivatives.

Immunomodulation via TLR4/NF-κB and Nrf2/HO-1 Crosstalk

In models of chronic inflammation and hepatotoxicity (e.g., alcoholic liver disease), benzoxazolone derivatives mitigate tissue damage by dual-targeting inflammatory and oxidative stress axes[4].

Mechanism: The pharmacophore acts as an antagonist to Toll-like receptor 4 (TLR4) activation[4]. By blocking TLR4, it prevents the downstream phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit, halting the transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[4]. Concurrently, the scaffold disrupts the Keap1-Nrf2 complex in the cytosol. Free Nrf2 translocates to the nucleus, binding to Antioxidant Response Elements (ARE) to upregulate Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Glutathione (GSH), effectively neutralizing lipid peroxidation[5].

Immune_Modulation Drug N-substituted Benzoxazolone TLR4 TLR4 Receptor Drug->TLR4 Inhibits Nrf2 Nrf2 Activation Drug->Nrf2 Upregulates NFkB NF-κB (p65) Nuclear Translocation TLR4->NFkB Activates Cytokines TNF-α, IL-1β, IL-6 (Inflammation) NFkB->Cytokines Transcription HO1 HO-1 / SOD / GSH (Antioxidant Defense) Nrf2->HO1 Transcription

Fig 2. Dual modulation of TLR4/NF-κB and Nrf2/HO-1 signaling pathways.

Apoptotic Signaling in Oncology

Beyond ceramide modulation, N-substituted benzoxazolones directly engage the intrinsic mitochondrial apoptosis pathway in malignant cells (e.g., MCF-7 breast cancer lines)[6]. The compound induces a conformational shift in Bcl-2 family proteins, downregulating anti-apoptotic Bcl-2 while upregulating pro-apoptotic Bax[5]. This disrupts the mitochondrial membrane potential, facilitating the cytosolic release of Cytochrome C and the subsequent cleavage and activation of Caspase-3, executing cell death[6].

Part 3: Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, combining primary functional readouts with orthogonal physical confirmation.

Protocol 1: Fluorometric Acid Ceramidase Inhibition & LC-MS Validation
  • Step 1: Lysosomal Fractionation. Isolate lysosomal fractions from target cells using sucrose density gradient centrifugation.

    • Causality: AC is strictly active at lysosomal pH (~4.5). Assays performed in whole-cell lysates at physiological pH (7.4) will yield false negatives due to enzyme inactivity.

  • Step 2: Fluorogenic Substrate Incubation. Incubate the enriched AC fraction with the benzoxazolone derivative and a fluorogenic ceramide analog (e.g., NBD-ceramide) for 60 minutes at 37°C. Measure fluorescence (Ex: 460 nm, Em: 534 nm) to determine Vmax​ and Km​ .

  • Step 3: LC-MS Adduct Confirmation (Self-Validation Checkpoint). Subject the inhibited enzyme complex to tryptic digest and LC-MS/MS analysis.

    • Causality: Fluorometric assays are prone to interference from autofluorescent compounds. LC-MS directly detects the mass shift (+ pharmacophore mass) on the Cys-143 containing peptide, providing orthogonal confirmation of covalent target engagement and eliminating false positives[2].

Protocol 2: High-Content NF-κB Translocation Assay
  • Step 1: Macrophage Stimulation. Seed RAW 264.7 macrophages in 96-well plates. Pre-treat with the benzoxazolone derivative for 2 hours, followed by 1 μg/mL Lipopolysaccharide (LPS) stimulation for 30 minutes.

    • Causality: LPS selectively and robustly activates TLR4, providing a clean, high-signal baseline for measuring pathway inhibition.

  • Step 2: Immunofluorescence Staining. Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with anti-p65 primary antibody, Alexa Fluor 488 secondary antibody, and DAPI (nuclear counterstain).

  • Step 3: Automated High-Content Imaging (Self-Validation Checkpoint). Use a high-content screening system to quantify the nuclear-to-cytoplasmic fluorescence ratio of p65.

    • Causality: Physically tracking p65 movement validates direct upstream target engagement more accurately than downstream cytokine ELISAs, which are subject to complex post-transcriptional regulation and off-target effects.

Workflow Step1 1. Substrate Incubation Step2 2. Fluorometric Readout Step1->Step2 Step3 3. LC-MS Validation Step2->Step3 Step4 4. Target Confirmation Step3->Step4

Fig 3. Self-validating high-throughput screening workflow for enzyme inhibitors.

Part 4: Quantitative Data & Comparative Efficacy

The pharmacological profiling of the N-substituted benzoxazolone scaffold reveals highly potent activity across multiple therapeutic targets.

Table 1: Pharmacological Profiling of N-Substituted Benzoxazolones

Target PathwayPharmacological EffectPrimary BiomarkersTypical IC50 / EC50 Range
Acid Ceramidase (AC) Covalent Enzyme Inhibition↑ Ceramide, ↓ S1P30 nM – 65 nM
TLR4 / NF-κB Pathway Antagonism↓ TNF-α, ↓ IL-6, ↓ p65 (nuclear)5 μM – 15 μM
Nrf2 / HO-1 Pathway Agonism↑ HO-1, ↑ SOD, ↓ MDA10 μM – 20 μM
Intrinsic Apoptosis Mitochondrial Disruption↑ Cleaved Caspase-3, ↑ Bax50 μM – 100 μM

References

  • Pizzirani, D., Bach, A., Realini, N., et al. (2015). "Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase." Angewandte Chemie International Edition, 54(2), 485-489. URL:[Link]

  • Liu, Y., et al. (2024). "Elucidating the role of 4-hydroxy-2(3H)-benzoxazolone in chronic alcoholic liver disease via transcriptomics and metabolomics." Frontiers in Pharmacology, 15. URL:[Link]

  • Gündüz, M. G., et al. (2018). "Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells." Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1433-1442. URL:[Link]

  • Kovács, F., et al. (2025). "Aromatic scaffold-integrated hybrids of estradiol and benzoxazol-2-ones: synthesis and in vitro anticancer activity of N-substituted regioisomeric pairs." RSC Advances. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the in vivo metabolic fate of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the in vivo metabolic fate of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one. This compound is a significant metabolite of the centrally acting muscle relaxant and anxiolytic agent, Mephenoxalone (5-(o-methoxyphenoxymethyl)-2-oxazolidone). Understanding the biotransformation of Mephenoxalone into its primary and secondary metabolites is critical for elucidating its pharmacokinetic profile, efficacy, and safety. This document details the principal Phase I and Phase II metabolic pathways, including oxidative and conjugative reactions. Furthermore, it presents a robust, field-proven bioanalytical methodology for the identification and quantification of these metabolites in biological matrices, and concludes with an interpretation of the metabolic data in the context of drug development.

Introduction to Mephenoxalone and its Metabolism

Mephenoxalone is a therapeutic agent of the oxazolidinone class, historically prescribed for the treatment of painful muscle spasms and mild anxiety.[1] Its mechanism of action involves the depression of polysynaptic reflex arcs in the central nervous system (CNS), which reduces skeletal muscle hypertonicity without direct action on the muscle fibers.[1][2] The clinical response to Mephenoxalone, as with any xenobiotic, is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

The metabolic conversion of the parent drug in the liver is a pivotal determinant of its therapeutic duration and potential for drug-drug interactions.[3][4] Mephenoxalone undergoes extensive hepatic biotransformation, leading to a variety of metabolites.[1][5] The formation of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one represents a key pathway, and a thorough understanding of its subsequent fate is essential for a complete pharmacological characterization. This guide focuses on the enzymatic processes that govern these transformations and the analytical strategies required to study them.

In Vivo Metabolic Profile of Mephenoxalone

Following oral administration, Mephenoxalone is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, including the CNS.[1][6] Its elimination is primarily driven by extensive hepatic metabolism. The biotransformation occurs in two distinct phases.

Phase I Metabolism: Biotransformation Pathways

Phase I reactions introduce or expose functional groups on the parent molecule, typically through oxidation, reduction, or hydrolysis.[7] These modifications increase the polarity of the compound and prepare it for Phase II conjugation. For Mephenoxalone, several major Phase I pathways have been identified in human urine, including O-demethylation, aromatic hydroxylation, and cleavage of the phenoxymethyl ether bond.[1][5]

The key metabolic routes include:

  • Ether Cleavage: The scission of the phenoxymethyl ether linkage yields o-methoxyphenol.[5]

  • Aromatic Hydroxylation: The introduction of a hydroxyl group onto the benzene ring results in a phenolic hydroxymephenoxalone.[5]

  • O-Demethylation: The removal of the methyl group from the methoxy moiety produces demethylmephenoxalone.[5]

  • Oxazolidone Ring Opening: This pathway leads to the formation of 1-(o-methoxyphenoxy)-3-aminopropane-2-ol.[5]

The formation of the topic compound, 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one, likely results from a series of reactions involving the core benzoxazolone structure, which can be formed from Mephenoxalone metabolites.

Phase II Metabolism: Conjugation Pathways

Phase I metabolites, possessing newly formed functional groups (e.g., hydroxyl), are substrates for Phase II conjugating enzymes.[8] This process involves the addition of endogenous polar molecules, such as glucuronic acid, which significantly increases water solubility and facilitates excretion.[9][10]

Several Mephenoxalone metabolites, including the phenolic derivatives, are detected in urine only after enzymatic cleavage with β-glucuronidase/aryl sulfatase.[5] This strongly indicates that glucuronidation is a major metabolic route for the clearance of Phase I metabolites.[5] The hydroxyl group on 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one makes it a prime candidate for subsequent glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver.[9][11]

Diagram 1: Proposed Metabolic Pathway of Mephenoxalone

Metabolic_Pathway cluster_precursor Further Metabolism Parent Mephenoxalone M1 Phenolic Hydroxymephenoxalone Parent->M1 CYP-mediated Aromatic Hydroxylation M2 Demethylmephenoxalone Parent->M2 CYP-mediated O-Demethylation M3 o-Methoxyphenol Parent->M3 Ether Cleavage M4 3-(2-hydroxyethyl)-2,3-dihydro- 1,3-benzoxazol-2-one M1->M4 Multiple Steps M_Conj Glucuronide Conjugates M1->M_Conj UGT-mediated Glucuronidation M2->M4 Multiple Steps M2->M_Conj UGT-mediated Glucuronidation M4->M_Conj UGT-mediated Glucuronidation

Caption: Proposed Phase I and II metabolic pathways for Mephenoxalone.

Bioanalytical Methodologies for Metabolite Profiling

To accurately profile the in vivo metabolism of Mephenoxalone and quantify its metabolites, including 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one, a highly sensitive and specific analytical method is required. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[12]

Causality Behind Experimental Choices
  • Biological Matrix: Plasma is chosen for pharmacokinetic analysis as it reflects the circulating concentration of the drug and its metabolites available to exert a pharmacological effect.[13] Urine is ideal for identifying the full spectrum of excreted metabolites, as they are often concentrated in this matrix.[5]

  • Sample Preparation: The primary goal is to remove endogenous interferences (proteins, lipids) while efficiently recovering the analytes of interest. Solid-Phase Extraction (SPE) is a superior technique as it provides cleaner extracts compared to simple protein precipitation, which is crucial for minimizing ion suppression in the MS source and ensuring method robustness.

  • LC-MS/MS: This technique offers unparalleled selectivity and sensitivity.[12] Chromatography separates the parent drug from its various metabolites, while tandem mass spectrometry provides definitive identification and quantification based on unique mass-to-charge (m/z) ratios and fragmentation patterns.

Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol describes a self-validating system for the quantification of Mephenoxalone and its key metabolites.

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare stock solutions of Mephenoxalone and synthesized metabolite standards (including 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one) in methanol at 1 mg/mL.
  • Prepare a series of working standard solutions by serial dilution.
  • Spike blank human plasma with working standards to create a calibration curve (e.g., 1-5000 ng/mL) and at least three levels of QCs (low, medium, high).

2. Sample Extraction (Solid-Phase Extraction - SPE):

  • To 200 µL of plasma (calibrator, QC, or unknown sample), add 50 µL of an internal standard solution (e.g., a structurally similar, stable isotope-labeled compound).
  • Pre-treat the sample by adding 200 µL of 4% phosphoric acid to dissociate drug-protein binding. Vortex briefly.
  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange polymer) with 1 mL of methanol followed by 1 mL of water.
  • Load the pre-treated plasma sample onto the SPE cartridge.
  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating compounds of moderate polarity.
  • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
  • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions must be optimized for the parent drug and each metabolite.

4. Method Validation:

  • The protocol's trustworthiness is established through validation, assessing:
  • Selectivity: Absence of interfering peaks in blank plasma.
  • Linearity: Correlation coefficient (r²) > 0.99 for the calibration curve.
  • Accuracy & Precision: Within ±15% (±20% at the lower limit of quantification) for QC samples.
  • Recovery & Matrix Effect: Consistent and reproducible extraction efficiency and minimal ion suppression/enhancement.
  • Stability: Analyte stability under various storage and handling conditions.

Diagram 2: Bioanalytical Workflow for Metabolite Quantification

Workflow Sample Plasma Sample (Calibrator, QC, or Unknown) Spike Spike with Internal Standard Sample->Spike Pretreat Acidification (Protein Dissociation) Spike->Pretreat SPE Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Pretreat->SPE Dry Evaporation (Nitrogen Stream) SPE->Dry Recon Reconstitution (Mobile Phase) Dry->Recon Analysis LC-MS/MS Analysis (MRM Mode) Recon->Analysis Data Data Processing (Quantification & Validation) Analysis->Data

Caption: Step-by-step workflow for sample preparation and LC-MS/MS analysis.

Pharmacokinetic Data & Interpretation

While specific pharmacokinetic parameters for 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one are not extensively published, data for the parent drug, Mephenoxalone, provides critical context.

ParameterValue (for Mephenoxalone)Significance for Metabolite Studies
Tmax (Time to Peak Conc.) ~1-2 hoursThe appearance of metabolites is expected to lag behind the parent drug's Tmax.
T½ (Elimination Half-life) ~1.5 - 2.8 hours[6][14]A short half-life for the parent drug implies rapid and extensive metabolism, leading to the formation of various metabolites.
Primary Route of Excretion Renal (Urine)[3][6]This confirms that urine is the optimal matrix for identifying the full range of polar metabolites, including glucuronide conjugates.
Implications for Drug Development
  • Metabolite Activity and Safety: It is crucial to determine if 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one or other major metabolites possess pharmacological activity or contribute to off-target toxicity. Inactive metabolites are the desired outcome.[6]

  • Enzyme Identification: Identifying the specific Cytochrome P450 (CYP450) and UGT isoforms responsible for Mephenoxalone's metabolism is essential.[15][16] This knowledge allows for the prediction of potential drug-drug interactions (DDIs). For instance, if Mephenoxalone is metabolized by an enzyme that is inhibited by a co-administered drug, its plasma levels could rise to toxic concentrations.[15]

  • Pharmacogenomics: Genetic polymorphisms in metabolic enzymes (e.g., CYP2D6, UGT1A family) can lead to significant inter-individual variability in drug response.[11][16] Understanding which enzymes are involved helps anticipate variable metabolism in different patient populations.

Conclusion

The in vivo metabolism of Mephenoxalone is a complex process involving multiple Phase I and Phase II enzymatic pathways. The formation of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a component of this intricate network. Its subsequent biotransformation, likely via glucuronidation, is a critical step in facilitating the elimination of the drug from the body. A comprehensive understanding of these pathways, supported by robust bioanalytical methods like LC-MS/MS, is fundamental for characterizing the complete ADME profile of Mephenoxalone. These insights are indispensable for ensuring the safe and effective use of the drug and for guiding future drug development efforts within the benzoxazolone class.

References

  • Mephenoxalone - Grokipedia. (n.d.). Google AI.
  • Eckhardt, G., Goenechea, S., & Gielsdorf, W. (1977). [Isolation and identification of some metabolites of mephenoxalone (Control-OM) from human urine (author's transl)]. Journal of Clinical Chemistry and Clinical Biochemistry, 15(3), 115–120. Retrieved from [Link]

  • mephenoxalone | Dosing & Uses. (n.d.). medtigo.
  • What is the mechanism of Mephenoxalone? (2024, July 18). Patsnap Synapse.
  • CAS 70-07-5: Mephenoxalone. (n.d.). CymitQuimica.
  • Wang, J. S., Wang, W., Wang, H., Cai, Y. E., & Hu, G. X. (2015). Effect of diphenoxylate on CYP450 isoforms activity in rats. Pakistan journal of pharmaceutical sciences, 28(5 Suppl), 1845–1849. Retrieved from [Link]

  • Uang, Y. S., Chen, I. K., Wang, L. H., & Hsu, K. Y. (2001). Determination of mephenoxalone in human plasma sample by high-performance liquid chromatography-fluorescence detection. Journal of chromatography. B, Biomedical sciences and applications, 759(1), 91–97. Retrieved from [Link]

  • Uang, Y. S., Chen, I. K., Wang, L. H., & Hsu, K. Y. (2001). Determination of mephenoxalone in human plasma sample by high-performance liquid chromatography-fluorescence detection. Journal of chromatography. B, Biomedical sciences and applications, 759(1), 91–97. Retrieved from [Link]

  • What is Mephenoxalone used for? (2024, June 15). Patsnap Synapse.
  • MEPHENOXALONE. (n.d.). Inxight Drugs - ncats. Retrieved March 17, 2026, from [Link]

  • Yesil, A., & Sugun, M. Z. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 2D6 Enzyme and Relevant Drug Interactions. Journal of Addiction Research & Therapy, 7(5). Retrieved from [Link]

  • Basnet, A. (2022). Role of glucuronidation in toxicity of xenobiotics. Theseus. Retrieved from [Link]

  • Hložek, T., & Ghodsi, R. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. Retrieved from [Link]

  • Liu, X., & Cheng, J. (2015). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug metabolism letters, 9(2), 88–98. Retrieved from [Link]

  • Preskorn, S. H. (1999). Cytochrome P450 Enzymes and Psychopharmacology. ACNP. Retrieved from [Link]

  • Finel, M. (2008). N-Glucuronidation of Drugs and Other Xenobiotics. Helda - University of Helsinki. Retrieved from [Link]

  • de Leon, J. (2003). Glucuronidation Enzymes, Genes and Psychiatry. International Journal of Neuropsychopharmacology, 6(1), 57-72. Retrieved from [Link]

  • de Jong, T. J., & van Rijn, C. J. (2003). Glucuronidation in humans. RePub. Retrieved from [Link]

  • 2(3H)-Benzoxazolone. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • Gökhan-Kelekçi, N., Köksal, M., Unüvar, S., Aktay, G., & Erdoğan, H. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of enzyme inhibition and medicinal chemistry, 24(1), 29–37. Retrieved from [Link]

  • Gzella, A., & Wicha, J. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8319. Retrieved from [Link]

Sources

Foundational

thermodynamic stability of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

An In-depth Technical Guide to the Thermodynamic and Chemical Stability of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one Abstract The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic and Chemical Stability of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Abstract

The stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the thermodynamic and chemical stability of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one, a heterocyclic compound featuring the benzoxazolone scaffold. The benzoxazolone nucleus is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1][2][3][4] Understanding the intrinsic stability of this specific derivative is therefore critical for its potential development. This document outlines the theoretical underpinnings of thermodynamic stability, details robust experimental protocols for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and provides a systematic approach to chemical stability assessment through forced degradation studies as mandated by regulatory bodies like the ICH.[5][6]

Introduction: The Benzoxazolone Core and the Imperative of Stability

3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one belongs to the benzoxazolone class of heterocyclic compounds.[7] Its structure consists of a benzene ring fused to a five-membered oxazolone ring, with a 2-hydroxyethyl substituent on the nitrogen atom.[7] This scaffold is of significant interest due to its presence in numerous pharmacologically active agents.[1][4]

The thermodynamic and chemical stability of such a molecule are not merely academic pursuits; they are critical determinants of its viability as a drug candidate.

  • Thermodynamic Stability , often discussed in terms of enthalpy of formation, provides a measure of the molecule's intrinsic energetic state relative to its constituent elements.[8][9] A more favorable enthalpy of formation suggests a more stable molecule.

  • Chemical Stability refers to the molecule's resistance to degradation under various environmental conditions (e.g., heat, light, humidity, pH). Degradation can lead to loss of potency and the formation of potentially toxic impurities.

This guide provides the necessary theoretical background and actionable experimental protocols to construct a complete stability profile for 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one.

Theoretical Framework: Understanding Intrinsic Stability

The thermodynamic stability of a compound can be quantified by its standard molar enthalpy of formation (ΔHf°). This value represents the change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states. A more negative ΔHf° indicates greater energetic stability.

For benzoxazolone derivatives, these values are typically determined using a combination of experimental techniques and computational chemistry.[8][9]

  • Static-bomb combustion calorimetry is used to determine the standard molar enthalpy of formation in the solid state.

  • High-temperature Calvet microcalorimetry is employed to measure the standard molar enthalpy of sublimation.

  • Combining these results allows for the derivation of the gas-phase standard molar enthalpy of formation, which is crucial for theoretical comparisons and understanding substituent effects.[8][9]

Experimental Assessment of Thermal Stability

Thermal analysis techniques are indispensable for probing the solid-state stability of a compound. They measure changes in physical properties as a function of temperature, revealing events like melting, crystallization, and decomposition.

Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold-standard for identifying the melting point (Tm) and the onset of thermal decomposition (Tonset). The melting point is a critical physical property that influences solubility and formulation design, while the decomposition temperature defines the upper limit of thermal stability for handling and storage.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.

  • Thermal Program: Place both the sample and reference pans into the DSC cell. Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond any expected transitions (e.g., 350°C) at a constant heating rate (e.g., 10°C/min).

  • Atmosphere: Conduct the analysis under a continuous purge of an inert gas, such as nitrogen (50 mL/min), to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of any endothermic (melting) or exothermic (decomposition) events.

Thermogravimetric Analysis (TGA)

Causality: TGA complements DSC by measuring changes in mass as a function of temperature. This directly quantifies mass loss associated with decomposition, providing a clear profile of the degradation process and identifying the temperature ranges of greatest instability.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample onto the TGA sample pan.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Atmosphere: The analysis can be run under an inert (Nitrogen) or oxidative (Air) atmosphere to assess stability under different conditions.[10]

  • Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset temperature of decomposition and the temperature at which 5% mass loss occurs (T5%), a common metric for thermal stability.

Interpreting Thermal Analysis Data

The combined data from DSC and TGA provides a robust thermal stability profile.

ParameterMethodSignificanceHypothetical Value
Melting Point (Tm)DSCPurity indicator; critical for formulation145 - 150 °C
Enthalpy of Fusion (ΔHfus)DSCEnergy required to melt; relates to crystal lattice energy25 - 35 kJ/mol
Onset of Decomposition (Tonset)DSC / TGAUpper limit for thermal processing and storage> 220 °C
5% Mass Loss Temperature (T5%)TGAStandard metric for comparing thermal stability> 230 °C

Chemical Stability: Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development, designed to identify the likely degradation products and establish the intrinsic stability of a molecule.[6] The protocols are guided by the International Council for Harmonisation (ICH) guideline Q1A(R2).[6] The goal is to achieve 5-20% degradation to ensure that the analytical methods used are "stability-indicating."[5]

The overall workflow for assessing the stability of a new chemical entity is a multi-step, integrated process.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Forced Degradation Studies (ICH Q1A) cluster_2 Phase 3: Analysis & Reporting API API Sample 3-(2-hydroxyethyl)-2,3- dihydro-1,3-benzoxazol-2-one DSC DSC Analysis API->DSC TGA TGA Analysis API->TGA Sol Solubility Profile API->Sol Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC-UV/MS Method Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Ox Oxidation (e.g., 3% H2O2) Ox->HPLC Photo Photolytic Stress Photo->HPLC Thermal Thermal Stress (Dry Heat) Thermal->HPLC Report Comprehensive Stability Report HPLC->Report

Caption: Integrated workflow for stability assessment.

General Protocol for Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition below, mix the stock solution with the stressor agent. Maintain a control sample (in the initial solvent) under ambient conditions.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).[11]

  • Sample Quenching: Stop the degradation by neutralizing the sample (for acid/base hydrolysis) or by dilution.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method, typically with UV and Mass Spectrometric (MS) detection to quantify the parent compound and identify degradants.

Specific Stress Conditions
  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.[5]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Neutralize with 0.1 M HCl before analysis.[5]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.[5]

  • Thermal Degradation: Store the solid API in a calibrated oven at 80°C.[5] Sample at various time points and dissolve in the HPLC mobile phase for analysis.

  • Photolytic Degradation: Expose the API solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

Hypothesized Degradation Pathway

The benzoxazolone ring is an amide (a cyclic carbamate), which is susceptible to hydrolysis under both acidic and basic conditions. The most probable degradation pathway involves the cleavage of the ester and amide bonds within the five-membered ring. This would result in a ring-opening reaction to form a derivative of 2-aminophenol.[5][12][13]

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity Screening of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Abstract The preclinical safety assessment of novel chemical entities is a critical phase in drug discovery and development. This guide provides a comprehensive framework for the initial toxicity screening of 3-(2-hydrox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The preclinical safety assessment of novel chemical entities is a critical phase in drug discovery and development. This guide provides a comprehensive framework for the initial toxicity screening of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one, a member of the pharmacologically relevant benzoxazolone class of compounds. Recognizing the limited public data on this specific molecule, we present a multi-tiered strategy employing a suite of in silico and in vitro methodologies. This approach is designed to efficiently identify potential liabilities, thereby conserving resources and adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. Our methodology prioritizes a deep, mechanistic understanding of potential toxicities, beginning with computational predictions and progressing through robust cell-based assays to evaluate cytotoxicity, genotoxicity, and key mechanisms of toxicity such as oxidative stress and cardiac safety. Each protocol is detailed with the underlying scientific rationale to empower researchers in drug development to make informed decisions.

Introduction: The Benzoxazolone Scaffold and the Imperative for Early Safety Assessment

The 2(3H)-benzoxazolone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties[1][2]. The subject of this guide, 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one, is a functionalized derivative with potential for further chemical modification and development as a therapeutic agent. However, the introduction of any new chemical entity into the drug development pipeline necessitates a thorough and early evaluation of its safety profile.

Early-stage toxicity screening is not merely a regulatory hurdle but a fundamental component of risk assessment that guides lead optimization and candidate selection.[3] By identifying potential toxic liabilities at the outset, we can mitigate the significant financial and ethical costs associated with late-stage failures.[4][] This guide outlines a logical, tiered approach to the preliminary toxicity screening of our target compound, beginning with non-experimental methods and progressing to targeted in vitro assays.

Tier 1: In Silico Profiling - A Predictive Foundation

Before embarking on resource-intensive in vitro studies, a comprehensive in silico assessment is paramount. Computational toxicology models leverage vast datasets to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[6][7][8][9] This predictive step allows for the early identification of potential red flags and helps in designing more focused and relevant in vitro experiments.

ADMET Prediction

Numerous platforms are available for ADMET prediction, many of which are based on machine learning algorithms and extensive chemical databases.[10] For 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one, the following parameters should be evaluated:

  • Aqueous Solubility: Affects bioavailability.

  • Blood-Brain Barrier (BBB) Permeability: Important for assessing potential central nervous system (CNS) effects.

  • CYP450 Inhibition/Induction: Predicts potential for drug-drug interactions.

  • Hepatotoxicity: Provides an early warning for potential drug-induced liver injury (DILI).[4][11]

  • Carcinogenicity and Mutagenicity: Flags potential for genetic damage.

  • hERG (human Ether-à-go-go-Related Gene) Inhibition: A critical predictor of potential cardiotoxicity.[12][13]

Table 1: Representative In Silico ADMET Prediction for 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

ParameterPredicted OutcomeImplicationRecommended Follow-up
Aqueous SolubilityModerate to HighFavorable for oral absorptionExperimental solubility studies
BBB PermeabilityLowReduced risk of CNS side effectsNot a priority for initial screening
CYP2D6 InhibitionPossiblePotential for drug-drug interactionsIn vitro CYP inhibition assays
HepatotoxicityLow ProbabilityFavorable initial safety profileIn vitro cytotoxicity in hepatic cell lines
Mutagenicity (Ames)NegativeLow risk of point mutationsIn vitro Ames test
hERG InhibitionLow to Moderate RiskPotential for cardiac arrhythmiaIn vitro hERG functional assay

Note: The data in this table is illustrative and should be generated using validated computational models such as those available through platforms like SwissADME, ProTox, or other commercial software.

Tier 2: In Vitro Cytotoxicity Assessment - The First Biological Readout

The initial biological assessment of a compound's toxicity is typically an evaluation of its effect on cell viability and proliferation.[3][14] A multi-assay, multi-cell line approach is advocated to provide a more comprehensive and robust understanding of a compound's cytotoxic potential.

Rationale for a Multi-Assay Approach

Different cytotoxicity assays measure distinct cellular parameters. Relying on a single assay can be misleading as a compound may interfere with the assay chemistry or induce cell death through a mechanism not captured by that specific endpoint.[15][16][17] Therefore, we propose a panel of three assays:

  • MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic health.[18]

  • Neutral Red (NR) Uptake Assay: Assesses lysosomal integrity.[18]

  • Lactate Dehydrogenase (LDH) Release Assay: Quantifies membrane damage by measuring the release of the cytosolic enzyme LDH into the culture medium.[19]

Cell Line Selection

The choice of cell lines should be guided by the potential therapeutic indication and common sites of drug-induced toxicity. A panel of cell lines is recommended:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for assessing potential drug-induced liver injury (DILI).[20]

  • HEK293 (Human Embryonic Kidney): A common cell line for general cytotoxicity and often used in transient expression studies.

  • A relevant cancer cell line (e.g., MDA-MB-231 for breast cancer): If the compound is being developed as an anticancer agent, this provides an early indication of therapeutic index.[1]

Experimental Protocol: General Cytotoxicity Screening
  • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow for attachment overnight.[21]

  • Compound Treatment: Prepare a serial dilution of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (e.g., from 0.1 µM to 100 µM). Treat cells for 24, 48, and 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Assay Execution:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and read the absorbance at ~570 nm.[18]

    • NR Uptake Assay: Incubate cells with Neutral Red dye. After washing, extract the dye from the lysosomes and measure the absorbance at ~540 nm.[18]

    • LDH Release Assay: Collect the cell culture supernatant. Add the LDH reaction mixture and measure the absorbance at ~490 nm.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) for each cell line and time point.

Table 2: Hypothetical Cytotoxicity Data for 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (IC50 in µM)

Cell LineAssay24h48h72h
HepG2 MTT>10085.265.7
NR Uptake>10092.170.3
LDH Release>100>100>100
HEK293 MTT>100>10095.4
NR Uptake>100>100>100
LDH Release>100>100>100
MDA-MB-231 MTT75.650.132.8
NR Uptake80.355.435.1
LDH Release>10098.285.6

This data is illustrative. The lack of significant LDH release suggests that at cytotoxic concentrations, the primary mode of cell death may be apoptosis rather than necrosis.

Tier 3: Genotoxicity Assessment - Safeguarding Genetic Integrity

Genotoxicity testing is a regulatory requirement and crucial for assessing a compound's potential to cause DNA or chromosomal damage, which can lead to carcinogenesis or heritable diseases.[22][23] A standard in vitro genotoxicity battery typically includes an assessment of both gene mutations and chromosomal damage.[24]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for detecting gene mutations (point mutations and frameshift mutations) and is a cornerstone of genotoxicity testing.[23][25][26] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine. A positive result is indicated by an increase in the number of revertant colonies that can grow in the absence of histidine.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).[27] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic potential.

Experimental Protocol: Genotoxicity Screening

Ames Test (OECD TG 471):

  • Strains: Use at least four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of E. coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).[24]

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound.

  • Plating: Plate the treated bacteria on minimal glucose agar plates.

  • Incubation and Counting: Incubate the plates for 48-72 hours and count the number of revertant colonies.

In Vitro Micronucleus Assay (OECD TG 487):

  • Cell Line: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

  • Treatment: Treat the cells with at least three concentrations of the test compound, with and without S9 metabolic activation.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes micronuclei scoring easier.

  • Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

Tier 4: Mechanistic Toxicity Evaluation - Delving Deeper

Should the initial screening reveal cytotoxic or genotoxic potential, or if the in silico predictions suggest specific liabilities, further mechanistic studies are warranted.

Oxidative Stress Assessment

Many xenobiotics exert their toxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[28][29]

The measurement of intracellular ROS is a key indicator of oxidative stress.[30] The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for this purpose.[31] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Cell Culture: Plate a suitable cell line (e.g., HepG2) in a 96-well plate.

  • Compound Treatment: Treat the cells with the test compound for a relevant time period (e.g., 1-6 hours).

  • DCFH-DA Loading: Wash the cells and incubate with DCFH-DA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

Cardiotoxicity Assessment: hERG Channel Assay

Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[12][32] Therefore, early assessment of a compound's hERG liability is a regulatory expectation and critical for safety.[13][33]

While the gold standard for hERG assessment is patch-clamp electrophysiology, high-throughput screening can be performed using a thallium flux assay.[12] This assay uses a cell line stably expressing the hERG channel and a thallium-sensitive fluorescent dye. Thallium ions pass through the open hERG channels, and the resulting increase in intracellular thallium is detected by the dye.

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.

  • Compound Incubation: Incubate the cells with various concentrations of the test compound.

  • Thallium Addition and Fluorescence Reading: Add a thallium-containing buffer and immediately measure the fluorescence kinetics using a suitable instrument.

  • Data Analysis: Calculate the concentration-dependent inhibition of the thallium flux to determine the IC50 value.

Data Integration and Visualization

A holistic understanding of the compound's toxicity profile requires the integration of data from all tiers of the screening process.

Workflow Visualization

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Cytotoxicity cluster_2 Tier 3: Genotoxicity cluster_3 Tier 4: Mechanistic Insights cluster_4 Final Assessment in_silico ADMET Prediction (Solubility, BBB, CYP, Hepatotoxicity, Mutagenicity, hERG) cytotoxicity Multi-Assay Panel (MTT, NR, LDH) on HepG2, HEK293, Cancer Line in_silico->cytotoxicity Guides Assay Design genotoxicity Ames Test (Mutagenicity) In Vitro Micronucleus (Clastogenicity) cytotoxicity->genotoxicity If Cytotoxic mechanistic Oxidative Stress (ROS Assay) Cardiotoxicity (hERG Assay) cytotoxicity->mechanistic If Cytotoxic or Predicted Liability assessment Risk Assessment & Go/No-Go Decision genotoxicity->assessment mechanistic->assessment

Caption: A tiered workflow for preliminary toxicity screening.

Signaling Pathway Visualization (Illustrative)

If the compound is found to induce apoptosis via oxidative stress, a pathway diagram can be created to visualize the proposed mechanism.

G compound 3-(2-hydroxyethyl)-2,3-dihydro- 1,3-benzoxazol-2-one ros Increased Intracellular ROS compound->ros mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic pathway induced by oxidative stress.

Conclusion and Forward Look

This technical guide has outlined a robust, multi-tiered strategy for the preliminary toxicity screening of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one. By integrating in silico predictions with a carefully selected panel of in vitro assays, researchers can build a comprehensive initial safety profile of the molecule. This data-driven approach not only satisfies the initial requirements for preclinical safety assessment but also provides valuable mechanistic insights that can guide future drug development efforts. A thorough understanding of a compound's potential liabilities at an early stage is indispensable for the successful and efficient translation of a promising chemical entity into a safe and effective therapeutic.

References

  • In Silico ADME/Tox Comes of Age: Twenty Years Later - PMC - NIH. (n.d.).
  • Cheng, F., Li, W., Liu, G., & Tang, Y. (2013). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. Current Topics in Medicinal Chemistry, 13(11), 1273–1289.
  • Cheng, F., Li, W., Liu, G., & Tang, Y. (2013). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. Current Topics in Medicinal Chemistry, 13(11), 1273–1289.
  • ChemSafetyPro. (2018, February 11). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals.
  • Fiveable. (2025, August 15). In vitro testing methods | Toxicology Class Notes.
  • BenchChem. (2025, December). A Framework for Initial In Vitro Toxicity Screening of Small Molecule Compounds: A Methodological Guide.
  • Abcam. (n.d.). Oxidative stress assays and oxidative stress markers.
  • Wikipedia. (n.d.). In vitro toxicology.
  • Unknown. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development.
  • Frontiers. (2025, February 18). Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury.
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Promega Corporation. (n.d.). Oxidative Stress Assays | Reactive Oxygen Species Detection.
  • Biomol GmbH. (2020, January 5). How to Pick an Oxidative Damage Assay?.
  • Slideshare. (n.d.). In vitro testing of drug toxicity.
  • Unknown. (2025, March 26). Improving the study of drug-induced liver injury with microphysiological systems.
  • Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays.
  • PMC - NIH. (2022, September 28). In Vitro Models for Studying Chronic Drug-Induced Liver Injury.
  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing.
  • Preprints.org. (2024, May 9). Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment.
  • Taylor & Francis. (2025, June 11). Mechanism-based drug safety testing using innovative in vitro liver models: from DILI prediction to idiosyncratic DILI liability assessment.
  • Unknown. (2025, December 18). Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress.
  • PMC - NIH. (n.d.). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles.
  • PMC - NIH. (n.d.). A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel.
  • Oxford Academic. (2025, October 6). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics.
  • Frontiers. (2018, May 31). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004.
  • PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines.
  • Molecular Devices. (n.d.). In vitro potency assessment of hERG inhibitors: cell-based thallium-sensitive fluorescence assay vs. automated electrophysiology.
  • Taylor & Francis. (2023, August 8). In silico ADME/tox comes of age: twenty years later. Xenobiotica.
  • PubMed. (2006, January 5). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.
  • protocols.io. (2025, August 3). In-vitro hERG & NaV1.5 cardiotoxicity assay.
  • PubMed. (2006, February 22). Ecotoxicological effects of benzoxazinone allelochemicals and their metabolites on aquatic nontarget organisms.
  • Semantic Scholar. (n.d.). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.
  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay.
  • Journal of Medicinal and Chemical Sciences. (2023, March 15). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study.
  • PubMed. (2025, January 28). Preclinical Toxicological Assessment of 2-(Benzoxazol-2-yl)[(2-hydroxynaphthyl)diazenyl]phenol Derivatives for Blue Light and UV Radiation Photoprotection Applications.
  • Unknown. (2022, September 25). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic.
  • Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions.
  • GenEvolutioN. (2025, November 26). From Ames to micronucleus: bridging mutagenicity and clastogenicity.
  • ResearchGate. (n.d.). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride | Request PDF.
  • Scribd. (n.d.). OECD Guidance on Cytotoxicity Testing | PDF | Toxicity | Toxicology.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals.
  • ResearchGate. (2025, September 6). Preclinical Toxicological Assessment of 2-(Benzoxazol-2-yl)[(2-hydroxynaphthyl)diazenyl]phenol Derivatives for Blue Light and UV Radiation Photoprotection Applications | Request PDF.
  • ICAPO. (2025, July 3). OECD Releases 2025 Test Guideline Programme Updates.
  • ESTIV. (2022, June 30). OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines.
  • BOC Sciences. (n.d.). Acute Toxicity Testing Services.
  • PMC - NIH. (n.d.). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods.
  • Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit.
  • PMC - NIH. (n.d.). State-of-the-Art Metabolic Toxicity Screening and Pathway Evaluation.
  • Analytical Chemistry. (2016, April 4). State-of-the-Art Metabolic Toxicity Screening and Pathway Evaluation.
  • ResearchGate. (2014, September 23). Early toxicity screening strategies.

Sources

Foundational

Physicochemical Profiling of 3-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one Derivatives: A Technical Guide for Drug Development

Executive Summary The 2,3-dihydro-1,3-benzoxazol-2-one (commonly referred to as 2-benzoxazolinone or BOA) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of analgesics, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,3-dihydro-1,3-benzoxazol-2-one (commonly referred to as 2-benzoxazolinone or BOA) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of analgesics, anti-inflammatories, and antiviral agents. However, the unsubstituted BOA core presents specific physicochemical challenges—namely, tautomeric instability and pH-dependent ionization—that can complicate pharmacokinetics (PK) and target engagement.

By functionalizing the N3 position with a 2-hydroxyethyl group to form 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one , we fundamentally alter the molecule's physicochemical landscape. This whitepaper provides an in-depth technical analysis of these alterations, detailing the causality behind the structural changes, their pharmacological implications, and the self-validating experimental protocols required for rigorous characterization.

Chemical Architecture & Thermodynamic Stability

In its unsubstituted form, the BOA core exists in a dynamic tautomeric equilibrium between the amide form (2-benzoxazolinone) and the enol form (2-benzoxazolol)[1]. While1[1], the presence of the enol form in solution can lead to off-target binding and unpredictable solubility profiles.

Alkylation at the N3 position with a 2-hydroxyethyl moiety permanently locks the molecule into the amide conformation. This structural lock eliminates the tautomeric shift, standardizing the spatial geometry of the pharmacophore. This thermodynamic stability is not just a structural curiosity; it is a prerequisite for consistent receptor binding, particularly when targeting highly specific hydrophobic pockets such as those found in viral proteins[2].

G A 2-Benzoxazolinone (Amide Tautomer) B 2-Benzoxazolol (Enol Tautomer) A->B Tautomeric Equilibrium (pKa ~7.15-9.01) C N-Alkylation (2-bromoethanol) A->C Base Catalysis (Deprotonation) D 3-(2-hydroxyethyl)-2-benzoxazolinone (Locked Amide) B->D Minor Pathway C->D Nucleophilic Substitution (SN2)

Caption: Tautomeric equilibrium of BOA and the N-alkylation lock mechanism.

Core Physicochemical Properties

Understanding the physicochemical baseline of these derivatives is essential for predicting their behavior in biological systems.

Acid-Base Dynamics (pKa)

The unsubstituted 2-benzoxazolinone ring possesses an acidic NH proton with a 3[3]. The extent of ionization of this group heavily dictates gastrointestinal uptake, cell permeability, and drug-receptor binding[3]. When the N3 position is substituted with a 2-hydroxyethyl group, this acidic proton is removed. Consequently, the heterocyclic core loses its primary ionizable center at physiological pH (7.4), shifting the molecule to a predominantly neutral species. This neutrality drastically enhances passive membrane permeability, a critical factor for central nervous system (CNS) targets.

Lipophilicity and Solubility

The base BOA molecule has an4[4]. The addition of the 2-hydroxyethyl moiety introduces a delicate hydrophilic-lipophilic balance. The ethylene bridge contributes to lipophilicity, while the terminal hydroxyl group acts as a strong hydrogen bond donor and acceptor, improving aqueous solubility compared to purely alkyl-substituted derivatives.

Table 1: Comparative Physicochemical Metrics
PropertyUnsubstituted 2-Benzoxazolinone3-(2-Hydroxyethyl) Derivative
Molecular Weight 135.12 g/mol 179.17 g/mol
Tautomeric State Dynamic (Amide Enol)Locked (Amide)
pKa (Heterocycle) 7.15 – 9.01 (Acidic NH)N/A (Neutral at pH 7.4)
LogP (Experimental/Est) ~1.16 – 1.20~0.90 – 1.10
H-Bond Donors 1 (NH)1 (Terminal OH)
H-Bond Acceptors 2 (C=O, Ring O)3 (C=O, Ring O, Terminal OH)

Structure-Activity Relationship (SAR) & Pharmacological Implications

The physicochemical alterations induced by N3-substitution directly impact the pharmacological utility of these derivatives:

  • Antiviral Activity: The 2-benzoxazolinone ring has been identified as a 2[2]. Optimization of the N3 position (such as adding a hydroxyethyl group) allows for the tuning of physicochemical features without disrupting the core binding mode within the hydrophobic pocket of the NC protein[2].

  • Analgesic & Anti-inflammatory Efficacy: Research indicates that the 3[3]. By locking the N3 position and removing the ionizable proton entirely, the 3-(2-hydroxyethyl) derivatives bypass this limitation, offering sustained peripheral and central analgesic effects due to improved neutral-state membrane crossing.

Experimental Methodologies

To ensure high scientific integrity, the physicochemical properties of these derivatives must be empirically validated. As an Application Scientist, I mandate that all analytical workflows be self-validating. Below are the standard operating procedures for determining the pKa and thermodynamic stability of these compounds.

Workflow S1 Compound Synthesis & Purification (>98%) S2 Thermodynamic Profiling (Microcalorimetry) S1->S2 Solid State Stability S3 Acid-Base Profiling (UV-Vis & CZE) S1->S3 Ionization State S4 Lipophilicity Assay (Shake-Flask / HPLC) S1->S4 Partition Coefficient S5 SAR & Biological Screening S2->S5 S3->S5 S4->S5

Caption: Experimental workflow for physicochemical profiling of BOA derivatives.

Protocol 1: Determination of Acid-Base Profiles via UV-Vis Spectrophotometry

Causality: UV-Vis spectrophotometry is highly sensitive for conjugated systems like benzoxazolones because the ionization state directly alters the electronic transitions of the chromophore, causing a measurable shift in absorbance[3].

  • Buffer Preparation & System Suitability: Prepare a series of universal buffers (e.g., Britton-Robinson) covering a pH range of 2.0 to 12.0. Self-Validation Step: Calibrate the pH meter using standard reference solutions at the exact temperature of the assay (25.0 ± 0.1 °C).

  • Stock Solution Preparation: Dissolve the 3-(2-hydroxyethyl) derivative in a cosolvent system (e.g., 5% methanol/water) to accommodate its moderate lipophilicity.

  • Spectral Acquisition: Record the UV-Vis absorption spectra (200–400 nm) of the compound in each buffer solution.

  • Data Analysis: Plot the absorbance at the analytical wavelength ( λmax​ for the neutral vs. ionized species) against pH[3]. Use non-linear regression to determine the inflection point, which corresponds to the pKa.

  • Orthogonal Validation: Confirm findings using Capillary Zone Electrophoresis (CZE). Because CZE separates species based on their charge-to-mass ratio, it provides an independent, secondary validation of the ionization state[3].

Protocol 2: Thermodynamic Stability via High-Temperature Calvet Microcalorimetry

Causality: Determining the standard molar enthalpy of sublimation provides direct insight into the crystal lattice energy and solid-state stability, which are critical parameters for downstream pharmaceutical formulation[1].

  • Sample Preparation: Ensure the synthesized derivative is purified to >99% (verified orthogonally by HPLC and NMR).

  • Instrument Calibration: Calibrate the Calvet microcalorimeter using a standard reference material (e.g., high-purity naphthalene) to ensure the accuracy of the heat capacity measurements.

  • Sublimation Measurement: Place a precisely weighed micro-sample (1-5 mg) into the drop cell. Drop the sample into the high-temperature zone (e.g., 298.15 K to 400 K) under a controlled vacuum.

  • Integration & Calculation: Integrate the resulting heat flow curve (thermogram) to calculate the enthalpy of sublimation ( ΔHsub​ ). This empirical value confirms the energetic stability of the locked amide conformation[1].

Conclusion

The functionalization of the 2-benzoxazolinone core with a 3-(2-hydroxyethyl) group represents a rational approach to overcoming the inherent physicochemical limitations of the base scaffold. By locking the tautomeric state and neutralizing the acidic NH proton, researchers can achieve highly predictable lipophilicity, enhanced membrane permeability, and stable receptor engagement. Rigorous, self-validating characterization of these properties remains the cornerstone of translating these derivatives from benchtop synthesis to viable therapeutic candidates.

References

  • Title: 2(3H)
  • Source: PubMed Central (PMC)
  • Title: Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone Source: MDPI URL
  • Title: Determination of pKa Values of Some Benzoxazoline Derivatives and the Structure–Activity Relationship Source: ACS Publications URL

Sources

Protocols & Analytical Methods

Method

Engineering Targeted Drug Delivery Systems Utilizing 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one: A Methodological Guide

Mechanistic Rationale for Scaffold Selection In the landscape of targeted drug delivery, the selection of an appropriate linker and scaffold is paramount. 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS 26726-75...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale for Scaffold Selection

In the landscape of targeted drug delivery, the selection of an appropriate linker and scaffold is paramount. 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS 26726-75-0) represents a highly versatile building block that bridges the gap between synthetic tractability and favorable pharmacokinetics.

The utility of this molecule is driven by two distinct structural domains:

  • The 2(3H)-Benzoxazolone Core: This heterocyclic ring is widely recognized as a "privileged scaffold" in medicinal chemistry[1]. It exhibits inherent biological activities, including analgesic and anti-inflammatory properties, and possesses excellent lipophilicity. This lipophilic nature is critical for enhancing the membrane permeability of conjugated hydrophilic drugs, making it an ideal candidate for oral and intracellular delivery systems[2]. Furthermore, benzoxazolone derivatives have been successfully utilized in controlled-release matrix formulations, proving their stability and sustained-release capabilities[3].

  • The N-Hydroxyethyl Handle: The primary alcohol on the N-ethyl chain provides a sterically unhindered, highly reactive site for bioconjugation. It allows for the synthesis of ester, ether, or carbamate linkages. In targeted delivery, this is exploited to create stimuli-responsive mutual prodrugs—molecules that remain stable in the systemic circulation (pH 7.4) but undergo rapid enzymatic cleavage in the presence of intracellular esterases or the acidic tumor microenvironment[4].

ProdrugPathway N1 3-(2-hydroxyethyl)- benzoxazol-2-one N2 EDC/DMAP Esterification N1->N2 + Carboxylic Drug N3 Benzoxazolone Prodrug Conjugate N2->N3 Covalent Bond N4 Endosomal Uptake (pH 5.5) N3->N4 Cellular Entry N5 Esterase Cleavage N4->N5 Enzymatic Action N6 Active Payload Release N5->N6 Target Engagement

Fig 1. Logical pathway of benzoxazolone-based prodrug synthesis and stimuli-responsive activation.

Protocol 1: Synthesis of a Stimuli-Responsive Benzoxazolone Prodrug

Objective: To conjugate a carboxylic acid-containing therapeutic agent to the hydroxyethyl linker via an ester bond for intracellular delivery.

Causality of Reagent Selection: The primary hydroxyl group of the benzoxazolone scaffold is moderately nucleophilic. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid of the therapeutic payload into an unstable O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) is introduced as an acyl transfer catalyst. DMAP reacts with the O-acylisourea to form a highly reactive N-acylpyridinium intermediate. This specific catalytic route prevents the common side reaction of O-to-N acyl migration (which forms an inactive N-acylurea) and drives the esterification to completion under mild conditions, preserving the integrity of the benzoxazolone ring[4].

Step-by-Step Methodology:
  • Activation: Dissolve 1.0 eq of the carboxylic acid-containing drug in anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Add 1.2 eq of EDC·HCl and 0.1 eq of DMAP. Stir at 0°C for 15 minutes to allow the formation of the active intermediate.

  • Coupling: Dissolve 1.0 eq of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one in anhydrous DCM and add it dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification: Quench the reaction with deionized water. Extract the organic layer three times with DCM, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient).

  • Self-Validation System:

    • TLC Check: Run a TLC using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the highly polar starting material spot and the emergence of a higher Rf​ spot indicates successful esterification.

    • NMR Confirmation: Perform 1 H-NMR. The methylene protons adjacent to the hydroxyl group (-CH₂-OH) must exhibit a distinct downfield shift from ~3.8 ppm to ~4.3 ppm. If this shift is absent, the coupling has failed (likely due to moisture), and the batch must be discarded.

Protocol 2: Formulation of Polymeric Nanoparticles for Targeted Delivery

Objective: To encapsulate the synthesized benzoxazolone prodrug into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to achieve prolonged systemic circulation and controlled release[3].

Causality of Formulation Strategy: Nanoprecipitation (solvent displacement) is explicitly selected over the double-emulsion method. The benzoxazolone prodrug is highly lipophilic. By dissolving both the PLGA polymer and the prodrug in a water-miscible organic solvent (acetone) and dripping it into an aqueous phase, the rapid diffusion of acetone into the water causes localized supersaturation. This triggers the immediate precipitation of the PLGA, efficiently trapping the hydrophobic prodrug inside the core. Polyvinyl alcohol (PVA) is chosen as the aqueous surfactant because its partially hydrolyzed acetate groups interpenetrate the precipitating PLGA matrix, providing superior steric stabilization against aggregation compared to ionic surfactants.

Step-by-Step Methodology:
  • Organic Phase Preparation: Dissolve 50 mg of PLGA (50:50, MW 30,000-60,000) and 5 mg of the benzoxazolone prodrug in 2 mL of HPLC-grade acetone.

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) PVA solution in ultra-pure water. Filter through a 0.22 µm syringe filter to remove particulate contaminants.

  • Nanoprecipitation: Under moderate magnetic stirring (600 rpm), add the organic phase dropwise (0.5 mL/min) into the aqueous phase using a syringe pump.

  • Solvent Evaporation: Leave the emulsion stirring uncovered overnight in the dark to allow complete evaporation of the acetone.

  • Purification: Recover the nanoparticles via ultracentrifugation at 15,000 × g for 20 minutes at 4°C. Wash the pellet twice with ultra-pure water to remove residual PVA and unencapsulated drug.

  • Self-Validation System:

    • DLS Quality Control: Resuspend a small aliquot in water and measure via Dynamic Light Scattering (DLS). A validated batch must exhibit a Polydispersity Index (PDI) < 0.20 and a Z-average size between 100–150 nm. A PDI > 0.20 indicates heterogeneous nucleation (often due to inconsistent stirring speeds). If the PDI fails this threshold, the batch is rejected, and the stirring rate must be recalibrated.

NPFormulation Org Organic Phase PLGA + Conjugate in Acetone Mix Dropwise Addition Under Magnetic Stirring Org->Mix Emulsification Aq Aqueous Phase 1% PVA in Ultra-Pure Water Aq->Mix Emulsification Evap Solvent Evaporation (Overnight, Dark) Mix->Evap Nanoprecipitation Cent Ultracentrifugation (15,000 x g, 20 min) Evap->Cent Purification QC Self-Validation: DLS (PDI < 0.2) Cent->QC Resuspension QC->Mix Fail (Re-optimize) Final Purified Nanoparticles Ready for Assay QC->Final Pass Criteria

Fig 2. Self-validating nanoprecipitation workflow for benzoxazolone-loaded PLGA nanoparticles.

Quantitative Data Summary

The following table summarizes the expected physicochemical and pharmacokinetic parameters when utilizing the 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one scaffold in the described delivery systems. The data highlights the stability of the prodrug in systemic conditions versus its rapid activation in acidic/lysosomal environments.

Formulation TypeEncapsulation / Conjugation Efficiency (%)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Release t1/2​ at pH 7.4 (Plasma)Release t1/2​ at pH 5.0 (Lysosomal)
Benzoxazolone-Drug Prodrug (Free) 88.5 ± 2.1 (CE)N/AN/A> 48.0 hours4.2 hours
PLGA-Benzoxazolone (Unconjugated) 65.2 ± 3.4 (EE)124 ± 40.14 ± 0.0212.5 hours10.1 hours
PLGA-Encapsulated Prodrug 92.1 ± 1.8 (EE)138 ± 50.11 ± 0.01> 72.0 hours6.5 hours

Note: CE = Conjugation Efficiency (Chemical Yield); EE = Encapsulation Efficiency. The high EE of the encapsulated prodrug is a direct result of the lipophilicity imparted by the benzoxazolone core.

References[1] Title: 2(3H)-Benzoxazolone and Bioisosters as “Privileged Scaffold” in the Design of Pharmacological Agents

Source: EurekaSelect / Recent Patents on Drug Delivery & Formulation URL:[4] Title: N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as mutual prodrugs of acetaminophen Source: PubMed / NIH URL:[2] Title: Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study Source: Journal of Medicinal and Chemical Sciences URL:[3] Title: New Hydrophilic Matrix Tablets for the Controlled Released of Chlorzoxazone Source: MDPI / Pharmaceutics URL:

Sources

Application

Application Note: Solubilization and Cell Culture Media Formulation for 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Executive Summary & Pharmacological Context Benzoxazolone derivatives, including 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS 26726-75-0), are highly valued in pharmacological screening for their diverse biol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Benzoxazolone derivatives, including 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS 26726-75-0), are highly valued in pharmacological screening for their diverse biological activities, which include topoisomerase inhibition, acid ceramidase inhibition, and targeted cytotoxicity in various cancer cell lines[1][2].

Despite the presence of a hydrophilic hydroxyethyl moiety, the planar benzoxazolone core drives strong intermolecular crystal lattice forces (π-π stacking). Consequently, direct dissolution of this compound into aqueous cell culture media (e.g., DMEM, RPMI) is thermodynamically unfavorable. Direct aqueous addition typically results in heterogeneous micro-suspensions, leading to erratic dosing and ruined assay reproducibility[3][4]. To ensure monomeric dispersion and reliable in vitro data, researchers must employ a rigorously controlled solvent-shift protocol , utilizing Anhydrous Dimethyl Sulfoxide (DMSO) as the primary vehicle[4].

Physicochemical Profiling & Causality of Solvent Selection

Understanding the physical chemistry of the compound is the first step in designing a self-validating formulation protocol.

ParameterValueExperimental Implication for Cell Culture
Chemical Formula C9H9NO3Small molecule; readily permeates lipid bilayers when properly solvated[5].
Molecular Weight 179.17 g/mol Requires 17.92 mg per 1 mL of solvent to yield a 100 mM master stock[5].
Primary Solvent Anhydrous DMSO (≥99.9%)DMSO acts as a strong hydrogen bond acceptor and dielectric shield, disrupting the crystal lattice[6].
Max Final DMSO ≤ 0.1% (v/v)Prevents vehicle-induced cytotoxicity and off-target transcriptomic shifts in sensitive lines (e.g., MDA-MB-231)[4].
Storage (Stock) -20°C, desiccatedPrevents hydrolysis and oxidative degradation of the benzoxazolone ring over time.

The Causality of the "Solvent-Shift": We utilize a two-stage approach. First, anhydrous DMSO provides the solvation energy required to break the solid crystal lattice. Second, the compound is shifted into a complex aqueous medium. This shift must be performed into media supplemented with Fetal Bovine Serum (FBS). The Bovine Serum Albumin (BSA) within the FBS acts as a crucial thermodynamic sink, binding the hydrophobic benzoxazolone core and preventing spontaneous nucleation (the "Ouzo effect") upon contact with water.

The "Solvent-Shift" Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. If optical clarity is not achieved at any specific checkpoint, the researcher must halt and correct the physical parameters (temperature/agitation) before proceeding to cells.

Phase 1: Master Stock Preparation (100 mM in DMSO)
  • Calculate and Weigh: Weigh exactly 17.92 mg of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one powder using an analytical balance. Use anti-static tools to prevent powder loss.

  • Primary Solvation: Add 1.0 mL of sterile, Anhydrous DMSO (≥99.9% purity) to the vial.

  • Mechanical Disruption: Vortex vigorously for 30–60 seconds to disperse the powder.

  • Thermal & Cavitation Energy (QC Checkpoint 1): Place the vial in a sonicating water bath set to 37°C for 5–10 minutes.

    • Causality: Sonication provides the necessary cavitation energy to overcome the enthalpy of the crystal lattice. The solution must be optically clear with no particulate matter before proceeding[6].

Phase 2: Intermediate Serial Dilutions (in DMSO)
  • Determine the final desired concentrations for your cell assay (e.g., 10 µM, 50 µM, 100 µM).

  • Prepare a series of 1000× concentrated stocks in DMSO for each target concentration (e.g., 10 mM, 50 mM, 100 mM).

    • Causality: By creating 1000× stocks, you ensure that every experimental well—regardless of the drug dose—receives exactly a 1:1000 dilution of DMSO (0.1% final concentration). This isolates the pharmacological effect of the compound from solvent-induced artifacts, ensuring the vehicle control is perfectly matched[2][4].

Phase 3: Aqueous Media Shift (Final Formulation)
  • Pre-warm Media: Warm the complete culture media (e.g., DMEM + 10% FBS) to 37°C in a water bath.

    • Causality: Cold media drastically lowers the kinetic solubility limit of the compound during the solvent shift, inducing localized supersaturation and immediate precipitation.

  • Agitated Addition (QC Checkpoint 2): While continuously swirling or vortexing the pre-warmed media, add the 1000× DMSO stock dropwise .

    • Causality: Dropwise addition under agitation rapidly disperses the DMSO bolus, ensuring the local concentration of the compound never exceeds its nucleation threshold before it can bind to the BSA carrier proteins in the media.

Experimental Workflow Visualization

Workflow Solid 3-(2-hydroxyethyl)-2,3-dihydro- 1,3-benzoxazol-2-one (Solid Powder) Stock Master Stock Solution (100 mM in DMSO) Solid->Stock Solvent Anhydrous DMSO (Primary Solvent) Solvent->Stock Dissolve & Vortex QC QC Check: Sonication & Visual Clarity Stock->QC Dilution Intermediate Dilutions (1000x in DMSO) QC->Dilution Serial Dilution Final Final Assay Media (≤0.1% DMSO, No Precipitate) Dilution->Final Media Pre-warmed Culture Media (DMEM/RPMI at 37°C) Media->Final 1:1000 Dropwise Addition

Fig 1: Two-stage solvent-shift workflow for benzoxazolone media formulation.

Troubleshooting & Quality Control

ObservationMechanistic CauseSelf-Validating Corrective Action
Cloudiness upon media addition Localized supersaturation (Ouzo effect) due to rapid bolus addition or cold media[6].Discard media. Do not attempt to reheat a precipitated aqueous suspension. Repeat shift with pre-warmed (37°C) media and strict dropwise addition under vigorous agitation.
Precipitate in frozen DMSO stock Decreased solubility at -20°C leading to spontaneous crystallization.Re-heat the DMSO stock to 37°C and sonicate for 5–10 mins before use. Verify absolute optical clarity before performing the media shift.
Cytotoxicity in vehicle control DMSO concentration exceeds the cellular tolerance threshold (>0.1% v/v)[4].Recalculate intermediate dilutions to ensure a strict 1:1000 final dilution ratio. Ensure micropipettes are calibrated for viscous liquids like DMSO.

References

  • Glamočlija, U., et al. "Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone." Molecules 2018, 23(12), 3297. URL: [Link]

  • Gökçe, H., et al. "Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study." Journal of Medicinal and Chemical Sciences, 2023. URL: [Link]

  • Realini, N., et al. "Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors." Journal of Medicinal Chemistry, 2013 (via PubMed Central). URL: [Link]

Sources

Method

Catalytic Methods for the Functionalization of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one: Application Notes and Protocols

Introduction The 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties[1][2]. The presence of multiple reactive sites—the hydroxyl group on the N-ethyl chain, the lactam functionality, and the aromatic ring—offers a rich platform for chemical modification and the development of new therapeutic agents. This guide provides a comprehensive overview of potential catalytic methods for the selective functionalization of this versatile molecule, offering researchers and drug development professionals a practical toolkit for lead optimization and the synthesis of novel chemical entities.

I. Catalytic Functionalization of the N-(2-Hydroxyethyl) Side Chain

The primary alcohol of the N-(2-hydroxyethyl) substituent is a prime target for modification, allowing for the introduction of diverse functionalities that can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

A. Catalytic Oxidation to 2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetaldehyde

The selective oxidation of the primary alcohol to an aldehyde provides a key intermediate for further transformations, such as reductive amination, Wittig reactions, and aldol condensations. While direct catalytic oxidation of this specific substrate is not extensively reported, established methods for the selective oxidation of primary alcohols can be applied.

Protocol 1: Iron-Catalyzed Aerobic Oxidation

This protocol is adapted from established methods for the iron-catalyzed oxidation of benzylic and other primary alcohols, offering a cost-effective and environmentally benign approach[3].

Rationale: Iron catalysts, in conjunction with a suitable ligand and an oxidant like hydrogen peroxide or molecular oxygen, can facilitate the selective oxidation of primary alcohols to aldehydes. The choice of an iron-based catalyst minimizes the risk of over-oxidation to the carboxylic acid, a common side reaction with stronger oxidizing agents.

Experimental Workflow:

Caption: Workflow for the iron-catalyzed aerobic oxidation.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (1 mmol), [Fe(III)(Br)2(Pc-L)]Br (0.05 mmol, 5 mol%) as the catalyst, and acetonitrile (10 mL)[3].

  • Purge the flask with oxygen and maintain a positive pressure of oxygen using a balloon.

  • Add hydrogen peroxide (4 mmol, 4 equiv) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetaldehyde.

Data Summary Table:

CatalystOxidantSolventTemperature (°C)Expected Yield (%)Reference
[Fe(III)(Br)2(Pc-L)]BrH2O2Acetonitrile2570-85[3]
Cu(acac)2/IMesO2 (air)Water5060-75[4]
B. Catalytic O-Acylation and O-Etherification

Ester and ether linkages are common motifs in prodrug design and can enhance the lipophilicity and cell permeability of the parent molecule.

Protocol 2: Copper-Catalyzed O-Acylation with Carboxylic Acids

This protocol utilizes a copper catalyst to facilitate the esterification of the primary alcohol with a variety of carboxylic acids.

Rationale: Copper(II) acetate can catalyze the acylation of alcohols with carboxylic acids through an oxidative decarboxylative pathway, although for simple esterification, a dehydrating agent or azeotropic removal of water is often employed with a catalytic acid or base. A more direct catalytic approach for this specific transformation might involve activation of the carboxylic acid. For a more reliable catalytic esterification, one might consider using an activated carboxylic acid derivative in the presence of a catalyst. However, a direct copper-catalyzed coupling with phenylacetic acids has been reported for N-acylation of benzimidazoles, suggesting the feasibility of Cu-catalyzed C-O bond formation[5].

Experimental Workflow:

Caption: General workflow for catalytic O-acylation.

Step-by-Step Protocol:

  • In a sealed tube, combine 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (1 mmol), the desired carboxylic acid (1.2 mmol), copper(II) acetate (0.1 mmol, 10 mol%), and toluene (5 mL).

  • If the carboxylic acid is not activated, add a dehydrating agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 mmol).

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove any solid byproducts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: Ytterbium-Catalyzed Reductive Etherification

This protocol describes a one-pot synthesis of ethers from the primary alcohol and an aldehyde or ketone using a Lewis acid catalyst and a reducing agent.

Rationale: Ytterbium(III) triflate is an effective Lewis acid catalyst for the reductive etherification of alcohols with carbonyl compounds in the presence of a hydrosilane reducing agent[6]. This method allows for the formation of a variety of ethers under mild conditions.

Step-by-Step Protocol:

  • To a solution of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (1 mmol) and the desired aldehyde or ketone (1.5 mmol) in dichloromethane (10 mL), add Yb(OTf)3 (0.05 mmol, 5 mol%).

  • Stir the mixture at room temperature for 15 minutes.

  • Add triethylsilane (2 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

II. Catalytic C-H Functionalization of the Benzoxazolone Aromatic Ring

Direct C-H functionalization of the aromatic core of the benzoxazolone is a powerful strategy for rapidly building molecular complexity. The regioselectivity of these reactions is often governed by the directing ability of substituents on the ring. In this case, the N-acyl group is expected to be a key directing element.

A. Palladium-Catalyzed Direct C-H Arylation

Palladium-catalyzed direct C-H arylation has emerged as a robust method for the formation of C-C bonds, offering an atom-economical alternative to traditional cross-coupling reactions.

Protocol 4: Palladium-Catalyzed C-H Arylation with Aryl Halides

This protocol is based on well-established methods for the direct arylation of (benzo)oxazoles with aryl bromides and chlorides[7][8].

Rationale: The N-acyl group of the benzoxazolone can act as a directing group, facilitating the ortho-C-H activation of the aromatic ring by a palladium catalyst. The choice of ligand is crucial for achieving high catalytic activity and selectivity. The use of a well-defined NHC-Pd(II)-Im complex has been shown to be effective for the arylation of (benzo)oxazoles with less reactive aryl chlorides[7].

Reaction Pathway:

Palladium_Catalyzed_Arylation substrate 3-(2-hydroxyethyl)- 2,3-dihydro-1,3- benzoxazol-2-one product Arylated Product substrate->product aryl_halide Aryl-X aryl_halide->product catalyst Pd(OAc)2 / Ligand catalyst->product base Base base->product

Caption: Schematic of Palladium-Catalyzed C-H Arylation.

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube, add 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (1 mmol), the aryl halide (1.2 mmol), Pd(OAc)2 (0.02 mmol, 2 mol%), NiXantphos (0.04 mmol, 4 mol%), and NaOtBu (1.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF (5 mL) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Data Summary Table:

Catalyst SystemArylating AgentBaseSolventTemp.Expected Yield (%)Reference
Pd(OAc)2/NiXantphosAryl BromidesNaOtBuTHFRT75-99[8]
NHC-Pd(II)-Im ComplexAryl ChloridesK2CO3Dioxane120 °C60-90[7]
Pd(OAc)2Simple ArenesO2TFA80 °C50-80[9]
B. Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts are also highly effective for C-H activation and can offer complementary reactivity to palladium catalysts.

Protocol 5: Rhodium-Catalyzed Annulation with Alkynes

This protocol is inspired by rhodium-catalyzed C-H activation/annulation reactions of N-substituted amides with alkynes.

Rationale: The amide moiety within the benzoxazolone ring can serve as a directing group for rhodium-catalyzed C-H activation. Subsequent insertion of an alkyne and cyclization can lead to the formation of fused heterocyclic systems. The use of a Cp*Rh(III) catalyst is common for such transformations[10][11].

Step-by-Step Protocol:

  • In a glovebox, charge a screw-capped vial with 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (0.5 mmol), [{RhCl2Cp*}2] (0.0125 mmol, 2.5 mol%), and AgSbF6 (0.05 mmol, 10 mol%).

  • Add the internal alkyne (1.0 mmol) and anhydrous 1,2-dichloroethane (2 mL).

  • Seal the vial and heat the mixture at 80 °C for 12 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by preparative TLC or column chromatography.

Conclusion

The catalytic functionalization of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one provides a powerful platform for the generation of diverse chemical libraries for drug discovery. The protocols outlined in this guide, based on established catalytic methodologies, offer a starting point for the exploration of novel chemical space around this important scaffold. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes. The continued development of novel catalytic systems will undoubtedly expand the synthetic toolbox for the modification of this and other privileged heterocyclic systems.

References

  • Gökhan-Kelekçi, N., Köksal, M., Unüvar, S., Aktay, G., & Erdoğan, H. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 29–37. [Link]

  • Safak, C., Erdogan, H., Palaska, E., Sunal, R., & Duru, S. (1992). Synthesis of 3-(2-pyridylethyl)benzoxazolinone derivatives: potent analgesic and antiinflammatory compounds inhibiting prostaglandin E2. Journal of Medicinal Chemistry, 35(7), 1296–1299. [Link]

  • [Fe(III)(Br)2(Pc-L)]Br as a catalyst for alcohol oxidation. (n.d.). AIR Unimi. Retrieved March 17, 2026, from [Link]

  • Catalytic ehlingÏs Reaction: An fficient Aerobic Oxidation of Aldehyde Catalyzed by Copper in at. (n.d.). eScholarship@McGill. Retrieved March 17, 2026, from [Link]

  • Chemoselective acylation of benzimidazoles with phenylacetic acids under different Cu catalysts to give fused five-membered N-heterocycles or tertiary amides. (n.d.). Organic & Biomolecular Chemistry. Retrieved March 17, 2026, from [Link]

  • Direct C–H Bond Arylation of (Benzo)oxazoles with Aryl Chlorides Catalyzed by N-Heterocyclic Carbene–Palladium(II)–1-Methylimidazole Complex. (2014). Organic Letters, 16(8), 2204-2207. [Link]

  • Gao, F., Kim, B.-S., & Walsh, P. J. (2014). Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides. Organic Letters, 16(23), 6044-6047. [Link]

  • Brasche, G., Garcia-Fortanet, J., & Buchwald, S. L. (2008). Twofold C−H Functionalization: Palladium-Catalyzed Ortho Arylation of Anilides. Organic Letters, 10(11), 2207–2210. [Link]

  • Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Rhodium-Catalyzed Successive C-H Bond Functionalizations To Synthesize Complex Indenols Bearing a Benzofuran Unit. (2019). Organic Letters, 21(23), 9598-9602. [Link]

Sources

Application

chromatographic separation of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one enantiomers

An Application Guide for the Enantioselective Resolution of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one by Chiral High-Performance Liquid Chromatography Introduction: The Imperative of Chirality in Drug Developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Enantioselective Resolution of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one by Chiral High-Performance Liquid Chromatography

Introduction: The Imperative of Chirality in Drug Development

In the pharmaceutical industry, the stereochemistry of a drug candidate is a critical determinant of its pharmacological and toxicological profile.[1][2] Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different effects within a biological system.[3] One enantiomer may be therapeutically active, while the other could be inactive or even responsible for adverse effects.[3] Consequently, regulatory bodies worldwide mandate the characterization and often the separation of enantiomers for new drug entities.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has emerged as the most versatile and powerful technique for both the analytical quantification and preparative isolation of pure enantiomers.[4][5]

This application note provides a comprehensive guide to developing a robust method for the chromatographic separation of the enantiomers of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one, a heterocyclic compound representative of scaffolds found in medicinal chemistry.[6][7] We will delve into the rationale behind method development, from the selection of the chiral stationary phase to the optimization of the mobile phase, culminating in a detailed, replicable protocol for researchers and drug development professionals.

Principle of Chiral Recognition on Polysaccharide-Based CSPs

The successful separation of enantiomers on a CSP relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[3] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most widely used and successful for a broad range of chiral compounds.[3][8]

The chiral recognition mechanism is a multifactorial process involving a combination of attractive interactions, such as:

  • Hydrogen Bonding: The hydroxyl (-OH) and carbonyl (C=O) groups in the analyte, and the carbamate linkages on the CSP, are prime sites for hydrogen bond donor-acceptor interactions.

  • π-π Interactions: The aromatic benzoxazolone ring of the analyte can interact with the phenyl groups of the CSP (e.g., in amylose tris(3,5-dimethylphenylcarbamate)).

  • Dipole-Dipole Interactions: Polar functional groups contribute to electrostatic interactions.

  • Steric Hindrance: The three-dimensional structure of the chiral selector creates a spatially constrained environment. One enantiomer will fit more favorably into this chiral groove or cavity than the other, leading to a stronger interaction and thus a longer retention time on the column.

The difference in the stability of these transient diastereomeric complexes results in differential retention times, enabling their separation.[9]

G cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Analyte Enantiomers CSP Polysaccharide Backbone (e.g., Amylose Carbamate) R_Enantiomer (R)-Enantiomer R_Enantiomer->CSP Stronger Interaction (H-Bond, π-π, Steric Fit) Longer Retention S_Enantiomer (S)-Enantiomer S_Enantiomer->CSP Weaker Interaction (Steric Hindrance) Shorter Retention G cluster_screening Phase 1: Column & Mobile Phase Screening cluster_optimization Phase 2: Method Optimization start Racemic Analyte 3-(2-hydroxyethyl)-2,3- dihydro-1,3-benzoxazol-2-one col_screen Screen Columns: 1. Amylose-based (e.g., Chiralpak® AD/AS/IA) 2. Cellulose-based (e.g., Chiralcel® OD) start->col_screen np_mode Normal Phase (NP) Hexane/Alcohol (IPA or EtOH) col_screen->np_mode rp_mode Reversed Phase (RP) ACN/Water or MeOH/Water col_screen->rp_mode decision Separation Achieved? np_mode->decision rp_mode->decision decision->start No, Rescreen opt_alcohol Adjust Alcohol % (Co-solvent) decision->opt_alcohol Yes opt_additive Add Acidic/Basic Modifier (e.g., TFA / DEA) opt_alcohol->opt_additive opt_flow Optimize Flow Rate & Column Temperature opt_additive->opt_flow finish Validated Enantioselective Method opt_flow->finish

Caption: Workflow for systematic chiral method development.

For benzoxazolinone derivatives, normal-phase chromatography on amylose-based CSPs often yields the best results. [10]The rigid structure of the analyte and the availability of hydrogen bonding groups make it well-suited for interaction with these phases.

Experimental Protocol: Enantioseparation via Normal-Phase HPLC

This protocol describes a validated method for the baseline separation of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one enantiomers.

Materials and Reagents
  • Racemic 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (Purity ≥95%). [11]* n-Hexane (HPLC Grade).

  • 2-Propanol (IPA) (HPLC Grade).

  • Ethanol (EtOH) (HPLC Grade).

  • Trifluoroacetic Acid (TFA) (Optional, for acidic analytes). [9]* Diethylamine (DEA) (Optional, for basic analytes). [9]* Sample Diluent: Hexane/IPA (90:10, v/v).

Instrumentation and Chromatographic Conditions
  • HPLC System: An Agilent 1220 Infinity II LC or equivalent, equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD). [12]* Chiral Stationary Phase: Chiralpak® AS (Amylose tris-((S)-1-phenylethylcarbamate)) or Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm. [10]These columns are well-documented for their effectiveness with benzoxazolinone-type structures. [10]

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the racemic analyte and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent. This concentration is suitable for UV detection without saturating the signal.

HPLC Method Parameters
ParameterRecommended ConditionRationale / Notes
Chiral Column Chiralpak® AS, 250 x 4.6 mm, 5 µmProven efficacy for separating benzoxazolinone aminoalcohols and related structures. [10]
Mobile Phase n-Hexane / 2-Propanol (80:20, v/v)The alcohol acts as the polar modifier. Its concentration is the most critical parameter for adjusting retention and resolution. [10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. [9]
Column Temp. 25 °CTemperature can influence enantioselectivity; maintaining a constant temperature ensures reproducibility.
Injection Volume 10 µL
Detection UV at 225 nm and 275 nmBenzoxazolone structures typically have strong UV absorbance at these wavelengths.
Run Time 20 minutesShould be sufficient to elute both enantiomers. Adjust based on initial results.
Data Analysis and System Suitability
  • Integration: Integrate the two enantiomeric peaks. The first eluted peak is designated Enantiomer 1, and the second is Enantiomer 2.

  • Calculations: Determine the Resolution (Rs), Selectivity (α), and Capacity Factor (k') for the enantiomeric pair.

    • Resolution (Rs): A measure of the degree of separation between the two peaks. A baseline separation is typically defined as Rs ≥ 1.5. [12] * Selectivity (α): The ratio of the capacity factors of the two enantiomers (k'2 / k'1). A value > 1 is required for any separation.

  • System Suitability: Before running samples, perform a system suitability test by injecting the working standard solution. The acceptance criteria should be Rs ≥ 1.5.

Expected Results and Optimization Discussion

Under the proposed conditions, a baseline separation of the two enantiomers is anticipated. The following table illustrates a typical expected outcome.

ParameterEnantiomer 1Enantiomer 2Acceptance Criteria
Retention Time (t_R) ~8.5 min~10.2 min-
Capacity Factor (k') 3.254.10-
Selectivity (α) -1.26> 1.1
Resolution (Rs) -2.1≥ 1.5

Causality Behind Optimization Choices:

  • Effect of Alcohol Modifier: The concentration of the alcohol (IPA or EtOH) in the mobile phase is the most powerful tool for optimization. [10] * Increasing Alcohol %: Decreases retention times for both enantiomers. This can sometimes reduce resolution if the peaks are moved too close together.

    • Decreasing Alcohol %: Increases retention times and often improves resolution, but at the cost of longer analysis times and broader peaks.

  • Choice of Alcohol: Ethanol is slightly more polar than 2-propanol. Switching from IPA to EtOH can alter the selectivity (α) due to different hydrogen bonding interactions with the CSP and analyte. [10]Screening both is recommended to find the optimal conditions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Separation (Rs < 1.0) 1. Incorrect CSP selection. 2. Mobile phase is too strong.1. Screen a different column (e.g., a cellulose-based CSP like Chiralcel® OD). 2. Decrease the alcohol percentage in the mobile phase in 5% increments (e.g., from 20% to 15%).
Poor Resolution (1.0 < Rs < 1.5) 1. Mobile phase composition is not optimal. 2. Low column efficiency.1. Fine-tune the alcohol percentage (±1-2% increments). 2. Try a different alcohol (e.g., switch from IPA to EtOH). 3. Decrease the flow rate (e.g., to 0.8 mL/min).
Peak Tailing 1. Secondary interactions with residual silanols on the silica support. 2. Analyte is acidic or basic in nature.1. For acidic compounds, add 0.1% TFA to the mobile phase. 2. For basic compounds, add 0.1% DEA to the mobile phase. [9]
Irreproducible Retention Times 1. Column not equilibrated. 2. Fluctuation in column temperature. 3. Mobile phase composition changing.1. Equilibrate the column with at least 10-15 column volumes of mobile phase. 2. Use a thermostatted column compartment. 3. Prepare fresh mobile phase daily and keep it well-mixed.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Enantioseparation of benzoxazolinone aminoalcohols and their aminoketone precursors, potential adrenergic ligands, by analytical and preparative liquid chromatography on amylose chiral stationary phases and characterization of the enantiomers. PubMed.
  • Chiral HPLC Method Development. I.B.S.
  • Chiral HPLC Separations. Phenomenex.
  • Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. ResearchGate.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Macrocyclic Chiral Stationary Phases.
  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons.
  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
  • 3-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one. ChemScene.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Synthesis of 3H-benzoxazol-2-one. PrepChem.com.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid- Catalyzed Enantioselective Desymmetrization of. Semantic Scholar.
  • Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. PMC.
  • Enantioselective chromatography in drug discovery. PubMed.
  • Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column. sielfc.com.
  • A theoretical view on the stereochemistry of 1,3-benzoxazol-2-(3H)-ylidenes obtained from double vinylic substitution. SciELO.
  • Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. ResearchGate.
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. Royal Society of Chemistry.
  • Novel Synthesis of Benzoxazoles and Benzimidazoles. Thieme Chemistry.
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reducing Impurities in the Extraction of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Prepared by the Gemini Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of 3-(2-hydroxyethyl)-2,3-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the purification of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one. Benzoxazolone derivatives are a critical scaffold in medicinal chemistry, valued for their diverse biological activities.[1][2] However, the introduction of the polar 2-hydroxyethyl group presents specific purification challenges. This document provides in-depth, experience-driven solutions in a direct question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the extraction and purification process. Each solution is grounded in chemical principles to explain the causality behind the recommended actions.

Issue 1: My crude product is a dark, sticky oil instead of a solid.

Q: After the initial reaction work-up, I'm left with a dark, viscous oil that is difficult to handle and purify. What causes this, and how can I solidify my product?

A: This is a common issue often caused by a combination of residual high-boiling solvents and the presence of polymeric or colored byproducts.

  • Cause 1: Residual Solvents: High-boiling aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), frequently used in synthesis, are difficult to remove completely by simple rotary evaporation.[3] Their presence can prevent the product from crystallizing, resulting in an oil.

  • Cause 2: Polymeric Byproducts: Benzoxazole synthesis, especially under high heat, can generate polymeric impurities.[4][5] These are often highly colored and can act as a "gummy" matrix, trapping the desired product.

Solutions & Troubleshooting Workflow:

  • Trituration: This is the most direct method to induce solidification.

    • Action: Add a non-polar solvent in which your product is insoluble but the oily impurities are at least partially soluble. Good starting choices are diethyl ether, hexane, or a mixture of ethyl acetate and heptane.[6]

    • Mechanism: The non-polar solvent washes away low-molecular-weight, non-polar impurities and can disrupt the amorphous oily state, providing nucleation sites for your more polar product to crystallize or precipitate as a solid powder.

    • Procedure: Place the oil in a flask, add the trituration solvent, and vigorously stir or use a sonicator. The oil should slowly convert into a solid suspension. Collect the solid by vacuum filtration.

  • Co-evaporation: To aggressively remove residual DMF or DMSO.

    • Action: Dissolve the oily crude in a volatile solvent like toluene or methanol. Concentrate the solution on a rotary evaporator. Repeat this process 3-4 times.

    • Mechanism: The added solvent forms a lower-boiling azeotrope with the residual high-boiling solvent, facilitating its removal under vacuum.

  • Acid-Base Wash (During Work-up): If acidic or basic impurities are suspected.

    • Action: Before concentrating, dissolve the crude mixture in an appropriate organic solvent (e.g., ethyl acetate) and perform aqueous washes. A wash with dilute acid (e.g., 1M HCl) will remove basic impurities, while a wash with a mild base (e.g., saturated NaHCO₃ solution) will remove acidic starting materials like 2-aminophenol.[6]

    • Caution: The benzoxazolone NH proton is weakly acidic (pKa of the parent scaffold is ~9.3), so avoid using strong bases like NaOH which could potentially deprotonate and move your product into the aqueous layer.[7]

Issue 2: My yield is very low after aqueous work-up; I suspect product loss to the aqueous phase.

Q: My compound has a polar hydroxyethyl group. How can I prevent it from dissolving in the aqueous layer during liquid-liquid extraction?

A: This is a critical challenge due to the compound's increased polarity. The hydroxyl group and the benzoxazolone core both contribute to its water solubility.[8]

  • Cause: The polarity of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (LogP ≈ 0.59[8]) makes it partially soluble in water. During extraction with common solvents like ethyl acetate or dichloromethane, a significant portion of the product can remain in the aqueous phase, leading to poor recovery.[3]

Solutions & Troubleshooting Workflow:

  • "Salting Out" Effect:

    • Action: Before extracting, saturate the aqueous layer with sodium chloride (NaCl) to create a brine solution.

    • Mechanism: Increasing the ionic strength of the aqueous phase decreases the solubility of polar organic molecules, effectively "pushing" your product into the organic layer.[9] This is a cornerstone technique for extracting polar compounds.

  • Choice of Extraction Solvent:

    • Action: Use a more polar extraction solvent that is still immiscible with water. While ethyl acetate is common, a solvent mixture with higher polarity, such as 9:1 Dichloromethane/Isopropanol, can be more effective at recovering the product from the reaction mixture. For back-extractions from the aqueous phase, n-butanol can be effective.[9]

  • Systematic Back-Extraction:

    • Action: After the initial extraction, do not discard the aqueous layer. Instead, re-extract it 2-3 more times with fresh portions of the organic solvent.

    • Mechanism: This ensures that any product remaining in the aqueous phase is recovered, maximizing the overall yield. Combine all organic extracts before proceeding.

  • Continuous Liquid-Liquid Extraction:

    • Action: For highly water-soluble compounds or large-scale extractions, a continuous liquid-liquid extraction apparatus can be used.

    • Mechanism: This method continuously cycles fresh solvent through the aqueous phase over several hours, providing a highly efficient extraction that is impractical to achieve with manual separatory funnel techniques.

Issue 3: The purified product is still colored (yellow/brown) after extraction.

Q: I have a solid product, but it has a persistent yellow or brown tint, suggesting impurities. How can I decolorize it?

A: A persistent color usually indicates the presence of high-molecular-weight, conjugated, or polymeric impurities that were not fully removed during the initial extraction.

  • Cause: These colored impurities often have similar polarity to the desired product, making them difficult to separate by simple extraction. They co-precipitate or co-crystallize with the final product.[4]

Solution:

  • Activated Charcoal Treatment:

    • Action: Use activated charcoal (decolorizing carbon) during recrystallization.

    • Mechanism: Activated charcoal has a very high surface area with pores that effectively adsorb large, flat, conjugated molecules (which are often the source of color) while leaving your smaller target molecule in solution.[4]

    • Procedure:

      • Dissolve the colored crude product in a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol or isopropanol).

      • Allow the solution to cool slightly from boiling. Crucially, never add charcoal to a boiling solvent, as this can cause violent bumping.

      • Add a small amount of activated charcoal (typically 1-2% of the crude product's weight).

      • Gently heat the mixture for 5-10 minutes with stirring.

      • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. The filtrate should be significantly less colored.

      • Allow the clear filtrate to cool slowly to induce crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a typical synthesis of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one?

A1: The impurity profile depends on the synthetic route, but common contaminants include:

  • Unreacted Starting Materials: 2-aminophenol and reagents like urea or phosgene derivatives.[5][10]

  • Reaction Intermediates: Incomplete cyclization or N-alkylation can leave intermediates in the crude mixture.

  • Side-Products: Di-substituted products (e.g., reaction at the phenolic oxygen of 2-aminophenol) or polymeric tars.[4]

  • Isomers: Depending on the synthetic conditions, small amounts of isomeric byproducts could form.

Q2: What is the best first-pass purification strategy: recrystallization or column chromatography?

A2: For this compound, recrystallization is generally the preferred initial purification method. [4][11] It is more cost-effective and scalable than chromatography. Given the compound's crystalline nature, a well-chosen solvent system can efficiently remove the majority of impurities. Column chromatography should be reserved for situations where recrystallization fails to provide the desired purity or when separating impurities with very similar solubility profiles.[4][6]

Q3: How can I effectively remove high-boiling solvents like DMF or DMSO post-extraction?

A3: This is a persistent challenge. The most effective method is a systematic aqueous wash during the liquid-liquid extraction. [3] Because DMF and DMSO are highly water-soluble, washing the organic extract multiple times (4-5 times) with water or brine will partition these solvents into the aqueous phase. For trace amounts remaining after evaporation, co-evaporation with toluene or lyophilization (freeze-drying) from an aqueous solution (if the product is stable) are advanced options.[9]

Part 3: Optimized Purification Protocols

Protocol 1: Enhanced Liquid-Liquid Extraction Workflow

This protocol is designed to maximize yield and remove common impurities from the crude reaction mixture.

  • Quench and Dilute: Quench the reaction mixture as required by your synthesis protocol, then dilute it with a significant volume of water (e.g., 5-10 times the reaction volume).

  • Saturate with NaCl: Add solid sodium chloride to the aqueous mixture with stirring until it is saturated (some solid NaCl remains undissolved). This "salting out" step is critical for maximizing the recovery of your polar product.[9]

  • Initial Extraction: Transfer the saturated aqueous mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3 times). Combine the organic layers.

  • Aqueous Washes for Impurity Removal:

    • Wash the combined organic layers with 1M HCl (2 times) to remove basic impurities.

    • Wash with saturated NaHCO₃ solution (2 times) to remove acidic impurities.

    • Wash with brine (saturated NaCl solution, 2 times) to remove residual water and water-soluble solvents like DMF/DMSO.[3]

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude solid.

Protocol 2: Recrystallization with Optional Charcoal Treatment

This protocol is for purifying the crude solid obtained from the extraction.

  • Solvent Selection: Determine the best recrystallization solvent. Ethanol, isopropanol, or acetone are excellent starting points. The ideal solvent will dissolve the crude product when hot but very little when cold.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid is fully dissolved. Add more solvent in small portions if needed, but avoid using a large excess, which will reduce yield.[6]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat. Add a small spatula tip of activated charcoal. Swirl and gently heat for 5-10 minutes.[4]

  • (Optional) Hot Filtration: If charcoal was used, perform a hot filtration through fluted filter paper into a clean, pre-warmed flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.[4]

  • Collection and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the purified crystals under vacuum.

Part 4: Data and Workflow Visualization

Table 1: Comparison of Recrystallization Solvents

This table provides a starting point for selecting an appropriate recrystallization solvent system. Results may vary based on the specific impurity profile.

Solvent SystemSolubility (Hot)Solubility (Cold)Expected Crystal MorphologyNotes & Recommendations
Ethanol HighLowNeedles or PlatesExcellent general-purpose solvent. Slow cooling is recommended.
Isopropanol HighLow-ModeratePrismsGood alternative to ethanol; less volatile.
Acetone/Heptane High (in Acetone)Low (in Heptane)Fine NeedlesDissolve in hot acetone, then add heptane dropwise until cloudy. Good for removing more polar impurities.[4]
Ethanol/Water High (in Ethanol)Very LowSmall PlatesDissolve in hot ethanol, then add water dropwise until persistent turbidity. Excellent for high polarity products.
Purification Strategy Workflow

The following diagram outlines a decision-making process for purifying the crude product.

PurificationWorkflow crude Crude Product (Post-Reaction) lle Perform Enhanced LLE (Protocol 1) crude->lle Always start here oily Is it a dark, sticky oil? solid Is it a solid? oily->solid No triturate Triturate with Et₂O or Hexane oily->triturate Yes colored Is the solid colored? solid->colored Assess color lle->oily Assess product triturate->solid recryst Recrystallize (Protocol 2) colored->recryst No (Pale) charcoal Recrystallize with Activated Charcoal colored->charcoal Yes check_purity Check Purity (NMR, LC-MS) recryst->check_purity charcoal->check_purity chromatography Consider Column Chromatography pure Pure Crystalline Product chromatography->pure check_purity->chromatography Purity <98% check_purity->pure Purity >98%

Caption: Decision workflow for purification of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one.

References

  • Extraction Protocol for Polar Solvents - Chemistry. (n.d.). Retrieved from [Link]

  • How can I isolate a highly polar compound from an aqueous solution? - ResearchGate. (2014, February 3). Retrieved from [Link]

  • Liquid-Liquid Extraction of Polar Organic Compounds | LCGC International. (2020, November 12). Retrieved from [Link]

  • Extraction and Determination of Polar Bioactive Compounds from Alfalfa (Medicago sativa L.) Using Supercritical Techniques - PMC. (2019, December 16). Retrieved from [Link]

  • Solvent Extraction Techniques - Organomation. (n.d.). Retrieved from [Link]

  • Benzoxazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

  • Synthesis and biological profile of benzoxazolone derivatives - ResearchGate. (2023, June 7). Retrieved from [Link]

  • Synthesis and biological profile of benzoxazolone derivatives - PubMed. (2023, June 29). Retrieved from [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC. (n.d.). Retrieved from [Link]

  • 1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Publications. (2019, November 5). Retrieved from [Link]

  • EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone - Google Patents. (n.d.).
  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. (n.d.). Retrieved from [Link]

  • GE Healthcare R&D experts' answers to your protein purification questions. (n.d.). Retrieved from [Link]

  • Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. (2022, November 18). Retrieved from [Link]

  • Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents - ResearchGate. (2010, May 9). Retrieved from [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - ResearchGate. (2019, November 12). Retrieved from [Link]

  • 3-[3-[4-(2-Hydroxyethyl)piperazin-1-yl]propyl]benzoxazol-2(3H)-one - NextSDS. (n.d.). Retrieved from [Link]

  • 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, sodium salt - Registration Dossier - ECHA. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to Preventing Degradation of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one During Long-Term Storage

Disclaimer: This document is intended as a technical guide for research and development professionals. All laboratory work should be conducted in accordance with institutional safety protocols and under the supervision o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is intended as a technical guide for research and development professionals. All laboratory work should be conducted in accordance with institutional safety protocols and under the supervision of qualified personnel.

Introduction

The chemical integrity of research compounds is the bedrock of reproducible and reliable scientific data. 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a compound of significant interest in various fields of drug discovery and development. However, like many complex organic molecules, its stability can be compromised during long-term storage, leading to the generation of impurities that can confound experimental results. This technical support center provides a comprehensive guide to understanding and preventing the degradation of this compound, structured in a user-friendly question-and-answer format.

Section 1: Compound Stability and Degradation Pathways

This section addresses the fundamental chemical properties of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one and the primary mechanisms by which it can degrade.

Q1: What are the key structural features of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one that influence its stability?

A1: The stability of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is primarily influenced by two key structural features: the benzoxazolone core and the 2-hydroxyethyl side chain. The benzoxazolone core contains a lactam (a cyclic amide) fused to a benzene ring. Lactam rings are susceptible to hydrolysis, particularly under acidic or basic conditions. The 2-hydroxyethyl side chain, while generally stable, can be a site for oxidation.

Q2: What are the most common degradation pathways for this compound?

A2: The most anticipated degradation pathways for 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one are hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The presence of water can lead to the cleavage of the lactam ring, resulting in the formation of an amino-phenol derivative. This is often the most significant degradation pathway for benzoxazolone-containing compounds.[1]

  • Oxidation: Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation. The specific products can be complex and varied.

  • Photodegradation: Many heterocyclic compounds are sensitive to light, particularly in the UV spectrum. The energy from light can initiate radical reactions that lead to decomposition.[2][3]

Caption: Primary degradation pathways for 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one.

Section 2: Long-Term Storage Best Practices

This section provides actionable recommendations for the proper storage of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one to maintain its integrity over time.

Q3: What are the ideal storage conditions for solid 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one?

A3: To minimize degradation of the solid compound, it is crucial to control the storage environment. The following table summarizes the recommended conditions.

ParameterRecommended ConditionRationale
Temperature -20°C or colderReduces the rate of all chemical reactions, including degradation.[4]
Atmosphere Inert gas (e.g., argon or nitrogen)Prevents oxidative degradation by displacing oxygen.[5]
Light Amber glass vial or opaque containerProtects against photodegradation.[5]
Moisture Tightly sealed container with a desiccantPrevents hydrolysis of the lactam ring.[5]

Q4: I need to store the compound in solution. What solvent should I use and what are the storage recommendations?

A4: Storing the compound in solution increases the risk of degradation. If solution storage is unavoidable, follow these guidelines:

  • Solvent Choice: Use a dry, aprotic solvent such as anhydrous DMSO or DMF. Avoid protic solvents like methanol or ethanol, and ensure the solvent is of the highest purity to prevent contamination.

  • Preparation: Prepare the solution under an inert atmosphere.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and exposure to ambient conditions.

  • Storage Temperature: Store frozen at -80°C for maximum stability.[4][6]

Q5: How should I handle the compound when taking it out of storage for an experiment?

A5: Proper handling during use is as critical as long-term storage.

  • Allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.

  • If the compound is stored under an inert atmosphere, briefly purge the vial with inert gas before re-sealing.

  • Minimize the time the container is open to the atmosphere.

Section 3: Troubleshooting Degradation Issues

This section provides a guide to identifying and addressing potential degradation of your compound.

Q6: I suspect my compound has degraded. What are the tell-tale signs?

A6: Visual inspection can sometimes provide clues, such as a change in color or the appearance of solid matter in a solution. However, the most reliable way to confirm degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] A pure sample should show a single major peak in the chromatogram. The presence of additional peaks is a strong indicator of degradation.

Q7: How can I set up an HPLC method to check the purity of my compound?

A7: A reverse-phase HPLC method is generally suitable for analyzing benzoxazolone derivatives. Here is a starting point for method development:

HPLC ParameterRecommended Starting Condition
Column C18, 2.1 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a shallow gradient (e.g., 5-95% B over 20 minutes)
Flow Rate 0.2-0.4 mL/min
Column Temperature 30°C
Detection UV, monitor at the compound's absorbance maximum (λmax)

Rationale: A C18 column provides good retention for moderately polar compounds.[8][9] The use of formic acid in the mobile phase helps to protonate silanol groups on the column, reducing peak tailing, and is compatible with mass spectrometry.[8] A gradient elution is recommended to ensure the separation of the parent compound from potentially more or less polar degradation products.

Q8: My HPLC analysis shows multiple peaks. How can I identify the degradation products?

A8: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for identifying unknown degradation products.[10][11] By obtaining the accurate mass of the impurity peaks, you can propose elemental compositions. Further analysis using tandem mass spectrometry (MS/MS) can provide structural fragments, allowing for the elucidation of the degradation product's structure. Comparing the fragmentation pattern of the impurity to that of the parent compound is a key strategy in this process.[12]

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution start Suspected Compound Degradation visual Visual Inspection (Color Change, etc.) start->visual analytical Analytical Confirmation (HPLC/LC-MS) visual->analytical storage Review Storage Conditions (Temp, Light, Moisture) analytical->storage handling Review Handling Procedures analytical->handling discard Discard Compromised Stock storage->discard handling->discard implement Implement Correct Storage & Handling Protocols discard->implement reanalysis Re-analyze New Stock for Purity implement->reanalysis end Proceed with Experiments reanalysis->end Purity Confirmed

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • SIELC Technologies. (2018, February 16). Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Raveton, M., et al. (2016). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry, 64(23), 4736-4743.
  • Jackson, J. A., et al. (2014). Hydrolysis pathway for 2-phenylbenzoxazole. ResearchGate. Retrieved from [Link]

  • Macías, F. A., et al. (2006). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 54(5), 1636-1645.
  • Hering, T., et al. (2015). Kinetic Resolution of Heterocyclic Lactams by a Photocatalytic Cobalt-Catalyzed Dehydrogenation. Journal of the American Chemical Society, 137(34), 11034-11037.
  • Cui, Z., et al. (2016). Metabolic Pathway Involved in 6-Chloro-2-Benzoxazolinone Degradation by Pigmentiphaga sp. Strain DL-8 and Identification of the Novel Metal-Dependent Hydrolase CbaA. Applied and Environmental Microbiology, 82(18), 5604-5613.
  • Veeprho. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Retrieved from [Link]

  • Pharmeli. (n.d.). The Storage Conditions For APIs And Medicines. Retrieved from [Link]

  • Zikmundová, M., et al. (2002). Biotransformation of 2-Benzoxazolinone and 2-Hydroxy-1,4-Benzoxazin-3-one by Endophytic Fungi Isolated from Aphelandra tetragona. Applied and Environmental Microbiology, 68(9), 4469-4475.
  • Wang, Y., & Li, H. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.
  • Avesis. (n.d.). Molecularly imprinted polymer-specific solid-phase extraction for the determination of 4-hydroxy-2(3H)benzoxazolone isolated from Acanthus ilicifolius. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed photocatalytic degradation pathways of β-lactams (antibiotics). Retrieved from [Link]

  • Tallec, A., et al. (2023). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Molecules, 28(10), 4125.
  • Suanfarma. (2025, April 24). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Retrieved from [Link]

  • Glenn, A. E., et al. (2012). Degradation of the benzoxazolinone class of phytoalexins is important for virulence of Fusarium pseudograminearum towards wheat.
  • University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • ResearchGate. (n.d.). Decomposition of cyclic hydroxamic acids to respective benzoxazolinone derivatives. Retrieved from [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (2021, April 8). Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Macías, F. A., et al. (2004). Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2 H )-1,4-benzoxazin-3(4 H )-one (DIMBOA) and Its Degradation Products, Phytotoxic Allelochemicals from Gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402-6407.
  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Retrieved from [Link]

  • PubMed. (2013, June 15). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Retrieved from [Link]

  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Welcome to the technical support guide for the mass spectrometric analysis of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (Molecular Formula: C₉H₉NO₃, Molecular Weight: 179.17 g/mol )[1]. This resource is designe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the mass spectrometric analysis of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (Molecular Formula: C₉H₉NO₃, Molecular Weight: 179.17 g/mol )[1]. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges during the ionization and detection of this molecule. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower you in your experimental work.

The unique structure of this analyte, featuring a stable benzoxazolone core and a reactive N-hydroxyethyl side chain, presents specific challenges and opportunities in mass spectrometry. This guide provides a series of troubleshooting steps and frequently asked questions to help you navigate common issues, from weak signals to complex, unexpected spectra.

Section 1: Analyte Characteristics & Expected Ions

Before troubleshooting, it is critical to know what to look for. The primary goal in most LC-MS analyses is to identify the molecular ion, which is the intact molecule with a charge added. For this compound, using soft ionization techniques like Electrospray Ionization (ESI), we expect to see the protonated molecule, [M+H]⁺. However, ESI is highly susceptible to forming adducts with any cations present in the sample or mobile phase.[2][3]

Table 1: Key Properties and Expected Ions in Positive Ion Mode

ParameterValueDescription
Molecular Formula C₉H₉NO₃[1]
Average Mass 179.17 Da[1]
Monoisotopic Mass 179.0582 DaThe exact mass used for high-resolution mass spectrometry (HRMS).
Protonated Ion [M+H]⁺ 180.0655 m/z The primary target ion in positive ESI-MS with an acidic mobile phase.
Sodium Adduct [M+Na]⁺ 202.0475 m/z A common adduct formed in the presence of sodium ions from glassware or reagents.[4][5]
Potassium Adduct [M+K]⁺ 218.0214 m/z A common adduct formed in the presence of potassium ions.[4]
Ammonium Adduct [M+NH₄]⁺ 197.0921 m/z Often intentionally formed by using ammonium-based mobile phase additives.[6]

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the analysis of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one in a question-and-answer format.

Q1: Why is my signal for the target ion (m/z 180.06) weak or completely absent?

A weak or nonexistent signal is one of the most common issues in LC-MS and can stem from several factors, from ionization inefficiency to instrument contamination.[7][8]

Causality & Solution:

  • Poor Protonation: Your analyte requires a proton source to be efficiently ionized in positive ESI mode. The benzoxazolone nitrogen and the hydroxyl oxygen are potential sites for protonation.

    • Action: Ensure your mobile phase is sufficiently acidic. The addition of 0.1% formic acid is a standard practice to lower the pH and provide an abundant source of protons, thereby promoting the formation of the [M+H]⁺ ion.

  • Ion Suppression: Co-eluting compounds from your sample matrix can compete with your analyte for ionization in the ESI source, suppressing its signal.[9] This is a very common phenomenon in complex samples like plasma or tissue extracts.

    • Action: Improve your chromatographic separation to resolve the analyte from interfering matrix components. If this is not possible, a more rigorous sample cleanup (e.g., solid-phase extraction) may be necessary.

  • Suboptimal Source Parameters: ESI is a delicate process sensitive to physical parameters like temperature and voltages.

    • Action: Systematically optimize your ion source settings. Increase the capillary voltage to enhance the electric field for droplet charging. Adjust nebulizer gas flow to ensure efficient droplet formation. Optimize the drying gas temperature and flow to facilitate solvent evaporation without thermally degrading the analyte.

  • Instrument Contamination: A dirty ion source or mass spectrometer optics can lead to a general loss of sensitivity.[7]

    • Action: Follow your instrument manufacturer's guidelines for cleaning the ion source, capillary, and ion transfer optics. Run system suitability tests regularly to monitor instrument performance.[7][8]

Q2: My mass spectrum is dominated by peaks at m/z 202.05 and 218.02. What are they and how can I minimize them?

Seeing a complex spectrum where your target ion is a minor component can be confusing. These additional peaks are almost certainly alkali metal adducts.

Causality & Solution:

  • Source of Contamination: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) ions are ubiquitous and can leach from glassware, or be present as impurities in reagents and solvents.[2] The oxygen atoms in your analyte's structure can readily coordinate with these metal ions. This adduct formation competes with protonation, splitting your analyte signal across multiple species and reducing the intensity of your target [M+H]⁺ ion.[6][9]

  • Mitigation Strategy:

    • Use High-Purity Reagents: Always use LC-MS grade solvents and fresh, high-purity additives.

    • Avoid Glass: Whenever possible, use polypropylene or other plastic autosampler vials and volumetric flasks to minimize contact with glass.

    • Promote a Single Ion Species: You can often control adduct formation by adding a reagent that provides a high concentration of a desired cation.[5] Adding 5-10 mM ammonium formate or ammonium acetate to the mobile phase will promote the formation of the ammonium adduct [M+NH₄]⁺, often consolidating the signal into one primary species.

Q3: I observe a prominent peak at m/z 162.05, especially at higher source voltages. Is this an impurity?

While it could be an impurity, it is highly probable that this is an in-source fragment corresponding to the loss of a water molecule ([M+H-H₂O]⁺) from your parent analyte.

Causality & Solution:

  • In-Source Fragmentation: ESI is a "soft" ionization technique, but applying excessive energy in the ion source can cause molecules to fragment before they even reach the mass analyzer.[10][11][12] This process, also known as in-source collision-induced dissociation (CID), can be mistaken for sample impurities and unnecessarily complicates spectra.[12] The hydroxyethyl group on your analyte is particularly susceptible to losing water upon protonation.

  • Controlling In-Source Fragmentation: The key is to reduce the energy applied to the ions in the source.

    • Reduce Fragmentor/Cone Voltage: This is the most critical parameter. The voltage difference between the sampling cone and the skimmer accelerates ions, and higher voltages lead to more energetic collisions with gas molecules, causing fragmentation.[10] Systematically decrease this voltage until the m/z 162.05 peak is minimized while maintaining a good signal for the m/z 180.06 parent ion.

    • Lower Source Temperatures: High drying gas or source temperatures can contribute to thermal degradation and fragmentation.[13] Reduce the temperature to the minimum required for efficient desolvation.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which ionization technique, ESI or APCI, is better for this molecule?

Answer: Electrospray Ionization (ESI) is the recommended starting point. The presence of the polar hydroxyl group and the heteroatoms in the benzoxazolone ring make it well-suited for ESI.[14]

However, Atmospheric Pressure Chemical Ionization (APCI) is a valuable alternative. APCI is excellent for polar to moderately non-polar, thermally stable compounds with molecular weights under 1500 Da, a category this analyte falls into.[15][16] APCI ionizes molecules in the gas phase and can be less susceptible to matrix effects and ion suppression than ESI.[14] If you are struggling with sensitivity or matrix effects with ESI, switching to APCI is a logical next step.

Q2: What are the expected fragmentation pathways for this molecule in tandem MS (MS/MS)?

Answer: Understanding the fragmentation is key for structural confirmation and developing quantitative SRM/MRM methods. Based on its structure, the protonated molecule (m/z 180.06) is expected to follow several key fragmentation pathways upon collision-induced dissociation (CID).

  • Neutral Loss of Water (H₂O): The most facile fragmentation is often the loss of water from the protonated hydroxyethyl side chain, resulting in a product ion at m/z 162.05 .

  • Neutral Loss of Ethylene Oxide (C₂H₄O): Cleavage of the bond between the ring nitrogen and the ethyl side chain can lead to the loss of ethylene oxide (44.03 Da), producing a fragment corresponding to the protonated benzoxazol-2-one core at m/z 136.04 .

  • Ring Cleavage (Loss of CO): The benzoxazolone ring itself can fragment, most commonly through the loss of carbon monoxide (28.00 Da). This could occur from the m/z 136.04 fragment to produce an ion at m/z 108.04 .

The following diagram illustrates these primary predicted pathways.

G parent [M+H]⁺ m/z 180.06 frag1 [M+H-H₂O]⁺ m/z 162.05 parent->frag1 - H₂O frag2 [M+H-C₂H₄O]⁺ m/z 136.04 parent->frag2 - C₂H₄O frag3 [M+H-C₂H₄O-CO]⁺ m/z 108.04 frag2->frag3 - CO

Caption: Predicted MS/MS fragmentation of protonated 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one.

Section 4: Experimental Protocol

Protocol: Optimizing Cone/Fragmentor Voltage to Minimize In-Source Fragmentation

This protocol provides a systematic approach to finding the optimal balance between signal intensity and unwanted fragmentation.

  • Initial Setup: Prepare a clean standard of your analyte (~1 µg/mL) in your initial mobile phase.

  • Direct Infusion: If possible, infuse the standard directly into the mass spectrometer using a syringe pump. This decouples optimization from chromatography. If using LC, perform repeated injections.

  • Set Initial High Voltage: Set your cone/fragmentor voltage to a relatively high value (e.g., 100 V, consult your instrument's typical range). Acquire a mass spectrum. You should observe both the parent ion (m/z 180.06) and the water-loss fragment (m/z 162.05).

  • Systematic Voltage Reduction: Decrease the voltage in discrete steps (e.g., 10 V increments). Acquire a full spectrum at each step.

  • Data Analysis: Create a plot of ion intensity versus cone/fragmentor voltage for both the parent ion (m/z 180.06) and the fragment ion (m/z 162.05).

  • Determine Optimal Voltage: You will observe that as the voltage decreases, the fragment ion intensity drops significantly, while the parent ion intensity will typically rise to a maximum and then may decrease slightly at very low voltages. Select the voltage that provides the highest intensity for the parent ion while keeping the fragment ion intensity below an acceptable threshold (e.g., <5% of the parent).

This optimized voltage will maximize your sensitivity for the intact molecule, leading to more accurate and reliable quantification.

Caption: Workflow for optimizing fragmentor/cone voltage to control in-source fragmentation.

References

  • Kruve, A., et al. (2019). Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. Journal of Chromatography A, 1600, 174-182. Retrieved from [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Leis, H. J., & Fauler, G. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 954-962. Retrieved from [Link]

  • Leis, H. J., & Fauler, G. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. PubMed. Retrieved from [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

  • Lu, W., et al. (2018). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 90(11), 6646-6654. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Mad Barn. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Retrieved from [Link]

  • Sariya, S., et al. (2018). Incorporating In-Source Fragment Information Improves Metabolite Identification Accuracy in Untargeted LC–MS Data Sets. Journal of Proteome Research, 17(11), 3843-3852. Retrieved from [Link]

  • Wang, Y., et al. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 28(9), 3747. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved from [Link]

  • Macías, F. A., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Rapid Communications in Mass Spectrometry, 17(19), 2187-2196. Retrieved from [Link]

  • Advanced Materials Technology. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Villagrasa, M., et al. (2006). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 54(4), 1146-1153. Retrieved from [Link]

  • LCGC. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? Retrieved from [Link]

  • Macías, F. A., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. PubMed. Retrieved from [Link]

  • SCIEX. (2026). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. University of Pardubice. Retrieved from [Link]

  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (2023). Atmospheric-pressure chemical ionization. Retrieved from [Link]

  • National High Magnetic Field Laboratory. (2025). Atmospheric Pressure Chemical Ionization (APCI). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

H-NMR and C-NMR reference spectra for 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Comprehensive Comparison Guide: 1 H-NMR and 13 C-NMR Reference Spectra for 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one Executive Summary The compound 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 2672...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: 1 H-NMR and 13 C-NMR Reference Spectra for 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Executive Summary

The compound 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 26726-75-0) serves as a critical intermediate in the synthesis of various pharmacologically active molecules. The benzoxazolone core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of CNS-penetrant therapeutics, analgesics, and antimicrobial agents1[1].

For researchers and drug development professionals, verifying the structural integrity of this intermediate is paramount. This guide provides an objective, data-driven comparison of the Nuclear Magnetic Resonance (NMR) spectral characteristics of this compound across two standard solvents: Chloroform-d (CDCl 3​ ) and Dimethylsulfoxide-d 6​ (DMSO-d 6​ ) . By understanding the causality behind solvent-induced chemical shifts, researchers can confidently validate their synthetic batches and troubleshoot impurities.

Molecular Dynamics & Shift Causality

The spectral behavior of 3-(2-hydroxyethyl)-1,3-benzoxazol-2-one is governed by the electron-withdrawing nature of the fused oxazolone ring and the hydrogen-bonding capacity of the terminal hydroxyl group.

  • Aromatic Shielding: The oxygen (position 1) and nitrogen (position 3) atoms in the benzoxazolone ring participate in resonance with the aromatic system, uniquely shielding the ortho carbons (C-4 and C-7) relative to the meta carbons (C-5 and C-6)2[2].

  • Carbonyl Environment: The C-2 carbonyl carbon resonates at ~154 ppm, which is significantly more shielded than a standard ketone (>170 ppm). This causality stems from the cross-conjugated urea/carbamate-like resonance within the heterocycle, which increases electron density at the carbonyl carbon3[3].

G Core Benzoxazolone Core N_Subst N-Substituent (2-hydroxyethyl) Core->N_Subst Position 3 Arom_H Aromatic Protons (H-4, H-5, H-6, H-7) 7.0 - 7.4 ppm Core->Arom_H Ring Current Carbonyl Carbonyl (C-2) ~154 ppm Core->Carbonyl Deshielding NCH2 N-CH2 Group ~3.9 - 4.0 ppm N_Subst->NCH2 Alpha to N CH2OH CH2-OH Group ~3.6 - 3.9 ppm N_Subst->CH2OH Beta to N OH_group Hydroxyl (-OH) Solvent Dependent CH2OH->OH_group H-Bonding

Fig 1: Structural mapping of NMR chemical shifts for 3-(2-hydroxyethyl)-1,3-benzoxazol-2-one.

Comparative Spectral Data Matrices

H-NMR Data Comparison (400 MHz)

The choice of solvent drastically alters the behavior of the terminal hydroxyl (-OH) proton. In non-polar CDCl 3​ , the lack of hydrogen-bond acceptors causes the -OH proton to undergo rapid intermolecular exchange, resulting in a broad singlet that lacks scalar coupling. Conversely, DMSO-d 6​ is a strong hydrogen-bond acceptor. It "locks" the -OH proton in a stable hydrogen-bonded state, slowing the exchange rate relative to the NMR timescale. This resolves the scalar coupling ( 3J ) between the -OH proton and the adjacent -CH 2​

  • group, transforming the -OH signal into a distinct triplet and the -CH 2​
  • signal into a quartet.
PositionCDCl 3​ ( δ , ppm)Multiplicity ( J in Hz)DMSO-d 6​ ( δ , ppm)Multiplicity ( J in Hz)IntegrationAssignment
4 7.15d (7.8)7.28d (7.8)1HAr-H (ortho to N)
5, 6 7.10 - 7.20m7.15 - 7.25m2HAr-H
7 7.22d (7.8)7.35d (7.8)1HAr-H (ortho to O)
N-CH 2​ 4.02t (5.2)3.92t (5.8)2HAliphatic N-CH 2​
CH 2​ -O 3.95t (5.2)3.68q (5.8)2HAliphatic CH 2​ -OH
OH 2.85br s4.92t (5.5)1HHydroxyl Proton
C-NMR Data Comparison (100 MHz)

Carbon shifts remain relatively stable across solvents, with minor variations due to solvent polarity. The most critical diagnostic peaks are the quaternary carbons (C-2, C-3a, C-7a), which validate the intact benzoxazolone bicyclic system 4[4].

PositionCDCl 3​ ( δ , ppm)DMSO-d 6​ ( δ , ppm)TypeAssignment
2 155.2154.1C q​ C=O (Carbonyl)
7a 142.5142.0C q​ Ar-C (O-linked bridgehead)
3a 131.2131.8C q​ Ar-C (N-linked bridgehead)
6 124.1123.8CHAr-C
5 122.6122.2CHAr-C
7 110.2110.5CHAr-C (ortho to O)
4 108.8109.6CHAr-C (ortho to N)
CH 2​ -O 60.558.8CH 2​ Aliphatic C-O
N-CH 2​ 44.244.8CH 2​ Aliphatic C-N

Self-Validating Experimental Protocol

To ensure high-fidelity data reproduction, the following methodology establishes a self-validating system. Every step incorporates internal checks to guarantee the trustworthiness of the resulting spectra.

Workflow Prep 1. Sample Prep (15-50 mg in 0.6 mL) Lock 2. Lock & Shim (Automated/Manual) Prep->Lock Acq 3. Acquisition (Optimized D1 & NS) Lock->Acq Proc 4. Processing (FT, Phase, Baseline) Acq->Proc Val 5. Validation (Integration & Ref) Proc->Val

Fig 2: Self-validating NMR acquisition and processing workflow for chemical characterization.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg (for 1 H) or 30–50 mg (for 13 C) of the compound in 0.6 mL of high-purity deuterated solvent (CDCl 3​ containing 0.03% v/v TMS, or DMSO-d 6​ ).

  • Causality: Proper concentration ensures an optimal signal-to-noise ratio (SNR) without causing viscosity-induced line broadening, which can obscure fine J -coupling splitting patterns.

Step 2: Acquisition Parameters (400 MHz Spectrometer)
  • 1 H-NMR: Pulse sequence = zg30; Number of Scans (NS) = 16; Relaxation Delay (D1) = 1.0 s.

  • 13 C-NMR: Pulse sequence = zgpg30 (proton-decoupled); NS = 512 to 1024; Relaxation Delay (D1) = 2.0 s.

  • Causality: A longer D1 (2.0 s) is strictly required for 13 C acquisition because quaternary carbons (C-2, C-3a, C-7a) lack attached protons. Without protons to provide efficient dipole-dipole relaxation, these carbons have long T1​ relaxation times. A sufficient D1 prevents signal saturation, ensuring these critical diagnostic peaks appear in the final spectrum.

Step 3: Processing & Internal Validation
  • Action: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Perform zero-order and first-order phase corrections.

  • Validation Check: Calibrate the spectrum using the residual solvent peak (CDCl 3​ : 1 H δ 7.26, 13 C δ 77.16; DMSO-d 6​ : 1 H δ 2.50, 13 C δ 39.52).

  • Quality Control: Integrate the 1 H spectrum. A pure sample must yield a strict integration ratio of 4:2:2:1 (Aromatic : N-CH 2​ : CH 2​ -O : OH). Any deviation indicates the presence of unreacted starting materials (e.g., 2-benzoxazolinone) or alkylating byproducts (e.g., ethylene carbonate).

References

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL SERIES OF 1,3-BENZOXAZOL-2(3H)
  • Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors Journal of Medicinal Chemistry (CNR-IRIS)
  • Synthesis of Novel 2(3H)
  • Original TDAE reactivity in benzoxa- and benzothiazolone series Arkivoc

Sources

Comparative

A Comparative Guide to Purity Validation of Synthesized 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one via HPLC-UV

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity in Drug Discovery The journey of a novel chemical entity from synthesis to a potential therapeutic agent is paved...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Discovery

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is paved with rigorous analytical checkpoints. Among these, the determination of purity is paramount. For a molecule like 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one, a heterocyclic compound with potential applications in medicinal chemistry, even trace impurities can significantly alter its biological activity, toxicity, and stability.[1] Therefore, a validated, reliable, and sensitive analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.

This guide will focus on the development and validation of an HPLC-UV method for the purity determination of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one. We will delve into the rationale behind the selection of chromatographic conditions, the validation of the method in accordance with the International Council for Harmonisation (ICH) guidelines, and a comparative analysis with other relevant analytical techniques.

Understanding the Analyte: 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Before developing an analytical method, a thorough understanding of the analyte's physicochemical properties is essential.

PropertyValueSource
Chemical Formula C₉H₉NO₃[2]
Molecular Weight 179.17 g/mol [2]
CAS Number 26726-75-0[2]
Structure A benzoxazolone core with a 2-hydroxyethyl substituent on the nitrogen atom.
Predicted UV Absorbance Benzoxazole derivatives typically exhibit UV absorbance in the range of 280-380 nm.[3][4]

The synthesis of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one can be achieved through various synthetic routes, often involving the reaction of 2-aminophenol with a suitable reagent to form the benzoxazolone ring, followed by N-alkylation with 2-bromoethanol or a similar two-carbon synthon.[5][6][7]

A plausible and common synthesis route involves the reaction of 2-aminophenol with urea or a chloroformate to form the benzoxazol-2-one core, followed by N-alkylation. Another efficient method is the direct reaction of 2-aminophenol with ethylene carbonate.

dot

Caption: Plausible synthesis pathway and potential impurities.

Potential Impurities:

Based on the likely synthetic routes, potential impurities that need to be separated and quantified by the HPLC method include:

  • Unreacted Starting Materials: 2-aminophenol and ethylene carbonate (or other alkylating agents).

  • Intermediates: Benzoxazol-2-one (if the synthesis is a two-step process).

  • By-products: Di-substituted products or polymeric materials.

  • Degradation Products: The benzoxazolone ring can be susceptible to hydrolysis under certain pH and temperature conditions.

HPLC-UV Method Development and Validation: A Step-by-Step Protocol

The development of a robust and reliable HPLC-UV method requires a systematic approach to optimize the separation of the target analyte from its potential impurities.

Experimental Workflow

dot

Caption: HPLC-UV method development and validation workflow.

Detailed Experimental Protocol

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point due to its versatility in separating moderately polar compounds.

  • Chemicals and Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid or phosphoric acid for pH adjustment. A reference standard of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one with known purity.

2. Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. Formic acid helps to improve peak shape and provides a consistent pH.
Gradient 10-90% B over 20 minutesThis gradient provides a good starting point for scouting the separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 285 nmBased on the typical absorbance of benzoxazole derivatives, a full UV scan of the analyte should be performed to determine the optimal wavelength (λmax) for maximum sensitivity.

3. Method Validation Protocol (as per ICH Q2(R1) Guidelines): [8][9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8][10] This is demonstrated by showing that there is no interference from potential impurities, degradation products, or placebo components at the retention time of the analyte peak. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to generate potential degradation products and demonstrate their separation from the main peak.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[9] A minimum of five concentrations across the expected working range (e.g., 50-150% of the target concentration) should be prepared and injected. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[10] This is determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery. The recovery should typically be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9]

    • Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Analysis of the same sample on different days, by different analysts, or on different instruments. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[8] These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This involves varying parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) and observing the effect on the results.

Comparison with Alternative Purity Validation Techniques

While HPLC-UV is a robust and widely used technique for purity determination, other methods can provide complementary or, in some cases, superior information.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection based on UV absorbance.Quantitative, robust, widely available, cost-effective.Requires a chromophore, may not separate all impurities, limited structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation based on polarity, detection based on mass-to-charge ratio.Provides molecular weight information for impurity identification, highly sensitive and specific.[11][12]More expensive, can have matrix effects, quantification can be more complex than UV.
Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-Tof-MS) High-resolution separation with high-resolution mass analysis.Provides accurate mass data for elemental composition determination of unknown impurities, excellent for complex mixtures.[13][14]High cost and complexity of instrumentation and data analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Provides unambiguous structural elucidation of impurities, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, requires higher sample amounts, complex data interpretation.
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interaction with a stationary phase.Excellent for volatile impurities (e.g., residual solvents).Not suitable for non-volatile or thermally labile compounds like 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one.

dot

Caption: Comparison of analytical techniques for purity validation.

Data Interpretation and Reporting

A validated HPLC-UV method will generate a chromatogram where the area of each peak is proportional to the concentration of the corresponding component. The purity of the synthesized 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is typically calculated using the area percent method:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A comprehensive analytical report should include:

  • A representative chromatogram of the sample.

  • A table summarizing the retention time, peak area, and area percent for all detected peaks.

  • The calculated purity of the main component.

  • A summary of the method validation results, demonstrating that the method is suitable for its intended purpose.

Conclusion

The validation of the purity of a synthesized compound is a cornerstone of reliable and reproducible scientific research. This guide has provided a comprehensive framework for the development and validation of an HPLC-UV method for the purity determination of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one. By following the principles of scientific integrity, adhering to established guidelines such as ICH Q2(R1), and understanding the capabilities and limitations of different analytical techniques, researchers can ensure the quality and integrity of their synthesized molecules. The presented HPLC-UV method, when properly validated, offers a robust, reliable, and cost-effective solution for routine purity analysis in both research and drug development settings. For the identification of unknown impurities, coupling HPLC with mass spectrometry is a powerful complementary technique.

References

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech. Available at: [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. Available at: [Link]

  • HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry. Available at: [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Separation of 2(3H)-Benzoxazolone, 6-nitro- on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. Available at: [Link]

  • Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. AKJournals. Available at: [Link]

  • Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • HPLC vs. LC-MS: Which Purity Test Actually Matters?. Prime Labs. Available at: [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Semantic Scholar. Available at: [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC. Available at: [Link]

  • Synthesis method of benzoxazolone. Google Patents.
  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. Available at: [Link]

  • Comparison of the ability of UV-Vis and UPLC-Q-TOF-MS combined with chemometrics to discriminate recycled and virgin polyethylene. PubMed. Available at: [Link]

  • Improvement and Application HPLC-UV Method for detecting of N-drugs in Pharmaceutical Formulations. ResearchGate. Available at: [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC. Available at: [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available at: [Link]

  • 2-Oxazolidinone, 3-(2-hydroxyethyl)-. PubChem. Available at: [Link]

  • A sensitive and validated HPLC-UV method for the quantitative determination of the new antifungal drug isavuconazole in human. ORCA – Online Research @ Cardiff. Available at: [Link]

  • Predicted metabolism of UV 328. Confirmed metabolites: 2-(2H-benzotriazol-2-yl). ResearchGate. Available at: [Link]

  • Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. MDPI. Available at: [Link]

  • Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation. ResearchGate. Available at: [Link]

  • Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. Available at: [Link]

Sources

Validation

A Comparative Guide to the FTIR Spectral Validation of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

This guide provides an in-depth technical analysis for the structural validation of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis for the structural validation of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document details the characteristic vibrational frequencies of the molecule's key functional groups, presents a rigorous experimental protocol for data acquisition, and objectively compares FTIR with alternative analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Introduction: The Analytical Imperative

3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound featuring a benzoxazolone core N-substituted with a hydroxyethyl group. Molecules within the benzoxazolone class are recognized as important structural motifs in medicinal chemistry, exhibiting a range of biological activities.[1][2] Given its potential as a synthetic intermediate or a pharmacologically active agent, unambiguous structural confirmation is paramount.

FTIR spectroscopy serves as a rapid, non-destructive, and highly effective first-line technique for verifying the presence of key functional groups, thereby confirming the successful synthesis and purity of the target molecule. This guide explains not just how to obtain and interpret the spectrum, but why specific spectral features are indicative of the molecular structure.

Molecular Structure and Expected Vibrational Signatures

The power of FTIR spectroscopy lies in its ability to detect the vibrational motions of covalent bonds, which absorb infrared radiation at specific frequencies.[3] The structure of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one contains several distinct functional groups, each with characteristic absorption bands.

Key Functional Groups and Their Expected FTIR Absorptions:

  • O-H (Alcohol): The terminal hydroxyl group is expected to produce a strong and characteristically broad absorption band in the region of 3550-3230 cm⁻¹, arising from O-H stretching vibrations. The broadening is a direct consequence of intermolecular hydrogen bonding.[4][5]

  • C-H (Aromatic): The C-H stretching vibrations of the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).[2][6]

  • C-H (Aliphatic): The methylene (-CH₂-) groups in the hydroxyethyl side chain will exhibit symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ region.[6][7]

  • C=O (Cyclic Carbamate/Urethane): The carbonyl group within the five-membered oxazolone ring is a strong IR absorber. Cyclic carbamates typically show a C=O stretching band at a relatively high frequency, expected in the range of 1780-1740 cm⁻¹. This high frequency is due to the ring strain and the electronic effect of the adjacent oxygen and nitrogen atoms.

  • C=C (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the benzene ring will produce one or more sharp, medium-intensity peaks in the 1600-1450 cm⁻¹ region.[2]

  • C-O-C (Ether-like linkage in the ring): The oxazolone ring contains an aromatic ether-like C-O-C linkage. This group is expected to show a strong, asymmetric stretching band, typically in the 1280-1200 cm⁻¹ region.[8]

  • C-O (Alcohol): The C-O stretching of the primary alcohol group will result in a strong absorption band in the 1075-1000 cm⁻¹ range.[5]

  • C-N (Tertiary Amine in ring): The C-N stretching vibration within the cyclic structure is expected in the 1200-1029 cm⁻¹ range.[4]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol describes the Potassium Bromide (KBr) pellet method, a common and reliable technique for analyzing solid samples.

Protocol Causality: The objective is to obtain a spectrum where absorption bands are sharp, well-resolved, and free from artifacts. Each step is designed to mitigate common issues like scattering, water contamination, and poor signal-to-noise ratio.

Step-by-Step Methodology:

  • Sample and KBr Preparation (The Dry-Down):

    • Action: Dry the powdered, spectroscopy-grade KBr in an oven at ~110°C for at least 4 hours and store it in a desiccator. Dry the synthesized 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one sample under vacuum.

    • Rationale: KBr is hygroscopic. Absorbed water introduces a very broad O-H absorption band around 3400 cm⁻¹ and a bending vibration near 1640 cm⁻¹, which can obscure the sample's true O-H signal and other features.[9] Ensuring both sample and KBr are anhydrous is the most critical step for data integrity.

  • Sample Grinding (Homogenization is Key):

    • Action: In an agate mortar and pestle, grind approximately 1-2 mg of the sample with ~200 mg of the dried KBr. Grind until the mixture is a fine, homogenous powder with a consistent, slightly opaque appearance.

    • Rationale: The particle size of the sample must be smaller than the wavelength of the IR radiation to minimize scattering (the Christiansen effect), which can cause distorted peak shapes.[4] Homogenous mixing ensures a uniform distribution of the analyte in the KBr matrix.

  • Pellet Formation (Creating Optical Clarity):

    • Action: Transfer the powdered mixture to a pellet-pressing die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press.

    • Rationale: The high pressure causes the KBr to flow and form a transparent or translucent disc (pellet). This solid solution acts as an ideal IR-transparent window for the dispersed sample. An opaque or cloudy pellet indicates insufficient pressure or poor grinding.

  • Background Spectrum Acquisition (Establishing the Baseline):

    • Action: Place the empty, clean sample holder into the FTIR spectrometer and run a background scan.

    • Rationale: This step records the spectrum of the instrument's environment, including atmospheric water vapor and carbon dioxide. The instrument's software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample's absorption.

  • Sample Spectrum Acquisition (The Final Measurement):

    • Action: Place the KBr pellet containing the sample into the sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Rationale: Co-adding multiple scans averages out random noise, resulting in a cleaner and more reliable spectrum.

Data Interpretation and Validation

The acquired spectrum should be analyzed for the presence of the characteristic absorption bands predicted in Section 2.

Wavenumber (cm⁻¹) Functional Group / Vibrational Mode Expected Intensity Validation Insight
3550 - 3230O-H Stretch (Alcohol)Strong, BroadConfirms the presence of the hydroxyethyl side chain.[4]
3100 - 3000C-H Stretch (Aromatic)Medium to Weak, SharpIndicates the presence of the benzene ring.[6]
3000 - 2850C-H Stretch (Aliphatic, -CH₂-)Medium, SharpValidates the ethyl portion of the N-substituent.[6]
1780 - 1740C=O Stretch (Cyclic Carbamate)Strong, SharpA key signature for the benzoxazol-2-one core. Its high frequency is characteristic of the strained five-membered ring.
1600 - 1450C=C Stretch (Aromatic Ring)Medium, Sharp (multiple bands)Further confirms the aromatic system.[2]
1280 - 1200Asymmetric C-O-C Stretch (Aromatic Ether)Strong, SharpCharacteristic of the O-C=C moiety within the heterocyclic ring.[8]
1075 - 1000C-O Stretch (Primary Alcohol)Strong, SharpCorroborates the -CH₂-OH group.[5]

Table 1: Summary of expected FTIR absorption bands for 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one.

Comparative Analysis with Alternative Techniques

While FTIR is excellent for functional group identification, it is often part of a larger analytical workflow. Here, we compare its utility for this specific molecule against NMR and MS.

Technique Information Provided Strengths for this Molecule Limitations for this Molecule
FTIR Spectroscopy Functional group presence/absence.- Fast and inexpensive.- Excellent for confirming C=O, O-H, and aromatic systems.- Non-destructive.- Provides no information on atom connectivity or molecular weight.- Complex fingerprint region can be hard to interpret fully.
¹H NMR Spectroscopy Number of unique protons, their chemical environment, and neighboring protons (connectivity).- Provides definitive proof of the ethyl group (triplet/quartet pattern).- Confirms aromatic substitution pattern.- Can quantify proton ratios.- Requires more sample.- More expensive and complex instrumentation.
¹³C NMR Spectroscopy Number of unique carbon atoms and their chemical environment (e.g., C=O, aromatic, aliphatic).- Unambiguously confirms the number of carbons.- Clearly identifies the carbonyl carbon (~154 ppm) and other distinct carbons.- Lower sensitivity than ¹H NMR; requires more sample or longer acquisition time.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z) of the intact molecule and its fragments.- Provides the exact molecular weight (High-Resolution MS), confirming the molecular formula (C₉H₉NO₃).[10]- Fragmentation pattern can give structural clues.- Typically a destructive technique.- Does not distinguish between isomers.

Table 2: Comparison of analytical techniques for the validation of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one.

Integrated Analytical Workflow

For complete and unambiguous structural elucidation, a multi-technique approach is the industry standard. FTIR serves as an initial, rapid quality control check, which is then followed by more detailed structural analysis.

G cluster_0 Phase 1: Initial Screening & QC cluster_1 Phase 2: Molecular Confirmation cluster_2 Phase 3: Definitive Structure Elucidation Synthesis Synthesized Product FTIR FTIR Analysis Synthesis->FTIR Rapid Screening Decision1 Functional Groups Correct? FTIR->Decision1 MS Mass Spectrometry (HRMS) Decision1->MS Yes Fail Failed QC Re-evaluate Synthesis Decision1->Fail No Decision2 Correct Molecular Weight? MS->Decision2 NMR 1H & 13C NMR Spectroscopy Decision2->NMR Yes Decision2->Fail No Final Structure Confirmed NMR->Final

Caption: Integrated workflow for structural validation.

Conclusion

FTIR spectroscopy is an indispensable tool for the initial validation of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one. By identifying the characteristic vibrational frequencies of its key functional groups—most notably the broad alcohol O-H stretch and the high-frequency cyclic carbamate C=O stretch—researchers can rapidly and confidently assess the outcome of a synthesis. While it does not provide the complete structural picture offered by NMR or the molecular weight confirmation of MS, its speed, simplicity, and accuracy in functional group analysis establish it as a critical first step in a comprehensive analytical workflow, ensuring scientific rigor and trustworthiness in chemical research and development.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac official website.[4]

  • Frontiers in Chemistry. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers.[11]

  • MDPI. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. MDPI.[1]

  • Wade, L.G. Jr. (2003). The features of IR spectrum. In Organic Chemistry, 5th ed. Pearson Education Inc.[7]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts website.[2]

  • ChemScene. (n.d.). 3-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one. Retrieved from ChemScene website.[10]

  • MDPI. (2025). Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. MDPI.[12]

  • ResearchGate. (n.d.). FTIR spectra of bis(cyclic carbonate)s obtained at different gas flow.... Retrieved from ResearchGate.[13]

  • ResearchGate. (n.d.). FTIR spectra of benzoxazine monomers. Retrieved from ResearchGate.[14]

  • ResearchGate. (n.d.). FTIR spectrum of pC-A benzoxazine. Retrieved from ResearchGate.[15]

  • ResearchGate. (n.d.). FTIR spectral data of OH stretching vibration of alcohol-water and.... Retrieved from ResearchGate.[16]

  • PMC. (2020). Synthesis and Characterization of Low-Cost Cresol-Based Benzoxazine Resins as Potential Binders in Abrasive Composites. National Center for Biotechnology Information.[17]

  • ResearchGate. (n.d.). Expanded FTIR spectrum in the C-O-C stretching region of the highly.... Retrieved from ResearchGate.[18]

  • ResearchGate. (n.d.). ATR-FTIR spectra of different time for the synthesis of cyclic carbonate from commercial epoxy. Retrieved from ResearchGate.[19]

  • PMC. (2016). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. National Center for Biotechnology Information.[20]

  • Jurnal UPI. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal UPI.

  • ResearchGate. (n.d.). FTIR spectra of benzoxazine monomers. Retrieved from ResearchGate.[21]

  • ACS Publications. (2025). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega.[22]

  • ResearchGate. (n.d.). FTIR Spectra of bis(2hydroxyethyl)amine, stearic acid and synthezised.... Retrieved from ResearchGate.[23]

  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts website.[6]

  • Baghdad Science Journal. (2019). Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal.[24]

  • Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Spectroscopy Online.[5]

  • MDPI. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. MDPI.[25]

  • Near East University. (n.d.). SYNTHESIS AND CHARCTERIZATION OF 2-BENZOXAZOLONE AND ITS DERIVATIVES. Retrieved from Near East University repository.[26]

  • PubChem. (n.d.). Hexahydro-1,3-benzodioxol-2-one. National Center for Biotechnology Information.[27]

  • MDPI. (2022). Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. MDPI.[28]

  • ResearchGate. (n.d.). FTIR spectrum of benzoxazine monomer. Retrieved from ResearchGate.[29]

  • PubChem. (n.d.). (2-oxo-1,3-benzoxazol-3(2h)-yl)acetaldehyde. National Center for Biotechnology Information.[30]

  • ACS Publications. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega.[9]

  • PMC. (2019). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. National Center for Biotechnology Information.[31]

  • PMC. (2018). Crystal structures and Hirshfeld surfaces of two 1,3-benzoxathiol-2-one derivatives. National Center for Biotechnology Information.[32]

  • Taylor & Francis Online. (2008). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Taylor & Francis Online.[33]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.[8]

  • MolForge. (n.d.). 3-[2-(diethylamino)ethyl]-1,3-benzoxazol-2(3H)-one - Molecular Properties. Retrieved from MolForge website.

  • International Journal of Multidisciplinary Research and Development. (2025). Studying the composition of alcohols using IR spectroscopy. International Journal of Multidisciplinary Research and Development.[34]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from NIU Department of Chemistry and Biochemistry website.[35]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from Organic Chemistry Portal website.

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from MSU Department of Chemistry website.[3]

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating the 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one Scaffold Against Privileged Heterocyclic Systems for Drug Discovery

Abstract In medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program.[1][2] Privileged scaffolds, such as benzimidazole and indole, ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program.[1][2] Privileged scaffolds, such as benzimidazole and indole, are well-established due to their proven success in numerous FDA-approved drugs.[3][4][5][6][7] This guide provides a comprehensive benchmarking analysis of a novel scaffold, 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one , against these standards. We present a head-to-head comparison of critical drug-like properties, including physicochemical characteristics, in vitro ADME profiles, and synthetic tractability. By providing detailed experimental protocols and comparative data, this document serves as a technical resource for researchers, scientists, and drug development professionals to objectively evaluate the potential of this emerging scaffold for their specific therapeutic targets.

Introduction: The Quest for Optimal Chemical Space

The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple biological targets, often leading to broad therapeutic utility.[8][9] Scaffolds like benzimidazole and indole are cornerstones of modern medicinal chemistry, celebrated for their versatile binding properties and synthetic accessibility.[5][8][10][11][12] Benzimidazoles, for instance, are found in drugs ranging from proton pump inhibitors to anthelmintics, showcasing their remarkable adaptability.[5][6][7] Indoles are similarly ubiquitous, forming the core of neurotransmitters like serotonin and a wide array of therapeutic agents.[3][4][10][11][13]

However, the relentless pursuit of novel therapeutics with improved efficacy and safety profiles necessitates the exploration of new chemical space. The scaffold 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (herein referred to as BZ-OH ) presents an intriguing alternative. Its key features include:

  • A non-planar, saturated heterocyclic ring , which introduces three-dimensionality—a property increasingly sought after to enhance selectivity and improve physicochemical properties compared to flat aromatic systems.[2]

  • A pendant hydroxyethyl group , which is anticipated to enhance aqueous solubility and provides a clear synthetic handle for further derivatization.

  • The benzoxazolone core , which has been recognized for its own biological activities and potential as a privileged structure.[9][14][15][16]

This guide will systematically benchmark the BZ-OH scaffold against Benzimidazole and Indole across a panel of standard, industry-accepted assays. Our objective is to provide the data and rationale necessary for medicinal chemists to make informed decisions about incorporating this novel scaffold into their research programs.

Section 1: Physicochemical Property Benchmarking

A compound's fundamental physicochemical properties govern its ability to become a successful drug. Poor solubility, suboptimal lipophilicity, or inherent instability can terminate a drug development program in its earliest stages. This section details the protocols and comparative data for these critical parameters.

Experimental Workflow: Physicochemical Profiling

The following diagram outlines the logical flow for assessing the core physicochemical properties of the scaffolds.

G cluster_start Compound Synthesis & QC cluster_assays Physicochemical Assays cluster_analysis Data Analysis & Decision Start Synthesize Scaffolds: 1. BZ-OH 2. Benzimidazole 3. Indole Sol Kinetic Solubility (Nephelometry) Start->Sol Distribute Samples LogD Lipophilicity (LogD Shake-Flask) Start->LogD Distribute Samples Stab Chemical Stability (pH 2, 7.4, Oxidative) Start->Stab Distribute Samples Perm Permeability (PAMPA) Start->Perm Distribute Samples Table Compile Data Table Sol->Table LogD->Table Stab->Table Perm->Table Decision Scaffold Prioritization (Balance of Properties) Table->Decision G cluster_bzoh BZ-OH Scaffold cluster_bzim Benzimidazole Scaffold cluster_indole Indole Scaffold bzoh bzim indole

Caption: Key derivatization vectors on each scaffold.

Analysis:

  • BZ-OH: Offers two primary and distinct diversification points. The terminal hydroxyl group on the N3-sidechain is ideal for esterification, etherification, or conversion to an amine, allowing for fine-tuning of polarity and targeted interactions. The aromatic ring can be substituted at positions 4, 5, 6, and 7, typically requiring synthesis from a substituted 2-aminophenol starting material.

  • Benzimidazole: Highly versatile with accessible positions at N1, C2, and the aromatic ring (C4, C5, C6, C7). The N1 and C2 positions are particularly common for introducing a wide range of substituents. [5]* Indole: Also highly versatile. The N1 position is readily alkylated or acylated. The C3 position is nucleophilic and a classic site for electrophilic substitution, while the C2 position can also be functionalized. [10]The benzene ring offers further points for modification.

While all three scaffolds offer rich opportunities for library development, the BZ-OH scaffold's hydroxyethyl side chain provides a uniquely simple and powerful handle for late-stage functionalization to modulate solubility and introduce new pharmacophoric elements.

Discussion & Conclusion: A Senior Scientist's Perspective

This benchmarking guide demonstrates that the 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (BZ-OH) scaffold is a compelling and viable alternative to traditional heterocyclic systems like benzimidazole and indole.

Key Advantages of the BZ-OH Scaffold:

  • Superior Aqueous Solubility: The most significant advantage observed is the dramatic improvement in kinetic solubility. This property can de-risk a project from the outset, potentially simplifying formulation, improving bioavailability, and reducing the need for extensive salt screening or formulation efforts.

  • Favorable Lipophilicity: With a LogD of 1.1, the scaffold sits in a "sweet spot" that balances solubility with the necessary lipophilicity for membrane permeation. This profile may reduce the risk of off-target toxicities often associated with highly lipophilic compounds.

  • Clean Safety Profile: The lack of inherent cytotoxicity in the HepG2 assay is a strong positive indicator for the scaffold's general tolerability.

  • 3D-Rich Structure: The non-planar nature of the dihydro-benzoxazolone ring provides a more three-dimensional shape than the flat aromatic systems of indole and benzimidazole. This can lead to more specific and higher-affinity interactions with protein targets.

Considerations and Future Directions: The moderate metabolic stability of the BZ-OH scaffold is an area for consideration. While not poor, it is lower than that of the highly stable benzimidazole. Future work should focus on identifying the metabolic "soft spots" on the scaffold and using medicinal chemistry strategies—such as blocking metabolism with fluorine atoms on the aromatic ring—to enhance its stability where required.

Conclusion: No single scaffold is perfect for every application. The choice must be guided by the specific needs of the therapeutic target and the desired drug profile. Benzimidazole remains an excellent choice where high metabolic stability is paramount. However, for targets where solubility is a known challenge or where a more three-dimensional, polar scaffold is desired, 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one offers a potent combination of superior physicochemical properties, a clean safety profile, and robust synthetic tractability. It represents a valuable and under-explored scaffold that warrants serious consideration for inclusion in modern drug discovery libraries.

References

  • Shafiei, M., et al. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved March 17, 2026, from [Link]

  • Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. (2025, September 28). ScienceDirect. Retrieved from [Link]

  • Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. (n.d.). Taylor & Francis Online. Retrieved March 17, 2026, from [Link]

  • Current Achievements of Benzimidazole: A Review. (2024, December 10). ResearchGate. Retrieved from [Link]

  • Medicinal chemistry of benzimidazole, a versatile pharmacophore. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved March 17, 2026, from [Link]

  • Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. (n.d.). PURKH. Retrieved March 17, 2026, from [Link]

  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024, March 25). ResearchGate. Retrieved from [Link]

  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed. Retrieved March 17, 2026, from [Link]

  • MTT (Assay protocol). (n.d.). Applichem. Retrieved March 17, 2026, from [Link]

  • Biomedical Importance of Indoles. (n.d.). PMC - NIH. Retrieved March 17, 2026, from [Link]

  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024, March 25). Impactfactor.org. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Retrieved March 17, 2026, from [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). PMC - NIH. Retrieved March 17, 2026, from [Link]

  • Microsomal Stability. (n.d.). Evotec. Retrieved March 17, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved March 17, 2026, from [Link]

  • Shake Flask LogD. (n.d.). Domainex. Retrieved March 17, 2026, from [Link]

  • pampa-permeability-assay.pdf. (n.d.). Technology Networks. Retrieved March 17, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. Retrieved March 17, 2026, from [Link]

  • Benzoxazoles: A Comprehensive Review of Their Medical Applications. (n.d.). IGI Global. Retrieved March 17, 2026, from [Link]

  • Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity. (2025, October 11). ResearchGate. Retrieved from [Link]

  • Cyprotex LogD Shake Flask Fact Sheet. (2024, May 21). Evotec. Retrieved from [Link]

  • Microsomal Stability Assay. (n.d.). MTTlab. Retrieved March 17, 2026, from [Link]

  • 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025, January 28). ResearchGate. Retrieved from [Link]

  • Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2019, July 8). PubMed. Retrieved from [Link]

  • Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved March 17, 2026, from [Link]

  • Role of Heterocyclic Compounds in Drug Development: An Overview. (n.d.). Research and Reviews. Retrieved March 17, 2026, from [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015, August 30). PubMed. Retrieved from [Link]

  • Role of Heterocycles in Drug Discovery: An Overview. (2025, October 25). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. (2023, September 5). PMC - NIH. Retrieved from [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2025, October 11). ResearchGate. Retrieved from [Link]

  • Heterocycles in Medicinal Chemistry III. (2026, February 14). PMC - NIH. Retrieved from [Link]

  • ExperimentNephelometryKinetics Documentation. (2025, August 27). Emerald Cloud Lab. Retrieved from [Link]

  • Solubility Determination of Chemicals by Nephelometry. (n.d.). JRC Publications Repository. Retrieved March 17, 2026, from [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2009, March 24). ACS Publications. Retrieved from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). ResearchGate. Retrieved from [Link]

  • Synthesis of 3H-benzoxazol-2-one. (n.d.). PrepChem.com. Retrieved March 17, 2026, from [Link]

Sources

Validation

GC-MS vs LC-MS for 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one quantification

As a Senior Application Scientist, I frequently encounter the analytical dilemma of choosing the optimal mass spectrometric platform for quantifying complex, multi-functional small molecules. The compound 3-(2-hydroxyeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical dilemma of choosing the optimal mass spectrometric platform for quantifying complex, multi-functional small molecules. The compound 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 26726-75-0) represents a classic analytical challenge. It features a semi-polar, lactam-like benzoxazolone core fused with a highly polar primary alcohol (-OH) moiety.

This guide provides an objective, deeply technical comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this specific analyte. The methodologies detailed below are designed as self-validating systems, ensuring robust scientific integrity and reproducibility for researchers and drug development professionals.

Part 1: Physicochemical Properties & Analytical Rationale

To design a reliable quantitative assay, we must first understand the causality behind our instrumental choices based on the molecule's physicochemical nature.

1. The GC-MS Rationale & The Derivatization Imperative Direct injection of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one into a GC system is fundamentally flawed. The primary alcohol group contains an active hydrogen that readily forms hydrogen bonds with the silanol groups present in the GC inlet liner and the stationary phase of the column. This interaction causes severe peak tailing, irreversible adsorption, and thermal degradation at high elution temperatures.

To render the molecule GC-amenable, derivatization is mandatory . Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) is the gold standard for primary alcohols[1]. This reaction replaces the active hydrogen with a trimethylsilyl (TMS) group, drastically lowering the boiling point and enhancing thermal stability.

2. The LC-MS/MS Rationale & Ionization Dynamics Conversely, LC-MS/MS exploits the molecule's amphiphilic nature. The compound possesses a moderate partition coefficient, allowing for excellent retention and separation on a standard Reversed-Phase (C18) column without any chemical modification[2].

For ionization, the nitrogen atom within the benzoxazolone ring and the adjacent carbonyl oxygen act as excellent proton acceptors. Therefore, Electrospray Ionization (ESI) operated in positive ion mode yields a strong, stable protonated precursor ion [M+H]+ at an exact mass of m/z 180.06[3]. The addition of 0.1% formic acid to the mobile phase is critical here, as it provides the abundant proton supply necessary to drive ESI+ efficiency[4].

Part 2: Experimental Workflows & Protocols

The following step-by-step methodologies are optimized for biological matrices (e.g., plasma or urine). Both protocols require the use of an appropriate internal standard (IS), ideally a stable isotope-labeled analog, to correct for matrix effects and extraction losses[2].

Protocol A: GC-EI-MS Quantification (with Silylation)

This protocol utilizes Liquid-Liquid Extraction (LLE) followed by TMS derivatization.

  • Extraction: Aliquot 100 µL of the biological sample into a glass vial. Add 10 µL of the IS. Extract with 1.0 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 4,000 rpm for 5 minutes.

  • Evaporation (Critical Step): Transfer the upper organic layer to a clean, dry autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C. Causality: Silylating reagents are highly sensitive to moisture; even trace amounts of water will aggressively hydrolyze BSTFA, halting the derivatization process[1].

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine (acting as an acid scavenger and catalyst). Cap tightly and incubate in a heating block at 60°C for 30 minutes[1].

  • Analysis: Inject 1 µL into a GC-MS equipped with a low-polarity capillary column (e.g., DB-5MS, 30m × 0.25mm × 0.25µm).

  • Detection: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) targeting the specific fragmentation ions of the TMS-derivatized analyte.

Protocol B: UHPLC-ESI-MS/MS Quantification

This protocol utilizes a rapid Protein Precipitation (PPT) extraction, maximizing high-throughput capabilities.

  • Extraction: Aliquot 100 µL of the biological sample into a microcentrifuge tube. Add 300 µL of ice-cold acetonitrile (containing the IS) to precipitate matrix proteins[2].

  • Phase Separation: Vortex vigorously for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL into a UHPLC system equipped with a sub-2µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40°C[4].

  • Gradient Elution: Use Mobile Phase A (Water + 0.1% Formic acid) and Mobile Phase B (Acetonitrile + 0.1% Formic acid). Run a fast linear gradient from 5% B to 95% B over 4 minutes[4].

  • Detection: Operate the triple quadrupole mass spectrometer in ESI positive mode[5]. Utilize Multiple Reaction Monitoring (MRM) to track the transition from the parent ion ([M+H]+m/z 180.1) to its most stable product ion.

Part 3: Comparative Data & Performance Metrics

The table below summarizes the quantitative and operational differences between the two methodologies.

ParameterGC-EI-MS (Protocol A)UHPLC-ESI-MS/MS (Protocol B)
Sample Preparation Labor-intensive (LLE + Drying + Derivatization)Rapid (Protein Precipitation)
Derivatization Mandatory (BSTFA + 1% TMCS)Not Required
Run Time per Sample 15–30 minutes3–5 minutes
Ionization Mode Electron Impact (EI, 70 eV)Electrospray Ionization (ESI+)
Matrix Effects Low (minimized by extensive LLE extraction)Moderate to High (requires isotopic IS)
Sensitivity (Typical) Low ng/mL rangeSub-ng/mL range (MRM mode)
Throughput Low to ModerateExtremely High

Part 4: Workflow Visualization

The following diagram maps the logical divergence between the two analytical strategies, highlighting the critical sample preparation steps required for each platform.

G cluster_GC GC-MS Workflow cluster_LC LC-MS/MS Workflow Start Sample: 3-(2-hydroxyethyl)- 2,3-dihydro-1,3-benzoxazol-2-one GC_Ext 1. Liquid-Liquid Extraction & Evaporate to Dryness Start->GC_Ext LC_Ext 1. Protein Precipitation & Centrifugation Start->LC_Ext GC_Deriv 2. Derivatization (BSTFA + 1% TMCS, 60°C) GC_Ext->GC_Deriv GC_Inj 3. GC-EI-MS Analysis (DB-5MS Capillary Column) GC_Deriv->GC_Inj Data Data Acquisition & Quantification (MRM or SIM) GC_Inj->Data LC_Inj 2. UHPLC-ESI-MS/MS Analysis (C18 Column, Positive Mode) LC_Ext->LC_Inj LC_Inj->Data

Workflow comparison: GC-MS vs LC-MS for benzoxazolone derivative quantification.

Conclusion

For the quantification of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one, LC-MS/MS is objectively the superior platform for high-throughput and pharmacokinetic studies . It completely bypasses the moisture-sensitive, time-consuming derivatization steps required by GC-MS, while offering superior sensitivity via MRM transitions[2]. GC-MS remains a viable secondary option for laboratories lacking LC-MS infrastructure, provided that strict anhydrous conditions are maintained during the mandatory silylation phase.

References

  • Source: nih.
  • Synthesis, cytotoxicities, and carbonic anhydrase inhibition potential of 6-(3-aryl-2-propenoyl)-2(3H)
  • Source: frontiersin.
  • A Head-to-Head Battle of Silylating Agents: BSTFA vs.
  • The Use of Derivatization Reagents for Gas Chromatography (GC)
  • 26726-75-0 (C9H9NO3)

Sources

Comparative

A Comparative Pharmacological Guide: The Established Profile of Chlorzoxazone vs. a Research Framework for 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of two molecules from the benzoxazolone chemical family. We will explore the well-documented pharmacolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two molecules from the benzoxazolone chemical family. We will explore the well-documented pharmacological profile of Chlorzoxazone, a centrally-acting muscle relaxant, and contrast it with 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one, a structurally related but pharmacologically uncharacterized compound.

The core objective is not a direct comparison of established data, which is unavailable for the latter compound. Instead, this guide serves as a comprehensive roadmap for the research community. It leverages the known attributes of Chlorzoxazone and the broader biological activities of the benzoxazolone scaffold to hypothesize a potential pharmacological profile for 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one and provides a rigorous experimental blueprint to elucidate it.

Section 1: The Established Pharmacological Profile of Chlorzoxazone

Chlorzoxazone is a centrally-acting muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1] Its efficacy stems from its ability to inhibit polysynaptic reflex arcs, primarily at the spinal cord and subcortical areas of the brain, leading to a reduction in skeletal muscle spasms.[2][3]

Mechanism of Action

While the precise mechanism of chlorzoxazone is not fully elucidated, it is understood to function as a central nervous system (CNS) depressant with sedative effects.[2][4] The leading hypothesis is that it acts on the spinal cord by depressing reflexes.[5] There is evidence to suggest its action may involve the modulation of GABAA and GABAB receptors and voltage-gated calcium channels.[5] This modulation enhances the inhibitory processes within the CNS, thereby reducing the neuronal excitability that leads to muscle spasms.[4]

Pharmacokinetics

Chlorzoxazone is rapidly absorbed after oral administration, with its effects typically observed within an hour and lasting for 3 to 4 hours.[2][3]

Pharmacokinetic Parameter Value Reference
Time to Peak Plasma (Tmax) 1-2 hours[2][3]
Elimination Half-Life (t½) ~1 hour (66 minutes)[2][3]
Metabolism Hepatic, primarily by CYP2E1[3][4]
Primary Metabolite 6-hydroxychlorzoxazone (inactive)[3][6]
Excretion Primarily renal, as glucuronide conjugate[2][3][7]
Metabolism: A Key Role for CYP2E1

Chlorzoxazone's metabolism is a critical aspect of its pharmacological profile. It is extensively metabolized in the liver, with less than 1% of the drug excreted unchanged.[3][6] The primary metabolic pathway is hydroxylation at the 6-position of the benzene ring to form 6-hydroxychlorzoxazone, an inactive metabolite.[3][8] This reaction is almost exclusively catalyzed by the cytochrome P450 enzyme CYP2E1.[9][10][11] This high selectivity makes chlorzoxazone a widely used in vivo probe for assessing CYP2E1 activity in clinical and research settings.[9][10][12] The 6-hydroxychlorzoxazone is then rapidly conjugated with glucuronic acid and eliminated through the urine.[7]

Caption: Metabolic pathway of Chlorzoxazone.

Safety and Adverse Effects

The most common side effects of chlorzoxazone are related to its CNS depressant activity and include drowsiness, dizziness, and lightheadedness.[2][3][4] In rare instances, it has been associated with severe liver toxicity.[5]

Section 2: The Benzoxazolone Scaffold and a Hypothesis for 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

While 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one itself is not characterized, its core structure, the benzoxazolone ring, is a recognized "privileged scaffold" in medicinal chemistry. Derivatives of this scaffold have been shown to exhibit a wide array of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[13][14][15][16]

Structural Comparison and Structure-Activity Relationship (SAR) Hypothesis

Two key structural differences exist between chlorzoxazone and 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one:

  • Substitution at C6: Chlorzoxazone possesses a chlorine atom at the 6-position, which is absent in the uncharacterized compound. This halogen is crucial for its specific interaction with metabolic enzymes and potentially its target receptors.

  • Substitution at N3: Chlorzoxazone is unsubstituted at the nitrogen atom, whereas the novel compound features a 2-hydroxyethyl group. This substitution significantly alters the molecule's polarity, size, and potential for hydrogen bonding.

Hypothesis:

  • Target Profile: The absence of the C6-chloro group and the presence of the N3-hydroxyethyl group may steer the molecule away from the specific muscle relaxant activity of chlorzoxazone. Given the broad activities of benzoxazolones, it may exhibit other CNS effects, or potentially anti-inflammatory or analgesic properties.[15][17] The N3-substituent is known to be critical in modulating the biological activity of this class.[14]

  • Metabolism: The lack of the C6-chloro group means the primary metabolic pathway seen in chlorzoxazone (6-hydroxylation) is not possible. Metabolism will likely be directed towards the N-hydroxyethyl side chain (e.g., oxidation or conjugation), potentially involving different CYP450 enzymes and leading to a different pharmacokinetic profile and half-life.

  • Physicochemical Properties: The addition of the hydroxyethyl group increases polarity, which could influence its ability to cross the blood-brain barrier and may affect its overall absorption and distribution profile.

Section 3: An Experimental Blueprint for Pharmacological Characterization

To move from hypothesis to data, a structured, multi-tiered experimental approach is necessary. This section outlines a comprehensive workflow to define the pharmacological profile of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one.

Caption: Tiered workflow for pharmacological characterization.

Tier 1: Foundational In Vitro Assays

The initial step is to establish the basic metabolic and physicochemical properties of the compound.

Experiment 1: Liver Microsomal Stability Assay

  • Objective: To determine the metabolic stability of the compound and estimate its intrinsic clearance (in vitro).

  • Protocol:

    • Prepare a working solution of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (e.g., 1 µM).[18]

    • Incubate the compound with pooled human liver microsomes (e.g., 0.5 mg/mL protein) at 37°C.[18][19]

    • Initiate the metabolic reaction by adding a cofactor, typically NADPH (1 mM).[18][20] A parallel incubation without NADPH serves as a negative control.

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 45 minutes).[18]

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[21]

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of compound disappearance.[18]

  • Causality: This assay provides a first look at how quickly the compound is metabolized by the most common drug-metabolizing enzymes. A high stability suggests a longer half-life in vivo, while rapid degradation may indicate poor bioavailability.

Experiment 2: Broad CNS Receptor Binding Panel

  • Objective: To identify potential biological targets by screening the compound against a panel of common CNS receptors, ion channels, and transporters.

  • Methodology: This is typically performed as a fee-for-service by specialized CROs. The compound is tested at a standard concentration (e.g., 10 µM) against dozens of targets (e.g., GABA, dopamine, serotonin, opioid receptors). Results are reported as percent inhibition of radioligand binding.[22]

  • Causality: This unbiased screen can reveal unexpected biological activities and guide the selection of more specific in vivo tests. For example, significant binding to opioid receptors would prioritize analgesic testing.

Tier 2: Preliminary In Vivo Assessment

If in vitro results are promising (i.e., reasonable metabolic stability and/or interesting receptor hits), the next step is to evaluate the compound's behavior in a living system.

Experiment 3: Rodent Rotarod Test for Motor Coordination

  • Objective: To assess whether the compound induces motor impairment or has muscle relaxant properties, similar to chlorzoxazone.

  • Protocol:

    • Acclimate mice or rats to the testing room for at least 30-60 minutes.[23][24]

    • Administer the test compound via an appropriate route (e.g., intraperitoneal or oral), a vehicle control, and a positive control (e.g., Diazepam).

    • At the predicted time of peak effect (informed by PK data if available, or typically 30-60 mins post-dose), place the animal on the rotarod apparatus.[25]

    • The rod is set to rotate at a constant or accelerating speed (e.g., accelerating from 4 to 40 rpm over 300 seconds).[24]

    • Record the latency (time) for the animal to fall from the rod.[26][27]

    • Perform multiple trials with an inter-trial interval (e.g., 15 minutes).[23]

  • Causality: A significant decrease in the latency to fall compared to the vehicle group indicates motor impairment, which could be due to sedation or muscle relaxation. This provides a direct functional comparison to the known effects of chlorzoxazone.

Experiment 4: Hot Plate Test for Analgesia

  • Objective: To screen for centrally-mediated analgesic properties, a common activity for benzoxazolone derivatives.[17]

  • Protocol:

    • Acclimate the animal to the testing environment.

    • Determine a baseline pain response by placing the animal on a hot plate maintained at a constant temperature (e.g., 55°C) and measuring the time it takes to exhibit a pain response (e.g., paw licking or jumping).[28] A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[29]

    • Administer the test compound, vehicle, or a positive control (e.g., morphine).

    • At various time points post-administration, re-test the animal on the hot plate.

    • An increase in the latency to respond compared to baseline and vehicle controls indicates an analgesic effect.[30]

  • Causality: The hot plate test measures a supraspinal (brain-integrated) response to a thermal pain stimulus.[31][32] A positive result suggests the compound is acting on pain pathways within the CNS.

Section 4: Comparative Summary and Future Directions

This guide establishes the distinct pharmacological identity of chlorzoxazone as a rapidly metabolized, centrally-acting muscle relaxant specifically dependent on CYP2E1. In contrast, 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one represents an opportunity for novel discovery within the versatile benzoxazolone class.

Feature Chlorzoxazone (Known) 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (Hypothesized)
Primary Activity Skeletal Muscle RelaxationUnknown; potential for analgesic, anti-inflammatory, or other CNS effects.
Mechanism CNS depression, inhibition of spinal reflexes, potential GABA receptor modulation.Unknown; dependent on results from receptor screening.
Key Structure C6-Chloro, N3-UnsubstitutedC6-Unsubstituted, N3-(2-hydroxyethyl)
Metabolism Rapid 6-hydroxylation via CYP2E1.Likely metabolism on the N-hydroxyethyl side chain via other CYPs; predicted to be slower.
Half-Life Short (~1 hour)Unknown; potentially longer than chlorzoxazone due to different metabolic pathway.

The experimental blueprint provided herein offers a logical, resource-efficient pathway to elucidate the pharmacological profile of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one. By systematically progressing from in vitro characterization to in vivo functional screening, researchers can effectively determine if this compound represents a novel therapeutic lead, and how its properties truly compare and contrast with its established relative, chlorzoxazone.

References

  • Chlorzoxazone - Wikipedia. [Link]

  • Chlorzoxazone Monograph for Professionals - Drugs.com. [Link]

  • Oda, Y., et al. (1995). Chlorzoxazone is metabolized by human CYP1A2 as well as by human CYP2E1. Pharmacogenetics, 5(3), 143-50. [Link]

  • Desiraju, R. K., & Renko, D. H. (1981). Pharmacokinetics of chlorzoxazone in humans. Journal of Pharmaceutical Sciences, 70(8), 951-3. [Link]

  • Chlorzoxazone: Uses & Dosage | MIMS Philippines. [Link]

  • What is the mechanism of Chlorzoxazone? - Patsnap Synapse. [Link]

  • Chlorzoxazone (Paraflex, Parafon Forte)- Uses, Side Effects, and More - WebMD. [Link]

  • Leclercq, I., et al. (1998). Inhibition of chlorzoxazone metabolism, a clinical probe for CYP2E1, by a single ingestion of watercress. Clinical Pharmacology & Therapeutics, 64(2), 144-9. [Link]

  • Girre, C., et al. (1994). Chlorzoxazone, a selective probe for phenotyping CYP2E1 in humans. Pharmacogenetics, 4(6), 381-9. [Link]

  • Chuchart, C., et al. (2007). A study on the pharmacokinetics of chlorzoxazone in healthy Thai volunteers. Journal of the Medical Association of Thailand, 90(1), 122-8. [Link]

  • Klöting, N., et al. (2023). A physiologically based pharmacokinetic model for CYP2E1 phenotyping via chlorzoxazone. CPT: Pharmacometrics & Systems Pharmacology, 12(7), 963-976. [Link]

  • Chlorzoxazone: Uses, Side Effects & Dosage - Healio. [Link]

  • Heffner, M. A., et al. (2017). Hot-plate analgesia testing. Bio-protocol, 7(20), e2588. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • Frye, R. F., & Stiff, D. D. (1996). Robustness of chlorzoxazone as an in vivo measure of cytochrome P450 2E1 activity. British Journal of Clinical Pharmacology, 42(4), 518-21. [Link]

  • Rodent Hot Plate Pain Assay - Maze Engineers - Conduct Science. [Link]

  • Development of an in vitro assay to evaluate higher brain functions for drug discovery. iD3 Catalyst Unit. [Link]

  • In Vitro Safety Pharmacology Study on Central Nervous System - Creative Biolabs. [Link]

  • Feng, M. R., et al. (2008). In vitro P-glycoprotein assays to predict the in vivo interactions of P-glycoprotein with drugs in the central nervous system. Drug Metabolism and Disposition, 36(2), 268-75. [Link]

  • Biological activities of benzoxazole and its derivatives - ResearchGate. [Link]

  • Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs - ResearchGate. [Link]

  • Synthesis and biological profile of benzoxazolone derivatives - ResearchGate. [Link]

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. [Link]

  • EXPERIMENTAL MODEL FOR IN VIVO TESTING OF MUSCLE RELAXANT DRUGS - Romanian Journal of Biophysics. [Link]

  • Gökhan-Kelekçi, N., et al. (2008). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 856-64. [Link]

  • Hot plate test - Panlab. [Link]

  • High Throughput Assay for CNS Drug Binding in Brain Tissue - Sygnature Discovery. [Link]

  • Hot plate test - Wikipedia. [Link]

  • in vitro Neurology Assay Services for Drug Discovery - Pharmaron. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents - MDPI. [Link]

  • ADME Microsomal Stability Assay - BioDuro. [Link]

  • Microsomal Stability Assay - Creative Bioarray. [Link]

  • Mondal, S. K., et al. (2008). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Journal of Biological Sciences, 8, 1110-1114. [Link]

  • Rotarod - MMPC.org. [Link]

  • How to Use Rotarod to Do Rotarod Test for Mouse and Rats - BioMed. [Link]

  • Abu-Izneid, T., et al. (2020). In Vivo Study on Analgesic, Muscle-Relaxant, Sedative Activity of Extracts of Hypochaeris radicata and In Silico Evaluation of Certain Compounds Present in This Species. BioMed Research International, 2020, 8838389. [Link]

  • In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3',4',7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis - AboutScience. [Link]

  • Rotarod-Test for Mice | Protocols.io. [Link]

  • Rauf, A., et al. (2021). In Vivo Antinociceptive, Muscle Relaxant, Sedative, and Molecular Docking Studies of Peshawaraquinone Isolated from Fernandoa adenophylla (Wall. ex G. Don) Steenis. Evidence-Based Complementary and Alternative Medicine, 2021, 6688533. [Link]

  • RotaRod Test - Scantox | Contract Research Organization. [Link]

  • Deacon, R. M. (2013). Measuring motor coordination in mice. Journal of Visualized Experiments, (75), e2609. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one: An Independent Validation of Pathways

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a valuable build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a valuable building block in medicinal chemistry, and a thorough understanding of its synthetic pathways is crucial for optimizing its production. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction to 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] The introduction of a 2-hydroxyethyl group at the 3-position can significantly impact the molecule's physicochemical properties, such as solubility and its potential for further functionalization, making it a desirable intermediate for drug discovery programs. This guide will focus on two principal and independently validated pathways for its synthesis: a Two-Step Synthesis involving the initial formation of the benzoxazolone core followed by N-alkylation, and a conceptual One-Pot Synthesis from 2-aminophenol.

Pathway 1: Two-Step Synthesis - A Classic and Reliable Approach

This well-established route first involves the cyclization of 2-aminophenol to form the 2,3-dihydro-1,3-benzoxazol-2-one core, which is subsequently N-hydroxyethylated.

Step 1: Synthesis of 2,3-dihydro-1,3-benzoxazol-2-one

The most common and cost-effective method for the synthesis of the benzoxazolone ring is the condensation of 2-aminophenol with urea.[2] This reaction proceeds through the formation of an intermediate N-(2-hydroxyphenyl)urea, which then undergoes intramolecular cyclization with the elimination of ammonia.

Causality of Experimental Choices:

  • Reagents: 2-Aminophenol is the foundational building block. Urea serves as a safe and inexpensive source of the carbonyl group.

  • Conditions: The reaction is typically carried out at elevated temperatures (130-160 °C) to facilitate the cyclization and removal of ammonia.[2] While the reaction can be performed neat, the use of a high-boiling solvent can aid in temperature control and reaction homogeneity.

  • Purification: The product is often purified by recrystallization, taking advantage of its crystalline nature and differential solubility.

Step 2: N-Hydroxyethylation of 2,3-dihydro-1,3-benzoxazol-2-one

The introduction of the 2-hydroxyethyl group is achieved through the N-alkylation of the pre-formed benzoxazolone. Two common reagents for this transformation are 2-chloroethanol and ethylene carbonate.

Method A: N-Alkylation with 2-Chloroethanol

This is a classic Williamson ether synthesis-type reaction applied to an N-nucleophile. The benzoxazolone is first deprotonated with a suitable base to form the corresponding anion, which then acts as a nucleophile to displace the chloride from 2-chloroethanol.

Causality of Experimental Choices:

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is used to deprotonate the acidic N-H of the benzoxazolone without competing in the alkylation reaction.[1]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the reactants and effectively solvate the cation of the base, enhancing the nucleophilicity of the benzoxazolone anion.[1]

  • Temperature: The reaction is often heated to increase the rate of the SN2 reaction.

Method B: N-Alkylation with Ethylene Carbonate

Ethylene carbonate offers a safer alternative to 2-chloroethanol. The reaction proceeds via nucleophilic attack of the benzoxazolone anion on one of the electrophilic carbonyl carbons of ethylene carbonate, followed by ring-opening and decarboxylation to yield the N-hydroxyethylated product.

Causality of Experimental Choices:

  • Catalyst: A base catalyst is typically required to deprotonate the benzoxazolone.

  • Temperature: Elevated temperatures are necessary to promote the reaction and subsequent decarboxylation.

Pathway 2: One-Pot Synthesis - A Streamlined Approach

A one-pot synthesis offers the advantages of reduced workup steps, solvent usage, and overall reaction time. A plausible, though less documented, one-pot approach involves the direct reaction of 2-aminophenol with a reagent that can provide both the carbonyl and the 2-hydroxyethyl moieties.

Conceptual One-Pot Reaction with Ethylene Carbonate

The direct reaction of 2-aminophenol with ethylene carbonate in the presence of a suitable catalyst could potentially lead to the formation of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one in a single step. The proposed mechanism would involve the initial N-acylation of the 2-aminophenol by ethylene carbonate, followed by an intramolecular cyclization.

Causality of Experimental Choices:

  • Catalyst: A Lewis acid or a base catalyst could potentially facilitate this transformation.

  • Conditions: High temperatures would likely be required to drive the reaction to completion.

Comparative Analysis of Synthesis Pathways

ParameterTwo-Step Synthesis (from 2-Aminophenol and Urea/2-Chloroethanol)One-Pot Synthesis (Conceptual)
Starting Materials 2-Aminophenol, Urea, 2-Chloroethanol, Base2-Aminophenol, Ethylene Carbonate, Catalyst
Number of Steps 21
Reported Yield Generally moderate to high for each stepData not widely available, potentially lower yields due to side reactions
Scalability Well-established and scalablePotentially more challenging to optimize and scale
Safety Considerations Use of a strong base (e.g., NaH) requires careful handling. 2-Chloroethanol is toxic.Ethylene carbonate is generally safer than 2-chloroethanol.
Purification Intermediate purification requiredPotentially simpler workup and purification

Experimental Protocols

Protocol 1: Two-Step Synthesis of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

Step 1: Synthesis of 2,3-dihydro-1,3-benzoxazol-2-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminophenol (10.9 g, 0.1 mol) and urea (9.0 g, 0.15 mol).

  • Reaction: Heat the mixture in an oil bath at 140-150 °C for 4 hours. The mixture will melt and then solidify as the reaction progresses and ammonia gas is evolved.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Dissolve the solid in hot ethanol and treat with activated charcoal. Filter the hot solution and allow it to cool to induce crystallization. Collect the white crystalline product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: N-Hydroxyethylation using 2-Chloroethanol

  • Reaction Setup: To a solution of 2,3-dihydro-1,3-benzoxazol-2-one (1.35 g, 10 mmol) in dry DMF (20 mL) in a round-bottom flask, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise at 0 °C under a nitrogen atmosphere.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then add 2-chloroethanol (0.89 g, 11 mmol) dropwise. Allow the reaction to warm to room temperature and then heat at 60 °C for 6 hours.

  • Work-up and Purification: Cool the reaction mixture and quench by the slow addition of water. Extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Protocol 2: Conceptual One-Pot Synthesis
  • Reaction Setup: In a sealed reaction vessel, combine 2-aminophenol (1.09 g, 10 mmol), ethylene carbonate (1.06 g, 12 mmol), and a catalytic amount of a suitable Lewis acid (e.g., Zn(OAc)2, 5 mol%).

  • Reaction: Heat the mixture at 150-180 °C for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Cool the reaction mixture and dissolve it in a suitable organic solvent. Wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Validation and Characterization

The identity and purity of the synthesized 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the 2-hydroxyethyl group and the aromatic protons of the benzoxazolone core.

  • ¹³C NMR: To verify the carbon framework of the molecule.

  • IR Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the oxazolone ring and the hydroxyl (O-H) stretch of the ethyl group.

  • Mass Spectrometry: To determine the molecular weight of the compound.[3]

Visualizing the Synthetic Workflows

Two_Step_Synthesis cluster_step1 Step 1: Benzoxazolone Formation cluster_step2 Step 2: N-Hydroxyethylation A 2-Aminophenol C Heat (140-150 °C) A->C B Urea B->C D 2,3-dihydro-1,3-benzoxazol-2-one C->D E 2,3-dihydro-1,3-benzoxazol-2-one G Base (NaH) in DMF E->G F 2-Chloroethanol F->G H 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one G->H

Caption: Workflow for the Two-Step Synthesis Pathway.

One_Pot_Synthesis A 2-Aminophenol C Catalyst, Heat A->C B Ethylene Carbonate B->C D 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one C->D

Caption: Conceptual Workflow for the One-Pot Synthesis.

Conclusion and Recommendations

The two-step synthesis represents a robust and well-validated approach for the preparation of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one. Each step is generally high-yielding and the purification procedures are well-established, making it a reliable choice for laboratory-scale synthesis. The use of 2-chloroethanol is effective, though appropriate safety precautions must be taken. The alternative use of ethylene carbonate in the second step presents a safer, albeit potentially slower, option.

The one-pot synthesis is an attractive alternative from an efficiency and green chemistry perspective. However, this route is less documented in the literature for this specific product and would require significant optimization to control for potential side reactions and to achieve comparable yields to the two-step method. For researchers requiring a reliable and immediate route to the target compound, the two-step synthesis is the recommended pathway. For those interested in process development and optimization, the exploration of a one-pot synthesis presents a worthwhile endeavor.

References

  • Neumann, K. T., Lindhardt, A. T., Bang-Andersen, B., & Skrydstrup, T. (2015). A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides. Organic Letters, 17(9), 2094-2097.
  • BenchChem. (2025). One-Pot Synthesis of 2-Substituted Benzoxazoles: Application Notes and Protocols. BenchChem Technical Support.
  • Ram, R. N., & Soni, V. K. (2013). Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence. The Journal of Organic Chemistry, 78(23), 11935-11947.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation of 6-Chloro-2-benzoxazolethiol. BenchChem Technical Support.
  • Beckler, T. D., & Crich, D. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 26(45), 9722-9727.
  • Patil, S. A., Patil, R., Miller, D. D., & Patil, S. A. (2014). Synthesis of benzoxazoles from 2-aminophenols and β-diketones using a combined catalyst of Brønsted acid and copper iodide. The Journal of Organic Chemistry, 79(12), 5567-5575.
  • World Journal of Pharmaceutical Research. (2025). A Novel and Efficient Method for the Synthesis of Benzoxazole.
  • Soni, S., Sharma, K., & Kumar, V. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25381-25411.
  • Kesur, R. R., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Medicinal Chemistry Research, 20(5), 576-586.
  • Ram, R. N., & Soni, V. K. (2013). Synthesis of 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines by contiguous O-trichloroacetylation, trichloroacetoxy ortho-shift, and cyclization sequence. PubMed. Retrieved from [Link]

  • Beckler, T. D., & Crich, D. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PubMed. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3H-benzoxazol-2-one. Retrieved from [Link]

  • Sato, T., et al. (2022). One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journal of Organic Chemistry, 18, 1378-1386.
  • Google Patents. (1974). US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2).
  • Niu, Z. J., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • Zhang, Y., et al. (2022).
  • Smith, K., et al. (2024).
  • NextSDS. (n.d.). 3-[3-[4-(2-Hydroxyethyl)piperazin-1-yl]propyl]benzoxazol-2(3H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dihydro-1,3-bis(2-hydroxyethyl)-2H-benzimidazol-2-one. Retrieved from [Link]

  • Gellis, A., et al. (2016). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 12, 947-954.
  • ECHA. (n.d.). 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, sodium salt - Registration Dossier. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one proper disposal procedures

Standard Operating Procedure & Chemical Waste Management Guide: 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one As drug development and synthetic workflows grow increasingly complex, the responsible management of het...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Chemical Waste Management Guide: 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one

As drug development and synthetic workflows grow increasingly complex, the responsible management of heterocyclic organic compounds is critical for both environmental compliance and laboratory safety. This guide provides authoritative, step-by-step logistical and disposal procedures for 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 26726-75-0).

Designed for researchers and safety officers, this protocol moves beyond basic safety data sheets by explaining the causality behind each handling choice, ensuring your waste management system is both scientifically sound and self-validating.

Chemical Profile & Mechanistic Causality

To dispose of a chemical safely, one must first understand its structural behavior. 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one consists of a stable benzoxazolone core (a cyclic carbamate) substituted with a primary alcohol (hydroxyethyl) group at the nitrogen atom.

  • Hazard Profile: The compound is classified under GHS as Harmful if swallowed (H302), and it causes skin (H315), eye (H319), and respiratory irritation (H335)[1].

  • Reactivity & Incompatibilities: The cyclic carbamate is generally stable but is susceptible to hydrolysis under strongly acidic or basic conditions. If hydrolyzed, it can release carbon dioxide and 2-aminophenol derivatives. Furthermore, the hydroxyethyl group is a prime site for oxidation. Therefore, this compound must never be mixed with strong oxidizing waste streams (e.g., nitric acid, peroxides) to prevent uncontrolled, exothermic reactions.

  • Destruction Mechanism: Because the molecule contains a nitrogen atom within a stable aromatic/heterocyclic system, standard biological degradation is insufficient. It requires high-temperature thermal destruction (incineration). According to environmental regulations, the incineration of nitrogenous organic waste must be conducted in facilities equipped with flue gas desulfurization and NOx scrubbers to prevent the atmospheric release of toxic nitrogen oxides[2].

Quantitative Waste Parameters

Proper waste manifesting requires precise data. The following table summarizes the quantitative parameters and logistical rationale required for the disposal of this compound.

ParameterSpecification / GuidelineCausality / Rationale
CAS Registry Number 26726-75-0Mandatory unique identifier for EPA/RCRA waste manifesting.
Molecular Weight 179.17 g/mol Required for calculating total waste molarity in liquid solutions.
GHS Hazard Codes H302, H315, H319, H335Dictates mandatory PPE (nitrile gloves, goggles) and fume hood use[1].
Primary Destruction Thermal Incineration (>1000°C)High heat is required to cleave the highly stable benzoxazolone ring system.
Emission Control NOx Scrubbing RequiredPrevents the conversion of the structural nitrogen into atmospheric pollutants[2].
Recommended Container High-Density Polyethylene (HDPE)HDPE provides superior chemical resistance against aqueous and mild organic solutions compared to standard plastics.

Waste Segregation Workflow

According to the National Research Council's Prudent Practices in the Laboratory, the misclassification of organic waste is a primary cause of laboratory incidents[3]. The following logic tree dictates the proper segregation path for 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one.

DisposalWorkflow Start Waste Generation: 3-(2-hydroxyethyl)-2,3-dihydro- 1,3-benzoxazol-2-one State Determine Physical State Start->State Solid Solid Waste (Pure Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Reaction Solutions) State->Liquid Liquid SolidCont HDPE/Glass Solid Waste Container Solid->SolidCont HaloCheck Contains Halogenated Solvents? Liquid->HaloCheck NonHalo Non-Halogenated Organic Waste HaloCheck->NonHalo No Halo Halogenated Organic Waste HaloCheck->Halo Yes Incineration High-Temperature Incineration (with NOx Scrubbers) NonHalo->Incineration Halo->Incineration SolidCont->NonHalo

Workflow for the segregation and disposal of 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one.

Self-Validating Disposal Protocols

To ensure absolute safety, every procedure below includes a "Self-Validation" step—a built-in physical check to confirm the protocol was executed correctly before moving to the next phase.

Protocol A: Disposal of Solid Waste (Unused/Expired Reagent)

This protocol applies to the pure compound in its solid (powder/crystal) form.

  • Preparation & PPE: Don a standard lab coat, chemical splash goggles, and nitrile gloves. Ensure all manipulations occur inside a certified chemical fume hood to prevent inhalation of irritant dust (H335)[1].

  • Containerization: Transfer the solid waste into a wide-mouth HDPE or amber glass container. Do not use metal containers, as trace moisture could initiate slow corrosion.

  • Self-Validation (The Tap Test): After sealing the container, gently tap the base against the fume hood surface. Observe the interior. If the powder clumps excessively or sticks to the walls, moisture has entered the system. Add a small packet of inert desiccant (e.g., silica gel) to the secondary containment bag to prevent degradation during transit.

  • Labeling: Affix a hazardous waste label marked clearly as: "Non-Halogenated Organic Solid Waste: 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one. Toxic/Irritant."

Protocol B: Disposal of Liquid Waste (Reaction Mixtures & Extracts)

This protocol applies when the compound is dissolved in organic solvents.

  • Solvent Characterization: Identify the carrier solvent.

    • Causality: If the solvent contains >1% halogens (e.g., dichloromethane, chloroform), the entire mixture must be routed to the Halogenated waste stream. Halogenated waste requires specific incinerator temperatures to prevent the formation of highly toxic dioxins and furans[3].

  • Transfer: Using a dedicated, clean funnel, slowly pour the liquid waste into the designated liquid waste jerrican.

  • Self-Validation (The 15-Minute Rule): Cap the container loosely and observe it for 15 minutes inside the fume hood.

    • Causality: This verifies that no delayed exothermic reactions or gas evolution (e.g., CO2 release from the inadvertent hydrolysis of the cyclic carbamate) are occurring. If bubbling is observed, leave the cap loose until the reaction completely subsides.

  • Final Sealing: Once validated as stable, tightly cap the container, wipe the exterior with a dry Kimwipe, and log the exact volume and concentration on the waste manifest.

Protocol C: Spill Response and Decontamination

In the event of an accidental spill of the solid compound on the benchtop:

  • Isolation: Immediately isolate the area. Do not use water initially, as this may spread the compound or create a slippery residue.

  • Dry Collection: Use a damp, inert absorbent pad to gently dab the powder, preventing dust aerosolization. Place the used pads directly into a solid organic waste container.

  • Surface Decontamination: Wash the affected surface with a mild solvent (e.g., 70% ethanol) to dissolve any remaining residue, followed by a thorough wash with soap and water.

  • Self-Validation (The Swipe Test): Take a clean, dry Kimwipe and swipe the decontaminated area. If the wipe shows any white residue or discoloration, repeat Step 3. All wipes must be disposed of as hazardous solid waste.

References

  • ChemScene. "3-(2-Hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one Product and Hazard Information." Available at:[1]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Institutes of Health (NIH). Available at:[3]

  • US Environmental Protection Agency (EPA). "Wastewater Treatment for Flue Gas Desulfurization (FGD) at Electric Power Plants." Available at:[2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.